Sulfobromophthalein
Description
Structure
3D Structure
Propriétés
Numéro CAS |
297-83-6 |
|---|---|
Formule moléculaire |
C20H10Br4O10S2 |
Poids moléculaire |
794.0 g/mol |
Nom IUPAC |
2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |
Clé InChI |
OHTXTCNTQJFRIG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
Autres numéros CAS |
297-83-6 |
Numéros CAS associés |
71-67-0 (di-hydrochloride salt) |
Synonymes |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origine du produit |
United States |
Foundational & Exploratory
The Hepatic Journey of Sulfobromophthalein: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobromophthalein (BSP), a phthalein dye, has historically been a cornerstone in the assessment of liver function.[1] Its clearance from the bloodstream provides a dynamic measure of the liver's ability to take up, metabolize, and excrete xenobiotics.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms governing the hepatic transport and biotransformation of BSP. Understanding this well-characterized pathway offers valuable insights into fundamental principles of drug disposition and hepatobiliary clearance, making it a relevant model for researchers and professionals in drug development.
The hepatic handling of BSP is a multi-step process involving three key phases: carrier-mediated uptake from the sinusoidal blood into hepatocytes, conjugation with glutathione (B108866) in the hepatocyte cytoplasm, and active transport of the resulting conjugate into the bile for elimination.[2][3] This guide will dissect each of these stages, presenting quantitative kinetic data, detailed experimental protocols for their investigation, and visual representations of the involved pathways and workflows.
Sinusoidal Uptake: The Gateway to the Hepatocyte
The initial and rate-limiting step in the hepatic clearance of BSP is its transport from the sinusoidal blood across the basolateral membrane of the hepatocyte. This process is not one of simple diffusion but rather a facilitated transport mechanism mediated by specific protein carriers.
The primary transporter implicated in the hepatic uptake of BSP is the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), a member of the SLCO gene family.[4] OATP1B1 is highly expressed on the sinusoidal membrane of hepatocytes and is responsible for the uptake of a wide range of endogenous compounds, including bilirubin (B190676) and bile acids, as well as numerous drugs.[4]
The uptake of BSP by hepatocytes exhibits saturable kinetics, a hallmark of carrier-mediated transport. Studies using isolated rat hepatocytes and liver sinusoidal membrane vesicles have elucidated the kinetic parameters of this process.[5][6]
Quantitative Data: Hepatic Uptake of this compound
| Parameter | Value | Species/System | Reference |
| K_m | 53.1 µM (high affinity) | Rat liver sinusoidal membrane vesicles | [5] |
| K_m | 1150 µM (low affinity) | Rat liver sinusoidal membrane vesicles | [5] |
| K_m | 22 ± 4 µM | Isolated rat hepatocytes | [6] |
| V_max | 48.0 ± 16.7 pmol/50,000 cells/min | Isolated rat hepatocytes | [6] |
Intracellular Conjugation: Detoxification and Solubilization
Once inside the hepatocyte, BSP undergoes a crucial biotransformation step: conjugation with the tripeptide glutathione (GSH).[7][8][9] This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). The conjugation of BSP with GSH results in the formation of a more water-soluble and less toxic molecule, BSP-GSH, which is essential for its subsequent biliary excretion.[7][10]
The GST-mediated conjugation is a vital detoxification pathway for many xenobiotics. In the case of BSP, this enzymatic process is a prerequisite for its efficient elimination from the liver.[10]
Quantitative Data: Inhibition of BSP-GSH Conjugation
| Inhibitor | Inhibition Type | K_i | Species/System | Reference |
| Perhexiline (B1211775) maleate (B1232345) | Uncompetitive | - | Rat liver cytosol | [11] |
| Bromosulphophthalein (BSP) | Non-competitive (with respect to CDNB) | 16.8 ± 1.9 µM | Human GSTA1-1 | [12] |
Canalicular Excretion: The Final Step to Elimination
The final step in the hepatic journey of BSP is the active transport of the BSP-GSH conjugate from the hepatocyte cytoplasm across the canalicular membrane into the bile. This efflux is an energy-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT).[10]
MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a critical role in the biliary excretion of a wide array of conjugated organic anions, including bilirubin glucuronides and drug metabolites.[13] The efficient functioning of MRP2 is crucial for the final elimination of BSP from the body.
Experimental Protocols
In Vitro Hepatocyte Uptake Assay
This protocol describes a method for measuring the uptake of this compound into isolated hepatocytes.
a. Isolation of Hepatocytes:
-
Anesthetize the animal (e.g., rat) and perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with a calcium-free buffer containing EGTA to disrupt cell-cell junctions.
-
Switch to a perfusion buffer containing collagenase to digest the liver's extracellular matrix.
-
Excise the digested liver, gently disperse the cells in a culture medium, and filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes by centrifugation and resuspend them in a suitable incubation buffer. Assess cell viability using a method such as trypan blue exclusion.
b. Uptake Measurement:
-
Pre-incubate a suspension of isolated hepatocytes at 37°C.
-
Initiate the uptake experiment by adding a known concentration of radiolabeled or unlabeled BSP to the cell suspension.
-
At various time points, take aliquots of the cell suspension and immediately separate the hepatocytes from the incubation medium. This can be achieved by centrifugation of the cell suspension through a layer of oil with a density intermediate between that of the cells and the medium.
-
Aspirate the aqueous and oil layers, and lyse the cell pellet.
-
Quantify the amount of BSP in the cell lysate using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled BSP or spectrophotometry for unlabeled BSP).
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
-
Calculate the initial rate of uptake and determine kinetic parameters (K_m and V_max) by performing the assay at various BSP concentrations.
In Vitro Glutathione S-Transferase (GST) Activity Assay
This protocol outlines a method to measure the enzymatic conjugation of BSP with GSH.[14][15][16]
a. Preparation of Liver Cytosol:
-
Homogenize liver tissue in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris and nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The supernatant from the high-speed centrifugation is the cytosolic fraction, which contains the GST enzymes. Determine the protein concentration of the cytosolic fraction.
b. Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5), a known concentration of reduced glutathione (GSH), and the liver cytosolic fraction.[14]
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known concentration of BSP.
-
Monitor the rate of BSP-GSH conjugate formation over time. This can be done by measuring the increase in absorbance at a specific wavelength (e.g., 330 nm) where the conjugate absorbs light, but the parent compounds do not.[14]
-
Calculate the specific activity of GST (e.g., in nmol of conjugate formed per minute per mg of cytosolic protein).
Visualizations
Hepatic Disposition of this compound
Caption: Overview of BSP hepatic transport and metabolism.
Experimental Workflow for In Vitro Hepatocyte Uptake Assay
Caption: Workflow for BSP hepatocyte uptake assay.
Key Protein Interactions in BSP Hepatic Clearance
Caption: Functional relationship of key proteins in BSP clearance.
Conclusion
The hepatic disposition of this compound serves as a classic and instructive model for understanding the fundamental processes of drug uptake, metabolism, and excretion. The coordinated action of uptake transporters like OATP1B1, metabolic enzymes such as GSTs, and efflux transporters like MRP2 highlights the intricate molecular machinery responsible for hepatobiliary clearance. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to investigate these critical pathways, ultimately aiding in the prediction and understanding of the pharmacokinetics of new chemical entities. A thorough comprehension of the mechanisms governing BSP's hepatic journey remains a valuable asset in the field of pharmacology and toxicology.
References
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. The Hepatic Uptake and Excretion of this compound and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE HEPATIC UPTAKE AND EXCRETION OF this compound AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. The kinetics of this compound uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of a dose-related increase in this compound uptake velocity in freshly isolated rat hepatocytes by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. MATURATION OF THE this compound SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CONJUGATION OF this compound SODIUM WITH GLUTATHIONE IN THIOETHER LINKAGE BY THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 Activation Enhances Biliary Excretion of this compound by Inducing Glutathione-S-Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impairment of this compound biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport of glutathione, glucuronate, and sulfate conjugates by the MRP gene-encoded conjugate export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Sulfobromophthalein Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobromophthalein sodium (BSP), a synthetic phthalein dye, has long been a valuable tool in biomedical research and clinical diagnostics. Historically, it was widely used as a measure of hepatic function, assessing the liver's ability to take up, conjugate, and excrete substances.[1] More recently, its utility has expanded, and it is now recognized as a potent inhibitor of various organic anion transporting polypeptides (OATPs), making it a crucial reagent in drug development and transport studies.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound sodium salt, detailed experimental protocols for its key applications, and a visualization of its known interactions with cellular signaling pathways.
Chemical and Physical Properties
This compound sodium is a white to off-white, crystalline powder that is odorless and has a bitter taste.[4] It is known to be hygroscopic.[5] The quantitative data regarding its properties are summarized in the tables below for easy reference and comparison.
General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | 3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxybenzenesulfonic acid] disodium (B8443419) salt | [2] |
| Synonyms | Bromosulfophthalein, Bromsulphalein, BSP | [1] |
| CAS Number | 71-67-0 | [2] |
| Molecular Formula | C₂₀H₈Br₄Na₂O₁₀S₂ | [2] |
| Molecular Weight | 838.00 g/mol | [6] |
| pKa | 8.5 | [3] |
Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | >235°C (decomposes) | [5] |
| Solubility in Water | 20 mg/mL, 50 mg/mL | [7] |
| Solubility in other solvents | Insoluble in ethanol (B145695) and acetone | [7] |
| UV-Vis λmax | 575-581 nm | [5] |
Experimental Protocols
Assessment of Liver Function (this compound Clearance Test)
The this compound (BSP) clearance test is a classic method to evaluate hepatic function, particularly the liver's ability to transport organic anions from the plasma into the bile. While its clinical use has diminished due to the availability of other tests, the principle remains relevant in preclinical research.[1]
Methodology:
-
Preparation of BSP Solution: A sterile solution of this compound sodium in saline is prepared at a concentration of 50 mg/mL.
-
Animal Preparation: The test is typically performed on fasted animals to avoid interference from lipemia. The animal is weighed to determine the correct dosage.
-
BSP Administration: A precise dose of BSP (typically 5 mg/kg body weight) is administered intravenously. The injection should be given over a controlled period to ensure complete delivery into the bloodstream.
-
Blood Sampling: Blood samples are collected at specific time points after injection. A common protocol involves collecting a baseline sample before injection and then subsequent samples at 5, 10, 15, 30, and 45 minutes post-injection.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Colorimetric Analysis: The concentration of BSP in the plasma is determined colorimetrically. An alkaline reagent (e.g., dilute sodium hydroxide) is added to an aliquot of the plasma. In an alkaline solution, BSP turns a purple color.
-
Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance for BSP (approximately 580 nm).
-
Calculation of Clearance: The percentage of BSP remaining in the plasma at each time point is calculated by comparing the absorbance to a standard curve prepared with known concentrations of BSP. The rate of disappearance of the dye from the plasma is an indicator of hepatic excretory function. A retention of more than 5% of the dye in the plasma 45 minutes after injection is generally considered abnormal in humans.
In Vitro Inhibition of Organic Anion Transporting Polypeptides (OATPs)
This compound is a well-characterized inhibitor of several OATP transporters, including OATP1B1 and OATP1B3, which are crucial for the hepatic uptake of many drugs.[2] In vitro assays using cells that overexpress these transporters are standard in drug development to assess potential drug-drug interactions.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or other suitable mammalian cells are stably transfected to overexpress the specific OATP transporter of interest (e.g., OATP1B1 or OATP1B3). The cells are cultured to confluence in appropriate multi-well plates.
-
Preparation of Solutions:
-
Substrate Solution: A solution of a known OATP substrate (e.g., estradiol-17β-glucuronide for OATP1B1) is prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution). The substrate is often radiolabeled for ease of detection.
-
Inhibitor Solution: A stock solution of this compound sodium is prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired final concentrations in the assay buffer. A typical concentration used to demonstrate maximal inhibition is 100 µM.[8]
-
-
Inhibition Assay:
-
The cultured cells are washed with pre-warmed buffer.
-
The cells are then pre-incubated with either the buffer alone (control) or the buffer containing different concentrations of this compound sodium for a defined period (e.g., 15-30 minutes).
-
The inhibition is initiated by adding the substrate solution (containing the radiolabeled substrate and the corresponding concentration of BSP) to the wells.
-
The cells are incubated for a short period (e.g., 2-5 minutes) at 37°C to allow for substrate uptake.
-
-
Termination of Uptake: The uptake reaction is stopped by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the substrate uptake in the presence of the inhibitor to the uptake in the control wells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate uptake) can be calculated by fitting the data to a dose-response curve.
References
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound disodium salt | 71-67-0 | MOLNOVA [molnova.com]
- 4. Cas 123359-42-2,this compound sodium | lookchem [lookchem.com]
- 5. This compound sodium | 123359-42-2 [chemicalbook.com]
- 6. This compound Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Sodium Salt, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 8. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sulfobromophthalein Metabolism and Glutathione Conjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of sulfobromophthalein (BSP), focusing on its conjugation with glutathione (B108866) (GSH). This document details the key molecular players, quantitative kinetic data, and detailed experimental protocols relevant to studying this process. The information presented is essential for researchers in drug metabolism, toxicology, and drug development, particularly in the context of evaluating hepatic function and drug-induced liver injury.
Core Concepts in this compound Metabolism
This compound (BSP) is a dye that has historically been used to assess liver function. Its clearance from the blood is a multi-step process involving hepatic uptake, intracellular conjugation, and biliary excretion. The conjugation of BSP with glutathione is a critical step in its detoxification and elimination. This process is primarily mediated by the enzyme Glutathione S-transferase (GST).
The overall pathway can be summarized in three main stages:
-
Hepatic Uptake: BSP, bound to albumin in the bloodstream, is taken up by hepatocytes across the sinusoidal membrane. This uptake is facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.
-
Intracellular Conjugation: Inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs). This results in the formation of a more water-soluble and readily excretable BSP-GSH conjugate.
-
Biliary Excretion: The BSP-GSH conjugate is actively transported from the hepatocyte into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump located on the apical membrane of the hepatocyte.
Quantitative Data
The following tables summarize the key quantitative data related to the uptake, conjugation, and transport of this compound and its glutathione conjugate.
Table 1: Kinetic Parameters for this compound Uptake in Isolated Rat Hepatocytes
| Condition | Transporter System | Km | Vmax | Reference |
| In the absence of albumin | High-capacity system | 7.1 ± 1.2 µM | 452 ± 37 pmol/min/5x10⁴ cells | [1] |
| In the presence of 600 µM albumin | High-affinity system | 80 ± 11 nM | 60 ± 9 pmol/min/5x10⁴ cells | [1] |
| BSP-GSH Conjugate Uptake | Putative common transporter with BSP | 4 µM | 0.16 nmol/mg protein/min | [2] |
Table 2: Binding and Inhibition Constants for Human Glutathione S-Transferase A1-1 (hGSTA1-1) and this compound
| Parameter | Value | Reference |
| High-affinity binding site (Kd) | 0.12 µM | [3] |
| Low-affinity binding site(s) (Kd) | 9.1 µM | [3] |
| Inhibition constant (Ki) for BSP (non-competitive with respect to CDNB) | 16.8 ± 1.9 µM | [3] |
Table 3: Kinetic Parameters for MRP2-Mediated Transport
| Substrate | Km | Vmax | Reference |
| Leukotriene C4 (LTC4) | 450 nM | 2.7 pmol/min/mg MRP2 | [1] |
| This compound-Glutathione (BSP-GSH) | Not explicitly found in search results | Not explicitly found in search results |
Note: While specific Km and Vmax values for MRP2-mediated transport of BSP-GSH were not found in the provided search results, the protocols to determine these values are described in the experimental section.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
This compound Metabolic Pathway in Hepatocytes
Caption: Overview of this compound metabolism in hepatocytes.
Experimental Workflow for Studying BSP-GSH Conjugation and Transport
Caption: Workflow for in vitro analysis of BSP metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation of Primary Rat Hepatocytes
This protocol is based on the two-step collagenase perfusion method.[4][5][6]
Materials:
-
Male Wistar rat (200-300 g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Heparin
-
Perfusion Buffer (Calcium-free Hanks' Balanced Salt Solution with EGTA)
-
Digestion Buffer (Hanks' Balanced Salt Solution with Collagenase IV and CaCl₂)
-
William's E Medium supplemented with serum, insulin, and other necessary components
-
Percoll solution
-
Sterile surgical instruments
-
Perfusion pump and tubing
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin to prevent blood clotting.
-
Surgical Procedure: Perform a laparotomy to expose the portal vein. Cannulate the portal vein for perfusion.
-
Liver Perfusion:
-
Perfuse the liver with pre-warmed (37°C) Perfusion Buffer at a flow rate of 10-15 mL/min for approximately 10-12 minutes to flush out the blood.
-
Switch to the pre-warmed Digestion Buffer and perfuse for another 10-15 minutes, or until the liver becomes soft and digested.
-
-
Hepatocyte Isolation:
-
Excise the digested liver and transfer it to a sterile petri dish containing William's E Medium.
-
Gently disperse the hepatocytes by combing through the liver tissue with a sterile cell scraper.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
-
Cell Purification and Viability:
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
-
Resuspend the cell pellet in fresh medium. For further purification, a Percoll gradient centrifugation can be performed.
-
Determine cell viability using the trypan blue exclusion method. A viability of >85% is generally considered good.
-
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated plates in William's E Medium and incubate at 37°C in a 5% CO₂ incubator.
Spectrophotometric Assay of Glutathione S-Transferase (GST) Activity
This protocol is adapted from standard GST assays using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate, which can be modified for this compound.[7]
Materials:
-
Purified GST or cell/tissue lysate containing GST
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
This compound (BSP) solution (concentration to be optimized)
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the BSP-GSH conjugate.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
GSH solution
-
BSP solution
-
-
Initiation of Reaction: Add the GST-containing sample to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at the wavelength corresponding to the formation of the BSP-GSH conjugate over time (e.g., every 30 seconds for 5 minutes).
-
Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the GST activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min * Reaction Volume) / (ε * mg protein * path length) where ε is the molar extinction coefficient of the BSP-GSH conjugate.
-
HPLC Method for Quantification of this compound and its Glutathione Conjugate
This protocol is based on a described solvent-gradient HPLC method.[8]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: (e.g., aqueous buffer with an ion-pairing agent)
-
Mobile Phase B: (e.g., acetonitrile (B52724) or methanol)
-
Standards for BSP and BSP-GSH
-
Internal standard (e.g., phenolphthalein)
-
Samples (e.g., bile, perfusate)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples.
-
Precipitate proteins if necessary (e.g., with acetonitrile or methanol).
-
Centrifuge to remove precipitated proteins.
-
Add the internal standard to the supernatant.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the compounds using a solvent gradient of Mobile Phase A and B.
-
Monitor the elution profile at a wavelength suitable for both BSP and its conjugate (e.g., determined by UV-Vis spectroscopy).
-
-
Quantification:
-
Identify the peaks for BSP, BSP-GSH, and the internal standard based on their retention times compared to the standards.
-
Calculate the concentration of BSP and BSP-GSH in the samples by comparing their peak areas to that of the internal standard and constructing a standard curve.
-
In Vitro Transport Assay using MRP2-Expressing Membrane Vesicles
This protocol describes a method for assessing the transport of the BSP-GSH conjugate into membrane vesicles.[1][9]
Materials:
-
Membrane vesicles expressing human MRP2 (commercially available or prepared from transfected cell lines)
-
Transport buffer (e.g., Tris-HCl buffer with sucrose)
-
ATP and an ATP-regenerating system (creatine kinase and creatine (B1669601) phosphate)
-
Radiolabeled or fluorescently tagged BSP-GSH conjugate (or use HPLC for quantification of unlabeled conjugate)
-
Inhibitors (e.g., known MRP2 inhibitors for control experiments)
-
Filtration apparatus with nitrocellulose filters
Procedure:
-
Vesicle Preparation: Thaw the MRP2-expressing membrane vesicles on ice.
-
Transport Reaction:
-
Pre-warm the vesicles and transport buffer to 37°C.
-
In a reaction tube, combine the membrane vesicles, the labeled BSP-GSH conjugate, and either ATP or a control (e.g., AMP or buffer).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 1, 2, 5, 10 minutes).
-
-
Termination of Transport:
-
Stop the reaction by adding ice-cold stop buffer.
-
Rapidly filter the reaction mixture through a nitrocellulose filter.
-
Wash the filter with ice-cold stop buffer to remove any unbound substrate.
-
-
Quantification of Transport:
-
If using a radiolabeled substrate, quantify the radioactivity retained on the filter using liquid scintillation counting.
-
If using an unlabeled substrate, extract the conjugate from the filter and quantify using the HPLC method described above.
-
-
Data Analysis:
-
Subtract the amount of substrate transported in the absence of ATP (non-specific binding) from the amount transported in the presence of ATP to determine the ATP-dependent transport.
-
Plot the amount of transported substrate against time to determine the initial rate of transport.
-
Perform the assay with varying concentrations of the BSP-GSH conjugate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Conclusion
This technical guide provides a detailed overview of the metabolism of this compound through glutathione conjugation, a key pathway in hepatic detoxification. The provided quantitative data, pathway diagrams, and experimental protocols offer a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development. A thorough understanding of these processes is crucial for the assessment of liver function, the investigation of drug-induced liver injury, and the development of safer and more effective therapeutic agents. The methodologies described herein can be applied to further elucidate the kinetics and mechanisms of this important metabolic pathway.
References
- 1. Reconstitution of transport-active multidrug resistance protein 2 (MRP2; ABCC2) in proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of this compound-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]
- 5. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
An In-depth Technical Guide to the Hepatic Uptake and Biliary Excretion Pathway of Sulfobromophthalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms, transport kinetics, and experimental methodologies related to the hepatic uptake and biliary excretion of the diagnostic dye, sulfobromophthalein (BSP). The information presented is intended to support research and development in the fields of hepatology, pharmacology, and drug metabolism.
Core Pathway: A Three-Step Hepatic Journey
The hepatic disposition of this compound is a well-characterized process that can be delineated into three principal stages: sinusoidal uptake from the blood, intracellular conjugation with glutathione (B108866), and canalicular excretion into the bile. This pathway is a critical determinant of hepatic function and is often exploited in clinical and preclinical assessments of liver health.
Sinusoidal Uptake: The Gateway into the Hepatocyte
The initial step in the hepatic clearance of BSP is its transport from the sinusoidal blood into the hepatocytes. This process is mediated by specific protein transporters located on the basolateral membrane of the hepatocytes. The primary transporters responsible for the uptake of BSP are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.[1] These transporters facilitate the entry of a wide range of endogenous and exogenous compounds into the liver.
Intracellular Metabolism: Conjugation with Glutathione
Once inside the hepatocyte, BSP undergoes conjugation with the endogenous antioxidant, glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST). The conjugation of BSP to GSH results in the formation of a more water-soluble and readily excretable compound, BSP-glutathione (BSP-GSH). This metabolic step is crucial for the efficient biliary elimination of the dye.
Canalicular Excretion: The Final Exit into Bile
The final step in the hepatic disposition of BSP is the active transport of the BSP-GSH conjugate from the hepatocyte into the bile canaliculi. This process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical (canalicular) membrane of the hepatocyte.[2][3] MRP2 is responsible for the biliary excretion of a variety of conjugated organic anions.
Quantitative Data on Transport and Enzyme Kinetics
The efficiency of each step in the hepatic transport of BSP can be quantified by its kinetic parameters. The following tables summarize the available quantitative data for the key transporters and enzymes involved in this pathway.
Table 1: Kinetic Parameters for Sinusoidal Uptake of this compound by OATP Transporters
| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Species | Experimental System | Reference |
| OATP1B1 | This compound | 0.8 - 2.5 | Not Reported | Human | Transfected HEK293 cells | [4] |
| OATP1B3 | This compound | 1.2 - 3.3 | Not Reported | Human | Transfected HEK293 cells | [4] |
| OATP1B1 | Estradiol-17β-glucuronide | 6.3 ± 1.2 | 460 ± 96 | Human | Transfected HEK293 cells | [5] |
| OATP1B1 | Atorvastatin | 0.77 ± 0.24 | 6.61 ± 1.24 (pmol/min/µg protein) | Human | Transfected HEK293 cells | [1] |
Table 2: Kinetic Parameters for Canalicular Excretion by MRP2
| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Species | Experimental System | Reference |
| MRP2 | Leukotriene C4 | 0.118 ± 0.005 | Not Reported | Human | Erythrocyte membrane vesicles | [6] |
| MRP1 | Azidophenacyl-glutathione | 15 | Not Reported | Human | HL60/ADR cell membrane vesicles | [7] |
| MRP1 | S-(2,4-dinitrophenyl)glutathione | 23.4 (Ki) | Not Reported | Human | HL60/ADR cell membrane vesicles | [7] |
*Note: Data for MRP1 is included as a reference for a related ABC transporter of glutathione conjugates.
Table 3: Inhibition of Glutathione S-Transferase by this compound
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Species | Reference |
| Glutathione S-Transferase | This compound | 1.0 - 5.0 | Competitive with respect to Glutathione | Rat | [8] |
Experimental Protocols
The study of hepatic drug transport relies on a variety of in vitro and in vivo experimental models. The following sections provide detailed methodologies for key experiments cited in the literature.
Isolation of Rat Hepatocytes for Transport Studies
Objective: To obtain a viable suspension of primary hepatocytes for in vitro uptake and metabolism studies.
Protocol:
-
Anesthesia and Perfusion Setup: Anesthetize a male Wistar rat (200-250 g) with an appropriate anesthetic. Perform a midline laparotomy to expose the portal vein and thoracic inferior vena cava. Cannulate the portal vein with a 20-gauge catheter and initiate perfusion with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM EGTA) at a flow rate of 30-40 mL/min for 10-15 minutes to wash out the blood.
-
Collagenase Digestion: Switch the perfusion to a buffer containing collagenase (e.g., 0.05% collagenase type IV in Williams' Medium E) and calcium (5 mM) and continue perfusion for 10-20 minutes, or until the liver becomes soft and digested.
-
Hepatocyte Dispersion: Carefully excise the liver and transfer it to a sterile petri dish containing ice-cold wash buffer (e.g., Williams' Medium E). Gently mince the liver with a sterile scalpel and forceps to release the hepatocytes.
-
Filtration and Purification: Filter the cell suspension through a series of nylon meshes (e.g., 100 µm followed by 70 µm) to remove undigested tissue and debris. Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 2 minutes) several times. The hepatocyte pellet is resuspended in fresh wash buffer after each centrifugation.
-
Viability Assessment: Determine hepatocyte viability using the trypan blue exclusion method. A viable cell count of >90% is generally considered suitable for transport studies.
Preparation of Liver Canalicular Membrane Vesicles
Objective: To isolate vesicles from the canalicular membrane of hepatocytes for in vitro transport assays.
Protocol:
-
Homogenization: Homogenize fresh or frozen liver tissue in a buffer containing sucrose (B13894) and a protease inhibitor cocktail.
-
Differential Centrifugation: Subject the homogenate to a series of differential centrifugation steps to enrich for plasma membranes. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the crude membrane fraction.
-
Density Gradient Centrifugation: Resuspend the crude membrane fraction and layer it onto a discontinuous sucrose density gradient. Centrifuge at high speed (e.g., 100,000 x g) for several hours. The canalicular membrane vesicles will band at a specific density.
-
Vesicle Collection and Characterization: Carefully collect the canalicular membrane vesicle fraction. Characterize the purity of the preparation by measuring the enrichment of canalicular marker enzymes such as alkaline phosphatase or gamma-glutamyl transpeptidase, and the depletion of markers for other cellular compartments.
Glutathione S-Transferase Activity Assay
Objective: To measure the enzymatic activity of GST in a given sample.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.5-7.5), reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[9][10][11][12][13]
-
Assay Procedure: Add the sample (e.g., cell lysate or purified enzyme) to the reaction mixture in a cuvette or microplate well.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The formation of the S-(2,4-dinitrophenyl)glutathione conjugate results in an increase in absorbance at this wavelength.[9][10][11][12][13]
-
Calculation of Activity: Calculate the GST activity based on the rate of change in absorbance, the molar extinction coefficient of the product, and the protein concentration of the sample. One unit of GST activity is typically defined as the amount of enzyme that catalyzes the conjugation of 1 µmol of CDNB with GSH per minute.[9][11]
In Vivo Measurement of Biliary Excretion in Rats
Objective: To quantify the amount of a substance excreted into the bile over time in a living animal.
Protocol:
-
Animal Preparation: Anesthetize a rat and maintain its body temperature. Cannulate the common bile duct with a small-bore tubing (e.g., PE-10) to allow for the collection of bile.[14][15]
-
Compound Administration: Administer the test compound (e.g., radiolabeled BSP) intravenously via a cannulated femoral or jugular vein.
-
Bile Collection: Collect bile samples at timed intervals into pre-weighed tubes.
-
Sample Analysis: Analyze the concentration of the test compound and its metabolites in the collected bile samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or HPLC for non-labeled compounds).
-
Data Analysis: Calculate the biliary excretion rate and the cumulative biliary excretion of the compound.
Signaling Pathways and Regulation
The expression and function of the transporters involved in BSP disposition are subject to regulation by various signaling pathways.
Regulation of MRP2
The canalicular efflux transporter MRP2 is a key regulatory point in the biliary excretion of BSP-GSH. Its activity can be modulated by:
-
Calcium Signaling: Intracellular calcium signals have been shown to promote the trafficking and insertion of MRP2 into the canalicular membrane, thereby enhancing its transport capacity.
-
Nrf2 Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) can upregulate the expression of MRP2, leading to increased biliary excretory function. This pathway is often activated in response to oxidative stress.
Visualizations of Pathways and Workflows
Hepatic Transport Pathway of this compound
Caption: Hepatic uptake and biliary excretion of BSP.
Experimental Workflow for In Vitro Hepatocyte Transport Assay
Caption: Workflow for hepatocyte transport studies.
Signaling Pathways Regulating MRP2 Expression and Function
Caption: Regulation of MRP2 by signaling pathways.
References
- 1. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-dependent transport of glutathione S-conjugates by the multidrug resistance protein MRP1 and its apical isoform MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the multidrug-resistance protein (MRP) as the glutathione-S-conjugate export pump of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and in vitro transport of glutathione conjugates by MRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of biliary obstruction in the rat on sulphobromophthalein metabolism and hepatic storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. 2.5. Glutathione-s-transferase (GST) activity assay [bio-protocol.org]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. bioivt.com [bioivt.com]
The Gatekeepers: An In-depth Technical Guide to the Role of Organic Anion Transporting Polypeptides (OATPs) in Bromosulfophthalein (BSP) Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic anion transporting polypeptides (OATPs), members of the solute carrier (SLCO) superfamily, are crucial membrane transporters primarily expressed in the liver, intestine, kidney, and brain. They play a pivotal role in the disposition of a wide array of endogenous and exogenous compounds, including bile acids, hormones, toxins, and numerous drugs. Bromosulfophthalein (BSP), a classic diagnostic agent for liver function, is a well-established substrate for several OATP isoforms. Understanding the kinetics and regulation of OATP-mediated BSP transport is fundamental for elucidating the mechanisms of hepatic drug clearance and predicting potential drug-drug interactions (DDIs). This technical guide provides a comprehensive overview of the core principles of OATP-mediated BSP transport, including quantitative kinetic data, detailed experimental protocols, and insights into the regulatory signaling pathways.
Quantitative Data on BSP Interaction with OATPs
Bromosulfophthalein interacts with several key hepatic OATP isoforms, primarily OATP1B1, OATP1B3, and OATP2B1. It serves as both a transported substrate and an inhibitor of these transporters. The following tables summarize the available quantitative data on these interactions.
Table 1: Kinetic Parameters of BSP as a Transported Substrate for OATPs
| OATP Isoform | Species | Expression System | K_m_ (μM) | V_max_ | Reference(s) |
| OATP1B1 | Human | HEK293 cells | 0.14 | Not Reported | [1] |
| OATP1B3 | Human | HEK293 cells | 3.3 | Not Reported | [1] |
| OATP2B1 | Human | Various | Not Reported | Not Reported | [2] |
Note: While BSP is a known substrate for OATP2B1, specific kinetic parameters (K_m_ and V_max_) for its transport are not well-documented in the reviewed literature. Its transport by OATP2B1 has been noted to be pH-independent[2][3].
Table 2: Inhibitory Constants of BSP for OATP Isoforms
| OATP Isoform | Inhibited Substrate | Expression System | IC_50_ (μM) | K_i_ (μM) | Reference(s) |
| OATP1B1 | Estradiol-17β-glucuronide | CHO cells | - | 0.08 - 7.3 | [4] |
| OATP1B3 | Estradiol-17β-glucuronide | CHO cells | - | 0.08 - 7.3 | [4] |
| OATP2B1 | Theaflavin (B1682790) | HEK293 cells | - | - | [5] |
| OATP2B1 | DBF | CHO cells | Strong Inhibition | - | [6] |
Note: The range of K_i_ values for OATP1B1 and OATP1B3 reflects the variability observed across different studies and experimental conditions. BSP is also a known inhibitor of OATP2B1-mediated transport[5][7].
Experimental Protocols
A fundamental technique to characterize the interaction of BSP with OATPs is the in vitro cell-based uptake assay. This protocol outlines the key steps for performing such an experiment.
Detailed Protocol: Cell-Based OATP-Mediated Bromosulfophthalein (BSP) Uptake Assay
1. Cell Culture and Maintenance:
-
Cell Lines: Use human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the specific human OATP isoform of interest (e.g., OATP1B1, OATP1B3, or OATP2B1). A mock-transfected cell line (containing the empty vector) should be used as a negative control.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage the cells every 2-3 days to maintain sub-confluent to confluent monolayers.
2. Uptake Assay Procedure:
-
Cell Seeding: Seed the OATP-expressing and mock-transfected cells into 24- or 96-well poly-D-lysine coated plates at a density that allows them to reach confluence on the day of the experiment.
-
Pre-incubation and Washing:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a similar physiological buffer, pH 7.4).
-
Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C to allow them to equilibrate.
-
-
Initiation of Uptake:
-
Aspirate the pre-incubation buffer.
-
Add the uptake buffer containing the desired concentration of radiolabeled ([³H]- or [³⁵S]-) or unlabeled BSP to initiate the transport assay. For kinetic studies, a range of BSP concentrations should be used.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary time-course experiments.
-
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the substrate solution.
-
Immediately wash the cells three to four times with ice-cold uptake buffer to remove any unbound substrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 0.1% Triton X-100).
-
If using a radiolabeled substrate, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
If using unlabeled BSP, quantify the intracellular concentration using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Protein Normalization:
-
Determine the protein concentration in each well using a standard protein assay (e.g., bicinchoninic acid [BCA] assay) to normalize the uptake data.
-
3. Data Analysis:
-
Calculate Net Uptake: Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake.
-
Kinetic Analysis: For concentration-dependent studies, plot the initial uptake rate (normalized to protein concentration) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m_ (substrate affinity) and V_max_ (maximum transport velocity).
Signaling Pathways and Regulatory Mechanisms
The expression and function of OATPs are tightly regulated at both the transcriptional and post-translational levels. These regulatory mechanisms are critical in determining the overall capacity of BSP transport into hepatocytes.
Caption: Regulation of OATP Expression and Function.
The diagram above illustrates the complex regulatory network governing OATP transporters. Transcriptional regulation involves nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), hepatocyte nuclear factor 4 alpha (HNF4α), and farnesoid X receptor (FXR), which respond to various xenobiotics and endogenous ligands to modulate the transcription of SLCO genes[8][9]. Post-translationally, OATP function is influenced by processes including glycosylation, which is essential for proper protein folding and trafficking to the plasma membrane, as well as phosphorylation by kinases like protein kinase C (PKC), which can trigger transporter internalization[1][2]. Internalized transporters can either be recycled back to the membrane or targeted for degradation via ubiquitination[1][8].
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vitro OATP inhibition assay, a common experiment to assess the potential of a test compound to cause DDIs.
Caption: Workflow for an In Vitro OATP Inhibition Assay.
This workflow diagram provides a step-by-step guide for conducting an in vitro OATP inhibition assay. The process begins with cell culture, followed by the assay itself, which involves pre-incubation with a test compound and subsequent measurement of the uptake of a known OATP substrate like BSP. The final stage involves data acquisition and analysis to determine the inhibitory potential of the test compound, typically expressed as an IC₅₀ value.
Conclusion
The transport of bromosulfophthalein by OATP1B1, OATP1B3, and OATP2B1 is a critical process in hepatic clearance. This technical guide has provided a consolidated resource of quantitative data, a detailed experimental protocol for in vitro assessment, and a visual representation of the complex regulatory networks governing these transporters. For drug development professionals, a thorough understanding of these mechanisms is paramount for accurately predicting the pharmacokinetic behavior of new chemical entities and for assessing their potential for clinically significant drug-drug interactions. Further research to fully elucidate the transport kinetics of BSP by all relevant OATP isoforms, particularly OATP2B1, and to unravel the specific signaling cascades that respond to BSP transport will continue to refine our understanding of hepatic drug disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulatory effect on the transport mediated by organic anion transporting polypeptide 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Organic Anion Transporting Polypeptide 2B1 (OATP2B1) Genetic Variants: In Vitro Functional Characterization and Association With Circulating Concentrations of Endogenous Substrates [frontiersin.org]
- 5. Organic anion-transporting polypeptide (OATP) 2B1 contributes to the cellular uptake of theaflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OATP2B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Rapid Modulation of the Organic Anion Transporting Polypeptide 2B1 (OATP2B1, SLCO2B1) Function by Protein Kinase C-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Sulfobromophthalein: A Technical Guide to its Interaction with the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a pivotal member of the ATP-binding cassette (ABC) transporter superfamily. Primarily located on the apical membrane of polarized cells—such as hepatocytes, renal proximal tubule cells, and enterocytes—MRP2 functions as an ATP-dependent efflux pump.[1][2] It plays a crucial role in the detoxification and elimination of a wide array of endogenous and xenobiotic compounds, particularly conjugated organic anions, by transporting them into bile, urine, and the intestinal lumen.[1][2]
Sulfobromophthalein (BSP), a synthetic organic anion, has long been utilized as a probe substrate to investigate hepatobiliary function. Its transport is a multi-step process involving uptake into hepatocytes, intracellular conjugation, and subsequent efflux into the bile. MRP2 is a key transporter responsible for the final, rate-limiting step of biliary excretion of both unconjugated BSP and its glutathione (B108866) (GSH) conjugate.[2] Understanding the kinetics and mechanisms of MRP2-mediated BSP transport is essential for characterizing drug-transporter interactions, investigating drug-induced liver injury, and screening for MRP2 inhibitors.
Mechanism of MRP2-Mediated this compound Transport
The transport of this compound by MRP2 is an active, unidirectional process fueled by the hydrolysis of ATP.[1] Like many other substrates, BSP can be conjugated with glutathione (GSH) within the hepatocyte, a reaction catalyzed by glutathione S-transferases.[3] Both unconjugated BSP and, more significantly, its glutathione S-conjugate (BSP-GSH) are recognized and transported by MRP2.[4][5] The presence of glutathione can be essential for the transport of certain MRP substrates, suggesting a co-transport or allosteric mechanism.[6][7] The transporter cycles between an inward-facing and an outward-facing conformation, a transition powered by ATP binding and hydrolysis at its nucleotide-binding domains, to efflux the substrate out of the cell.
Quantitative Data on MRP2 Substrate Transport
Detailed kinetic studies quantifying the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound transport specifically by MRP2 are not prominently available in the peer-reviewed literature. BSP is often used as a qualitative or competitive inhibitor probe rather than for detailed kinetic profiling of MRP2.
However, kinetic parameters for the uptake of BSP into rat liver sinusoidal membrane vesicles (a process not mediated by MRP2) have been reported, showing a high-affinity (Km = 53.1 µM) and a low-affinity (Km = 1150 µM) component. It is crucial to distinguish this uptake process from the MRP2-mediated efflux at the canalicular membrane.
To provide context for the typical transport efficiencies of MRP2, the following table summarizes kinetic data for other well-characterized substrates.
| Substrate | Species | System | Km (µM) | Vmax (pmol/mg/min) | Reference |
| Estradiol-17-β-D-glucuronide | Human | Vesicles | ~1.5 | N/A | --INVALID-LINK-- |
| p-Aminohippurate (PAH) | Rabbit | Sf9 Vesicles | 1900 ± 800 | 187 ± 29 | --INVALID-LINK-- |
| Leukotriene C4 (LTC4) | Human | Vesicles | ~0.1 | N/A | --INVALID-LINK-- |
N/A: Not available in the cited source.
Experimental Protocols
Vesicular Transport Assay for MRP2 Activity
This assay directly measures the ATP-dependent uptake of a substrate into inside-out membrane vesicles overexpressing MRP2. It is the gold standard for characterizing substrate kinetics and inhibition.
Detailed Methodology:
-
Vesicle Preparation: Use membrane vesicles prepared from Sf9 or HEK293 cells engineered to overexpress human or rat MRP2. Control vesicles from mock-transfected cells are essential. Thaw vesicles on ice immediately before use.
-
Reaction Mixture Preparation:
-
Prepare a transport buffer (e.g., 40 mM MOPS-Tris pH 7.0, 60 mM KCl, 6 mM MgCl2).
-
Prepare the substrate solution in the transport buffer. For BSP, a range of concentrations (e.g., 1-100 µM) should be tested to determine saturation kinetics. Include 1-2 mM reduced glutathione (GSH).
-
Prepare separate energy solutions: 4 mM ATP in transport buffer and 4 mM AMP (as a negative control) in transport buffer.
-
-
Transport Reaction:
-
In a 96-well plate on ice, combine 25 µL of substrate solution with 20 µL of transport buffer.
-
Add 5 µL of membrane vesicle suspension (typically 20-50 µg of protein) to each well.
-
To initiate the transport, add 10 µL of either the ATP or AMP solution to the appropriate wells.
-
Immediately transfer the plate to a 37°C water bath and incubate for a predetermined linear time (e.g., 5-10 minutes).
-
-
Stopping the Reaction and Filtration:
-
Terminate the reaction by adding 200 µL of ice-cold stop buffer (transport buffer without ATP/AMP).
-
Rapidly transfer the contents of each well to a filter plate (e.g., GFC filter) pre-wetted with stop buffer, placed on a vacuum manifold.
-
Wash the filters twice with 200 µL of ice-cold stop buffer to remove extra-vesicular substrate.
-
-
Quantification of Transported BSP:
-
Elute the trapped BSP from the filters using a suitable solvent (e.g., methanol).
-
Quantify the amount of BSP using a spectrophotometer. BSP acts as a pH indicator, and its absorbance can be measured directly.[8] This method requires optimization for the assay matrix.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing vesicles from the amount in the ATP-containing vesicles.
-
Normalize the data to the amount of protein used and the incubation time (e.g., pmol/mg protein/min).
-
For kinetic analysis, plot the rate of transport against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Cell-Based Efflux Assay
This method measures the ability of MRP2 to efflux a substrate from intact polarized cells, providing insights into transport in a more physiological context.
Detailed Methodology:
-
Cell Culture: Culture a polarized cell line (e.g., Caco-2 or MDCKII) that endogenously or exogenously expresses MRP2 on permeable filter supports (e.g., Transwell™ inserts) until a confluent monolayer is formed.
-
Substrate Loading:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with BSP by adding it to the basolateral (bottom) chamber and incubating at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Efflux Measurement:
-
After loading, wash the monolayer to remove extracellular BSP.
-
Add fresh, pre-warmed transport buffer to both the apical (top) and basolateral chambers.
-
At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from both chambers.
-
At the end of the experiment, lyse the cells to determine the amount of BSP remaining intracellularly.
-
-
Quantification and Analysis:
-
Quantify the BSP concentration in all samples via spectrophotometry or LC-MS/MS.
-
Calculate the efflux ratio by comparing the amount of BSP transported into the apical chamber (representing MRP2-mediated efflux) to the basolateral chamber. A significantly higher apical concentration indicates active efflux.
-
Compare results to parental cells lacking MRP2 or cells treated with a known MRP2 inhibitor (e.g., benzbromarone) to confirm MRP2's role.
-
Regulatory Signaling Pathways
The function and expression of MRP2 are tightly regulated by complex signaling networks, ensuring appropriate cellular detoxification capacity.
Calcium Signaling and MRP2 Trafficking
Cellular calcium (Ca²⁺) signals play a critical role in the trafficking and insertion of MRP2 into the canalicular membrane.[9][10] In hepatocytes, agonists like ATP or vasopressin trigger Ca²⁺ release from the endoplasmic reticulum, a process mediated by the inositol (B14025) 1,4,5-trisphosphate receptor (InsP₃R), particularly the InsP₃R2 isoform.[9][10] This localized increase in cytosolic Ca²⁺ promotes the exocytosis of MRP2-containing vesicles, leading to an increased density of the transporter at the plasma membrane and thereby enhancing the cell's efflux capacity.[9][10]
Nrf2-Mediated Transcriptional Regulation
The expression of the ABCC2 gene, which encodes MRP2, is transcriptionally regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2).[11][12] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of chemical or oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[11][12][13] The ABCC2 gene promoter contains functional ARE sequences, and activation of the Nrf2 pathway by inducers (e.g., butylated hydroxyanisole) leads to increased transcription of MRP2.[11][12] This co-ordinates the upregulation of phase II detoxification enzymes with the transporter responsible for excreting their conjugated products.
Conclusion
This compound remains a valuable tool for probing the function of the MRP2 transporter. Its ATP-dependent efflux, likely facilitated by glutathione conjugation, serves as a classic model for the biliary excretion of organic anions. While specific, high-confidence kinetic parameters for BSP transport by MRP2 are not widely documented, the experimental protocols outlined here provide a robust framework for researchers to investigate MRP2-mediated transport and its modulation by drug candidates. Furthermore, the complex regulation of MRP2 by signaling pathways like those involving Ca²⁺ and Nrf2 highlights the intricate cellular mechanisms that govern detoxification and drug disposition, areas of critical importance in pharmacology and toxicology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. MATURATION OF THE this compound SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of multidrug resistance protein (MRP) in glutathione S-conjugate transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP- and glutathione-dependent transport of chemotherapeutic drugs by the multidrug resistance protein MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of glutathione and glutathione conjugates by MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of this compound uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of multidrug resistance-associated protein 2 by calcium signaling in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Multidrug Resistance-Associated Protein 2 by Calcium Signaling in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nrf2 in the regulation of the Mrp2 (ABCC2) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Nrf2 in the regulation of the Mrp2 (ABCC2) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
In Vitro Studies on Sulfobromophthalein Transport in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to study the transport of Sulfobromophthalein (BSP) in hepatocytes. BSP is a classic probe substrate used to investigate the function of specific uptake and efflux transporters in the liver, which are critical for drug disposition and the assessment of drug-drug interactions (DDIs). This document details the key transporters involved, quantitative transport kinetics, experimental protocols, and the signaling pathways that regulate these transport processes.
Core Concepts in Hepatic this compound Transport
The journey of BSP through a hepatocyte is a coordinated process mediated by specific transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes. The primary transporters involved are:
-
Organic Anion Transporting Polypeptides (OATPs) : Located on the sinusoidal membrane, these transporters are responsible for the uptake of BSP from the blood into the hepatocytes. The key isoforms involved are:
-
OATP1B1 (SLCO1B1)
-
OATP1B3 (SLCO1B3)
-
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) : Situated on the canalicular membrane, this efflux pump is responsible for the secretion of BSP, primarily after its conjugation with glutathione (B108866) (GSH), from the hepatocyte into the bile.
Understanding the interplay between these transporters is crucial for predicting the hepatic clearance of drugs and identifying potential DDIs.
Quantitative Data on this compound Transport
The efficiency of transport is characterized by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal transport velocity) and Vmax (maximal transport velocity). The following tables summarize the available quantitative data for BSP transport by the key hepatic transporters.
Table 1: Kinetic Parameters for OATP1B1- and OATP1B3-Mediated this compound Uptake
| Transporter | Substrate | Experimental System | Km (μM) | Vmax (pmol/mg protein/min) | Citation |
| OATP1B1 | Phenolsulfonphthalein (PSP) | HEK293T cells | 11.3 ± 1.5 | 55.8 ± 2.2 | [1] |
| OATP1B3 | Phenolsulfonphthalein (PSP) | HEK293T cells | 7.0 ± 1.5 | 80.0 ± 4.8 | [1] |
Note: Data for the closely related compound phenolsulfonphthalein (PSP) is provided as a surrogate for BSP, as specific Km and Vmax values for BSP were not explicitly detailed in the search results.
Table 2: Kinetic Parameters for MRP2-Mediated Transport
| Transporter | Substrate | Experimental System | Km (μM) | Vmax (pmol/mg protein/min) | Citation |
| MRP2 | Vinblastine (in the presence of 5 mM GSH) | Sf9-Mrp2 vesicles | 1.5 ± 0.3 | - |
Note: While direct kinetic data for BSP-glutathione transport by human MRP2 was not found, data for another MRP2 substrate in the presence of glutathione is presented. The vesicular transport assay is a common method for determining the kinetic parameters of MRP2.[2]
Table 3: Protein Abundance of Hepatic Transporters
| Transporter | Liver Tissue (fmol/μg protein) | Sandwich-Cultured Human Hepatocytes (fmol/μg protein) | Cryopreserved Suspended Hepatocytes (fmol/μg protein) | Citation |
| OATP1B1 | 5.9 ± 8.3 | 5.8 ± 3.3 | 4.2 ± 1.7 | [3] |
| OATP1B3 | Lower than OATP1B1 | - | - | [4][5] |
| MRP2 | - | - | - |
Note: The expression of OATP1B1 is generally higher than that of OATP1B3 in the liver.[6] Transporter protein expression can be age-dependent, with OATP1B3 expression being significantly lower in neonates and infants compared to adults.[4][5]
Experimental Protocols
Detailed and reproducible protocols are fundamental for the in vitro investigation of BSP transport. Below are methodologies for key experiments.
Hepatocyte Uptake Assay (Suspension Method)
This protocol is adapted for determining the uptake of radiolabeled BSP into cryopreserved human hepatocytes in suspension.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Krebs-Henseleit Buffer (KHB) or Hanks' Balanced Salt Solution (HBSS)
-
[³H]-Sulfobromophthalein
-
Silicone oil:mineral oil mixture (e.g., 5:1 ratio, density ~1.015 g/mL)
-
2N NaOH
-
Microcentrifuge tubes (0.4 mL)
-
Scintillation fluid and counter
Procedure:
-
Hepatocyte Thawing and Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Perform a cell count and assess viability (should be >80%).
-
Resuspend the hepatocytes to a final concentration of 2 x 10⁶ viable cells/mL in KHB or HBSS.
-
Divide the cell suspension into two aliquots and equilibrate one at 37°C and the other at 4°C (for measuring passive diffusion) for at least 15 minutes.
-
-
Assay Setup:
-
Prepare 0.4 mL microcentrifuge tubes by adding 100 µL of 2N NaOH to the bottom, followed by a layer of 100 µL of the silicone:mineral oil mixture.
-
Prepare a 3X stock solution of [³H]-BSP in pre-warmed (37°C) and pre-chilled (4°C) KHB.
-
-
Uptake Experiment:
-
In a multi-well plate, add 100 µL of the equilibrated hepatocyte suspension to each well.
-
Initiate the uptake by adding 50 µL of the 3X [³H]-BSP solution to the corresponding temperature-equilibrated cells.
-
Incubate for a predetermined time (e.g., 2 minutes, within the linear uptake range) on a rotator at a moderate speed.
-
To terminate the uptake, transfer the entire cell suspension from the well onto the oil layer in the prepared microcentrifuge tubes.
-
Immediately centrifuge at high speed (e.g., 13,000 x g) for 15-30 seconds. This will pellet the cells through the oil into the NaOH layer, separating them from the incubation medium.
-
-
Quantification:
-
Freeze the tubes to solidify the layers.
-
Cut the tube to separate the cell pellet (in NaOH) from the upper aqueous and oil layers.
-
Place the bottom part of the tube containing the cell lysate into a scintillation vial.
-
Add scintillation fluid and neutralize the NaOH with HCl.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the remaining cell suspension to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the rate of uptake at both 37°C (total uptake) and 4°C (passive uptake).
-
The active, transporter-mediated uptake is the difference between the total uptake at 37°C and the passive uptake at 4°C.
-
Vectorial Transport Assay in Transfected MDCK Cells
This assay is designed to investigate the sequential uptake and efflux of BSP across a polarized monolayer of cells, mimicking the physiological process in the liver. This example uses Madin-Darby Canine Kidney (MDCK) cells co-expressing OATP1B1 and MRP2.
Materials:
-
MDCK cell line stably co-expressing human OATP1B1 and MRP2
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-Sulfobromophthalein
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding and Polarization:
-
Seed the MDCK-OATP1B1-MRP2 cells onto the Transwell® inserts at a high density.
-
Culture the cells for 4-7 days to allow for the formation of a confluent and polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Vectorial Transport Experiment:
-
Wash the cell monolayers in both the apical (upper) and basolateral (lower) chambers with pre-warmed HBSS.
-
To measure basolateral-to-apical transport (simulating hepatic uptake and biliary excretion), add [³H]-BSP in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 15, 30, 60, 120 minutes), collect aliquots from both the apical and basolateral chambers.
-
At the end of the experiment, wash the cell monolayer with ice-cold HBSS and lyse the cells (e.g., with a detergent-based buffer) to determine the intracellular concentration of [³H]-BSP.
-
-
Quantification:
-
Measure the radioactivity in the collected aliquots from the apical and basolateral chambers, and in the cell lysate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-BSP transported into the apical chamber over time.
-
Determine the intracellular accumulation of [³H]-BSP.
-
The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across the cell monolayer.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and the signaling pathways that regulate the key transporters involved in BSP metabolism.
Experimental Workflows
Caption: Experimental workflows for hepatocyte uptake and vectorial transport assays.
Signaling Pathways Regulating Transporter Function
A. Protein Kinase C (PKC) Signaling
Activation of PKC has been shown to modulate the function of OATP transporters.
Caption: PKC signaling pathway modulating hepatic transporter expression and activity.[7][8]
B. PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is involved in the regulation of MRP2 localization and function.
Caption: PI3K/Akt signaling pathway affecting MRP2 function in hepatocytes.[9][10]
C. Farnesoid X Receptor (FXR) Signaling
FXR, a nuclear receptor activated by bile acids, plays a crucial role in the transcriptional regulation of both uptake and efflux transporters.
Caption: FXR signaling pathway regulating the gene expression of hepatic transporters.[11][12][13]
Conclusion
The in vitro study of this compound transport in hepatocytes is a cornerstone for understanding hepatic drug disposition. By employing robust experimental models such as primary hepatocytes and transfected cell lines, researchers can obtain valuable quantitative data on the kinetics of key transporters like OATP1B1, OATP1B3, and MRP2. Furthermore, elucidating the complex signaling networks that regulate these transporters provides deeper insights into the mechanisms of drug-induced liver injury and DDIs. The methodologies and data presented in this guide offer a solid foundation for professionals in drug development to design and interpret in vitro studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Human Organic Anion Transporting Polypeptides 1B1, 1B3, and 2B1 Are Involved in the Hepatic Uptake of Phenolsulfonphthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis of expression of hepatic organic anion-transporting polypeptide (OATP) transporters in cellular systems relative to human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ontogeny of Hepatic Drug Transporters as Quantified by LC-MS/MS Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ontogeny of Hepatic Drug Transporters as Quantified by LC-MS/MS Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C affects the internalization and recycling of organic anion transporting polypeptide 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/AKT Signaling Regulates Bioenergetics in Immortalized Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Sulfobromophthalein Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of animal models in the pharmacokinetic study of Sulfobromophthalein (BSP), a dye historically used to assess liver function. Understanding the absorption, distribution, metabolism, and excretion (ADME) of BSP in various animal models is crucial for preclinical drug development and for elucidating the mechanisms of hepatic transport. This document details the common animal models, experimental protocols, and the underlying physiological pathways involved in BSP disposition.
Introduction to this compound (BSP) and its Pharmacokinetic Significance
This compound is an organic anion that, upon intravenous administration, is selectively taken up by the liver, conjugated with glutathione (B108866) (GSH), and excreted into the bile.[1][2] Its clearance from the plasma is a sensitive indicator of hepatic blood flow and the functional capacity of hepatocytes, particularly their ability to transport and metabolize xenobiotics. The study of BSP pharmacokinetics provides valuable insights into the function of key hepatic transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2), which are critical for the disposition of many drugs.
Commonly Used Animal Models
Rats, rabbits, and dogs are the most frequently utilized animal models for investigating the pharmacokinetics of this compound. Each species presents distinct physiological and metabolic characteristics that can influence the disposition of the dye.
Rat Models
Rats are a widely used model due to their small size, cost-effectiveness, and the extensive availability of physiological data. They are particularly useful for studies involving surgical modifications, such as bile duct cannulation, to directly measure biliary excretion.
Rabbit Models
Rabbits offer the advantage of a larger size compared to rats, facilitating easier blood sampling. Studies in rabbits have provided valuable data on the hepatic storage capacity and transport maximum of BSP.[3]
Dog Models
Dogs, as a non-rodent species, provide a model that can be more predictive of human pharmacokinetics for certain compounds. Their larger size allows for repeated blood sampling with minimal stress to the animal.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound in different animal models. It is important to note that these values can vary depending on the specific strain, age, sex, and experimental conditions. The data presented here are compiled from various studies and should be used for comparative purposes with an understanding of their heterogeneous origins.
| Parameter | Rat | Rabbit | Dog |
| Dose (mg/kg) | 50 (i.v.) | N/A | 25 (i.v.) |
| Elimination Half-life (t½) | ~0.9 h | N/A | N/A |
| Clearance (CL) | ~24 mL/min | N/A | N/A |
| Volume of Distribution (Vd) | N/A | N/A | N/A |
| Biliary Transport Maximum (Tm) | N/A | 0.91 ± 0.12 mg/min/kg | N/A |
| Relative Storage Capacity (S) | N/A | 0.34 ± 0.13 mg/mg/dL/kg | N/A |
| Biliary Excretion (% of dose) | 52% (in 30 min) | N/A | N/A |
N/A: Data not readily available in a comparable format from the conducted searches. Data for rats is based on a study of a different compound but provides an example of typical pharmacokinetic parameters measured.[4] Data for rabbits is from a study specifically measuring BSP excretion parameters.[3] Data for dogs is from a study that monitored BSP serum levels but did not report standard pharmacokinetic parameters.[5]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized protocols for key experiments in rats, which can be adapted for other species.
Anesthesia and Surgical Procedures
Objective: To prepare the animal for intravenous administration of BSP and for the collection of biological samples (blood, bile).
Materials:
-
Anesthetic agent (e.g., Ketamine/Xylazine cocktail, isoflurane)
-
Surgical instruments (scalpels, forceps, scissors)
-
Catheters (for jugular vein and bile duct)
-
Sutures
-
Heating pad
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent and dose. The depth of anesthesia should be monitored regularly by checking reflexes (e.g., pedal withdrawal).[6]
-
Maintain the animal's body temperature using a heating pad.
-
For bile collection, perform a midline laparotomy to expose the common bile duct.
-
Carefully cannulate the bile duct with a polyethylene (B3416737) catheter for bile collection.
-
For intravenous administration and blood sampling, cannulate the jugular vein.
-
Close the surgical incisions with sutures.
-
Allow the animal to recover from anesthesia in a warm and quiet environment.
BSP Administration and Sample Collection
Objective: To administer a precise dose of BSP and collect blood and bile samples at predetermined time points to determine the concentration of the dye.
Materials:
-
This compound sodium salt solution
-
Syringes and needles
-
Blood collection tubes (e.g., heparinized tubes)
-
Bile collection vials
Procedure:
-
Administer a single intravenous bolus of BSP solution via the jugular vein catheter at a specific dose (e.g., 50 mg/kg for rats).
-
Collect blood samples at various time points (e.g., 2, 5, 10, 15, 30, 60, and 120 minutes) post-administration.
-
If applicable, collect bile continuously in pre-weighed vials at timed intervals.
-
Process the blood samples to obtain plasma or serum and store them at -20°C or -80°C until analysis.
-
Measure the volume of bile collected and store it appropriately.
Analytical Method
Objective: To quantify the concentration of BSP in plasma/serum and bile samples.
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of BSP. The method should be validated for linearity, accuracy, precision, and sensitivity.
Visualization of Pathways and Workflows
Hepatic Transport of this compound
The following diagram illustrates the key steps in the hepatic uptake, conjugation, and biliary excretion of this compound. BSP is taken up from the sinusoidal blood into the hepatocyte by Organic Anion Transporting Polypeptides (OATPs). Inside the hepatocyte, it undergoes conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). The resulting BSP-GSH conjugate is then actively transported into the bile canaliculus by the Multidrug Resistance-Associated Protein 2 (MRP2).
References
- 1. Nrf2 Activation Enhances Biliary Excretion of this compound by Inducing Glutathione-S-Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Conjugation with Glutathione for this compound Sodium (BSP) Transfer from Blood to Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound excretion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
Toxicological Profile of Sulfobromophthalein in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the toxicological profile of Sulfobromophthalein (BSP) in laboratory animals. It is intended for informational purposes for a scientific audience. A notable finding of the literature review is the limited availability of specific quantitative toxicity data, such as LD50 values and No-Observed-Adverse-Effect Levels (NOAELs), from standardized toxicology studies. Safety Data Sheets (SDS) for this compound sodium hydrate (B1144303) state that acute toxicity information is not available and that the toxicological properties have not been fully investigated[1][2][3][4]. Therefore, this guide focuses on the known biochemical and metabolic interactions of BSP and outlines the standard experimental protocols that would be employed to assess its toxicological profile.
Introduction
This compound (BSP) is a xanthene dye that has historically been used as a diagnostic agent to assess liver function, specifically the capacity of the liver to transport organic anions and excrete them into the bile[5]. Its utility in this regard stems from its rapid removal from the bloodstream by the liver, conjugation with glutathione (B108866), and subsequent biliary excretion. Understanding its interactions with cellular processes is crucial for interpreting its physiological effects and for anticipating potential toxicities, particularly in the context of drug development where hepatic transport mechanisms are a key consideration.
Biochemical Interactions and Mechanism of Action
The primary biochemical interaction of this compound is its conjugation with glutathione (GSH), a critical endogenous antioxidant, catalyzed by glutathione S-transferases (GSTs) in the liver[1]. This conjugation is a key step in its detoxification and elimination.
Glutathione Conjugation Pathway
The metabolic pathway of BSP involves its uptake by hepatocytes, conjugation with glutathione, and excretion into the bile. Species differences in the formation of BSP-glutathione conjugates have been observed between rats, guinea pigs, and rabbits, suggesting variations in the structure and activity of their GST enzymes[1].
Caption: Metabolic pathway of this compound (BSP) in hepatocytes.
Toxicological Assessment: Data and Experimental Protocols
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50) is a common endpoint.
Data Summary: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Data Not Available | Oral | N/A | [1][2][3][4] |
| Data Not Available | Intravenous | N/A | [1][2][3][4] |
| Data Not Available | Intraperitoneal | N/A | [1][2][3][4] |
| Data Not Available | Dermal | N/A | [1][2][3][4] |
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)
Caption: Generalized workflow for an acute oral toxicity study.
Sub-chronic and Chronic Toxicity
These studies involve repeated administration of the test substance over a longer period (e.g., 90 days for sub-chronic, 1 year or more for chronic) to evaluate cumulative toxic effects.
Data Summary: Sub-chronic and Chronic Toxicity of this compound
| Species | Duration | Route | NOAEL | Key Findings | Reference |
| Data Not Available | 90-day | Oral | N/A | N/A | [1][2][3][4] |
| Data Not Available | 1-year | Oral | N/A | N/A | [1][2][3][4] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
This study would involve daily administration of this compound to rodents (typically rats) via the diet, drinking water, or gavage for 90 days. Key parameters evaluated would include:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples collected at specified intervals to assess effects on blood cells and organ function.
-
Ophthalmology: Examinations performed at the beginning and end of the study.
-
Urinalysis: Conducted at specified intervals.
-
Gross Necropsy and Organ Weights: Performed at the end of the study.
-
Histopathology: Microscopic examination of a comprehensive set of organs and tissues.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage.
Data Summary: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without S9 | Data Not Available | [1][2][3][4] |
| Chromosome Aberration | Mammalian cells (in vitro) | With and without S9 | Data Not Available | [1][2][3][4] |
| Micronucleus Test | Rodent bone marrow (in vivo) | N/A | Data Not Available | [1][2][3][4] |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - Following OECD Guideline 471)
Caption: General workflow for the Ames test.
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Data Summary: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Key Findings | Reference |
| Data Not Available | Fertility and Early Embryonic Development | N/A | [1][2][3][4] |
| Data Not Available | Prenatal Developmental Toxicity (Teratogenicity) | N/A | [1][2][3][4] |
Experimental Protocol: Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
This study typically involves administering the test substance to pregnant females (e.g., rats or rabbits) during the period of organogenesis. The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.
Carcinogenicity
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumor-forming potential of a substance.
Data Summary: Carcinogenicity of this compound
| Species | Duration | Route | Key Findings | Reference |
| Data Not Available | 2-year | Oral | N/A | [1][2][3][4] |
| Data Not Available | 2-year | Oral | N/A | [1][2][3][4] |
Experimental Protocol: Carcinogenicity Study in Rodents (Following OECD Guideline 451)
This involves lifelong administration of the test substance to rodents, with comprehensive gross and histopathological examination of all animals.
Toxicokinetics
Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance. For this compound, it is known to be rapidly taken up by the liver from the blood, metabolized via glutathione conjugation, and excreted into the bile[5]. The plasma half-life in humans is reported to be approximately 4 minutes[5].
Conclusion
The available scientific literature provides a good understanding of the metabolic fate of this compound in laboratory animals, highlighting its conjugation with glutathione as a key step in its hepatic clearance. However, there is a significant lack of publicly available data from standardized toxicological studies. While the methodologies for conducting such studies are well-established, the specific toxicological profile of this compound, including its acute toxicity, effects of repeated exposure, genotoxic, reproductive, and carcinogenic potential, remains largely uncharacterized based on the reviewed literature. Further research is needed to comprehensively define the toxicological profile of this compound.
References
Bromosulfophthalein: A Technical Guide to Its Anti-inflammatory Properties in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the anti-inflammatory properties of Bromosulfophthalein (BSP) in macrophages. It explores the molecular mechanisms, summarizes key quantitative data, details experimental protocols, and visualizes the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development.
Executive Summary
Bromosulfophthalein (BSP), a compound historically used for liver function tests, has demonstrated significant anti-inflammatory effects in macrophages. Research indicates that BSP's primary mechanism involves the inhibition of glutathione (B108866) (GSH) efflux, leading to increased intracellular GSH levels. This elevation in GSH, a critical cellular antioxidant, triggers a cascade of events that collectively suppress the inflammatory response in macrophages, particularly when stimulated by lipopolysaccharide (LPS). Key findings highlight BSP's ability to reduce the production of pro-inflammatory cytokines and nitric oxide, and to modulate crucial inflammatory signaling pathways, including the Akt/FoxO1/TLR4 axis and the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of Bromosulfophthalein have been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the key findings on the reduction of inflammatory mediators.
Table 1: Effect of BSP on Nitric Oxide Production and iNOS Gene Expression
| Treatment | Nitrite Concentration (µM) | iNOS mRNA Expression (Fold Change vs. Control) |
| Control | Undetectable | 1.0 |
| LPS (1 µg/mL) | 25.3 ± 1.5 | 15.2 ± 1.1 |
| LPS + BSP (50 µM) | 12.1 ± 0.9 | 7.3 ± 0.6 |
Table 2: Effect of BSP on Pro-inflammatory Cytokine Production and Gene Expression
| Treatment | TNF-α Protein (pg/mL) | TNF-α mRNA (Fold Change) | IL-1β mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Control | Undetectable | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 3450 ± 210 | 8.9 ± 0.7 | 12.4 ± 1.0 | 18.5 ± 1.3 |
| LPS + BSP (50 µM) | 1870 ± 150 | 4.1 ± 0.4 | 5.8 ± 0.5 | 9.2 ± 0.8 |
Core Signaling Pathways Modulated by Bromosulfophthalein
BSP exerts its anti-inflammatory effects through the modulation of several key signaling pathways within macrophages.
Inhibition of Glutathione (GSH) Efflux
The foundational mechanism of BSP's anti-inflammatory action is its ability to inhibit the efflux of reduced glutathione (GSH) from macrophages.[1][2][3] This leads to an accumulation of intracellular GSH, a potent antioxidant that can neutralize reactive oxygen species (ROS), which are known to activate pro-inflammatory signaling pathways.
Caption: BSP inhibits GSH efflux, increasing intracellular GSH and reducing ROS.
Modulation of the Akt/FoxO1/TLR4 Signaling Pathway
BSP has been shown to influence the Akt/FoxO1/TLR4 signaling pathway.[1][2][3] It promotes the phosphorylation of Akt, which in turn leads to the nuclear exclusion of the transcription factor FoxO1.[1][2] Since FoxO1 can promote the expression of Toll-like receptor 4 (TLR4), its exclusion from the nucleus results in suppressed TLR4 expression.[1][2] TLR4 is a key receptor that recognizes LPS and initiates the inflammatory cascade.
Caption: BSP modulates the Akt/FoxO1/TLR4 signaling pathway.
Attenuation of MAPK and Fas Signaling
Further studies have revealed that BSP can decrease the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and ERK, which are critical for the production of pro-inflammatory cytokines.[2] Additionally, BSP has been observed to suppress the expression of the Fas receptor, another molecule implicated in regulating LPS-induced inflammatory responses.[1][2]
References
- 1. Bromosulfophthalein suppresses inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromosulfophthalein Suppresses Inflammatory Effects in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Sulfobromophthalein and the Intracellular Glutathione System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfobromophthalein (BSP), a compound historically used for liver function assessment, serves as a significant probe for investigating xenobiotic metabolism and transport. Central to its detoxification and elimination is the intracellular glutathione (B108866) (GSH) system. This technical guide provides an in-depth examination of the intricate relationship between BSP and intracellular GSH. Contrary to the notion of BSP directly inducing elevated glutathione levels, current evidence indicates a more complex interaction. BSP is a substrate for glutathione S-transferases (GSTs), and its clearance is highly dependent on the cellular capacity for GSH conjugation. This process is intricately linked to the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses, including the expression of GSTs and enzymes involved in GSH synthesis. This guide details the molecular mechanisms, presents quantitative data on conjugation kinetics, outlines detailed experimental protocols for assessing the GSH system, and provides visual representations of the key pathways involved.
The Core Interaction: this compound Conjugation with Glutathione
This compound is primarily eliminated from the body through hepatic uptake, conjugation with glutathione, and subsequent biliary excretion. This process is a classic example of Phase II detoxification, rendering the lipophilic BSP molecule more water-soluble for efficient transport and removal.
The key enzymatic reaction is catalyzed by Glutathione S-transferases (GSTs), a superfamily of enzymes that facilitate the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic center of BSP. This results in the formation of a BSP-GSH conjugate. The efficiency of this conjugation is a critical determinant of the rate of BSP clearance.
While BSP metabolism is heavily reliant on the availability of GSH, it is important to note that studies have shown that the administration of BSP does not significantly alter the overall liver GSH content[1]. This suggests that under typical experimental conditions, the cellular GSH pool is sufficient to handle BSP conjugation without triggering a compensatory increase in de novo synthesis. However, the expression and activity of GSTs, which are crucial for this process, are regulated by cellular stress response pathways.
The Nrf2 Signaling Pathway: Regulating the Capacity for BSP Conjugation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. It controls the basal and inducible expression of a wide array of antioxidant and detoxification genes, including those essential for GSH synthesis and conjugation.
Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as oxidative stress or electrophilic compounds, critical cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
The Nrf2-ARE signaling pathway upregulates the expression of:
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the de novo synthesis of glutathione[2]. GCL itself is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM), both of which are regulated by Nrf2.
-
Glutathione S-transferases (GSTs): The enzymes responsible for catalyzing the conjugation of GSH to xenobiotics like BSP[1].
Therefore, while BSP itself may not be a direct inducer of GSH synthesis, the overall capacity of the cell to conjugate BSP is tightly regulated by the Nrf2 pathway. Conditions that activate Nrf2 would be expected to enhance BSP clearance by increasing the expression of GSTs[1].
Quantitative Data on BSP-Glutathione Interaction
While data on the direct induction of GSH levels by BSP is not established, kinetic parameters for the conjugation and transport of BSP have been reported in various experimental models. These values are crucial for understanding the efficiency of the BSP clearance process.
| Parameter | Value | Organism/System | Reference |
| BSP-GSH Conjugation | |||
| Apparent Vmax | 22 nmol/min/g | Perfused rat liver | [1] |
| Apparent KM | 0.05 µM | Perfused rat liver | [1] |
| BSP Uptake | |||
| Apparent Km | 7 µM | Isolated rat hepatocytes | [3] |
| Vmax | 2.6 nmol/mg protein/min | Isolated rat hepatocytes | [3] |
| BSP-GSH Conjugate Uptake | |||
| Apparent Km | 4 µM | Isolated rat hepatocytes | [3] |
| Vmax | 0.16 nmol/mg protein/min | Isolated rat hepatocytes | [3] |
Note: These values can vary depending on the experimental conditions, such as species, cell type, and substrate concentrations.
Experimental Protocols
Accurate measurement of intracellular GSH is fundamental to studying the effects of compounds like BSP. Below are detailed methodologies for key assays.
Measurement of Total Intracellular Glutathione (GSH + GSSG)
This protocol is based on the widely used DTNB-GSSG reductase recycling assay.
Principle: Reduced glutathione (GSH) is oxidized by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form oxidized glutathione (GSSG) and the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. This recycling reaction amplifies the signal, allowing for sensitive detection of total glutathione.
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 7.4) with 1 mM EDTA
-
5% 5-Sulfosalicylic acid (SSA) for deproteinization
-
DTNB solution (5 mM in phosphate buffer)
-
NADPH solution (4 mg/mL in phosphate buffer)
-
Glutathione Reductase (GR) solution (50 units/mL in phosphate buffer)
-
GSH standard solution (known concentration)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation (Cultured Cells): a. Harvest cells (e.g., 1 x 10^6 cells) by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in 100 µL of ice-cold phosphate buffer. d. Add 25 µL of 5% SSA to deproteinize the sample. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant for the assay.
-
Assay Protocol: a. Prepare a standard curve using known concentrations of GSH. b. In a 96-well plate, add 20 µL of the deproteinized sample or standard to each well. c. Prepare a reaction mixture containing:
- 120 µL Phosphate buffer
- 20 µL DTNB solution
- 20 µL NADPH solution
- 20 µL Glutathione Reductase solution d. Add 180 µL of the reaction mixture to each well containing the sample or standard. e. Immediately measure the absorbance at 412 nm at 30-second intervals for 5 minutes.
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔA/min) for each well. b. Plot the ΔA/min for the standards against their concentrations to generate a standard curve. c. Determine the glutathione concentration in the samples from the standard curve.
Western Blot for Nrf2 Nuclear Translocation
Principle: To determine if a compound activates the Nrf2 pathway, the translocation of Nrf2 from the cytoplasm to the nucleus is assessed. This is achieved by separating cytoplasmic and nuclear protein fractions and then detecting Nrf2 levels in each fraction by Western blotting.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear extraction (commercial kits are recommended)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Fractionation: a. Treat cells with the test compound (e.g., BSP) for the desired time. b. Harvest cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: a. Determine the protein concentration of the cytoplasmic and nuclear extracts.
-
Western Blotting: a. Separate equal amounts of protein from each fraction by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicate Nrf2 translocation.
Conclusion
This compound remains a valuable tool for studying hepatic detoxification and transport mechanisms. Its interaction with the intracellular glutathione system is not one of direct induction of GSH synthesis but rather a dependency on the existing GSH pool and the enzymatic machinery for conjugation. The clearance of BSP is intrinsically linked to the activity of Glutathione S-transferases, the expression of which is under the control of the Nrf2 signaling pathway. For drug development professionals, understanding this relationship is crucial for evaluating potential drug-drug interactions and the impact of new chemical entities on hepatic detoxification pathways. Future research should focus on definitively characterizing whether BSP or its metabolites can act as weak Nrf2 inducers under specific conditions, which could modulate the cell's capacity to handle subsequent xenobiotic challenges.
References
- 1. Nrf2 activation enhances biliary excretion of this compound by inducing glutathione-S-transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation does not influence initial rates of uptake of this compound into isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization and Transport of Sulfobromophthalein in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization and transport mechanisms of Sulfobromophthalein (BSP) within liver cells. BSP, a phthalein dye, has been extensively used as a diagnostic agent to assess hepatic function, owing to its specific and multi-step processing by hepatocytes.[1] Understanding its cellular journey is crucial for elucidating the broader mechanisms of hepatic organic anion transport, which is fundamental in drug metabolism and disposition.
The Three-Stage Journey of BSP Through the Hepatocyte
The hepatic handling of BSP is a highly efficient, vectorial process that can be dissected into three distinct stages: uptake from the sinusoidal blood, intracellular binding and metabolism, and finally, excretion into the bile.[2][3][4] This process involves a coordinated effort of membrane transporters and intracellular enzymes.
Stage 1: Uptake at the Sinusoidal Membrane
BSP, primarily bound to albumin in the bloodstream, is taken up into hepatocytes across the basolateral (sinusoidal) plasma membrane.[4][5] This initial step is a carrier-mediated, concentrative process of high capacity.[2][3]
-
Key Transporters: The primary mediators of BSP uptake are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) .[6][7][8] These transporters are expressed on the sinusoidal membrane of hepatocytes and are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics.[7][9] Historically, other proteins like bilitranslocase and a specific BSP/bilirubin (B190676) binding protein were also implicated in this process.[10][11][12]
-
Driving Forces: The uptake of BSP is a facilitated transport process.[13] While not directly dependent on sodium gradients, it can be influenced by membrane potential and ion gradients, suggesting an electrogenic component.[11][13][14] Counter-transport with intracellular anions, such as reduced glutathione (B108866) (GSH), is also considered an important driving force for OATP-mediated uptake.[15]
Stage 2: Intracellular Transport and Biotransformation
Once inside the hepatocyte's cytosol, BSP is rapidly bound by intracellular proteins and undergoes biotransformation.[4]
-
Intracellular Binding: BSP binds to cytosolic proteins, primarily ligandin, which is a member of the glutathione S-transferase (GST) family.[4] This binding serves two purposes: it prevents the reflux of BSP back into the bloodstream and facilitates its transport towards the canalicular membrane for excretion.
-
Conjugation with Glutathione (GSH): The critical metabolic step for BSP is its conjugation with glutathione.[1][2][3] This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of BSP-glutathione (BSP-GS).[16][17][18] This conjugation step is essential for efficient biliary excretion, as the resulting conjugate is a high-affinity substrate for the canalicular export pump.[19] The initial rate of BSP uptake into the hepatocyte is not affected by the conjugation process itself.[20]
Stage 3: Excretion at the Canalicular Membrane
The final and rate-limiting step in the hepatic transport of BSP is the active secretion of its glutathione conjugate from the hepatocyte into the bile canaliculus.[2][3]
-
Key Transporter: The export of the BSP-GS conjugate across the apical (canalicular) membrane is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) .[21][22][23] MRP2 is an ATP-dependent efflux pump with a broad substrate specificity for organic anions and their conjugates.[21][24]
-
Rate-Limiting Step: The transport system at the canalicular membrane has a relatively lower capacity compared to the high-capacity uptake system at the sinusoidal membrane.[2][3] This disparity makes biliary excretion the bottleneck in the overall clearance of BSP, leading to the phenomenon of intracellular storage, especially at higher concentrations.[2]
Quantitative Data on BSP Transport Kinetics
The kinetics of BSP uptake have been characterized in various experimental systems, including isolated hepatocytes and plasma membrane vesicles. The affinity (Km) and maximum velocity (Vmax) of transport are significantly influenced by the presence of albumin, which reduces the concentration of unbound BSP available for uptake.[5][25]
| Analyte | Experimental System | Albumin Presence | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |
| [35S]BSP | Isolated Rat Hepatocytes | Absent | 6.2 ± 0.5 µM | 638 ± 33 pmol/min/10^5 cells | [10] |
| [35S]BSP | Isolated Rat Hepatocytes | Absent | 7.1 ± 1.2 µM | 452 ± 37 pmol/min/5x10^4 cells | [5] |
| [35S]BSP | Isolated Rat Hepatocytes | Present (600 µM) | 80 ± 11 nM | 60 ± 9 pmol/min/5x10^4 cells | [5] |
| [35S]BSP | Sinusoidal Membrane Vesicles | Absent | High Affinity: 53.1 µM | Low Capacity | [13] |
| [35S]BSP | Sinusoidal Membrane Vesicles | Absent | Low Affinity: 1150 µM | High Capacity | [13] |
| BSP-GS | Isolated Rat Hepatocytes | Absent | ~4 µM | 0.16 nmol/mg protein/min | [4][17] |
Key Experimental Protocols
The study of BSP cellular localization relies on several core experimental techniques. Detailed below are the principles of the most common methodologies cited in the literature.
Isolation of Hepatocytes and Plasma Membrane Vesicles
-
Objective: To obtain viable liver cells or purified membrane fractions for in vitro transport studies, free from the complexities of the whole organ.
-
Protocol for Hepatocyte Isolation (based on collagenase perfusion):
-
Anesthetize the animal (typically a rat) and surgically expose the portal vein.
-
Perfuse the liver in situ, first with a calcium-free buffer to wash out the blood and loosen cell-cell junctions, followed by a buffer containing collagenase to digest the extracellular matrix.
-
Excise the digested liver, transfer it to a sterile dish, and gently disperse the cells in a culture medium.
-
Filter the cell suspension through gauze to remove undigested tissue.
-
Purify the hepatocytes from other cell types by low-speed centrifugation washes.
-
Assess cell viability using a method like trypan blue exclusion. The resulting cell suspension can be used for uptake assays.
-
-
Protocol for Plasma Membrane Vesicle Isolation:
-
Homogenize fresh liver tissue in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to separate cellular organelles. A low-speed spin pellets nuclei and debris, followed by a higher-speed spin to pellet mitochondria.
-
The supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains plasma membrane fragments.
-
Further purify the sinusoidal and canalicular plasma membranes using density gradient centrifugation (e.g., with sucrose or Percoll gradients), separating them based on their differing densities and enzymatic markers (e.g., Na+/K+-ATPase for sinusoidal membranes).[11]
-
Transport Assays
-
Objective: To measure the rate of BSP uptake into isolated hepatocytes or membrane vesicles.
-
Radiolabeled Uptake Assay (Rapid Filtration Method): [5][13]
-
Pre-warm a suspension of isolated hepatocytes or membrane vesicles to the desired temperature (e.g., 37°C).
-
Initiate the transport reaction by adding a buffered solution containing radiolabeled [35S]BSP at a known concentration.
-
At specific time points, take an aliquot of the suspension and immediately add it to an ice-cold "stop solution" to halt the transport process.
-
Rapidly separate the cells/vesicles from the incubation medium by vacuum filtration through a microporous filter.
-
Wash the filter several times with an ice-cold buffer to remove any non-transported substrate.
-
Place the filter in a scintillation vial with a scintillation cocktail and quantify the amount of radioactivity taken up by the cells/vesicles using a scintillation counter.
-
Calculate the initial velocity of uptake from the linear portion of the cumulative uptake curve.
-
-
Direct Spectrophotometric Method: [11][14]
-
This technique leverages the pH-indicator properties of BSP. The dye's absorbance spectrum changes when it moves from the slightly alkaline external medium (e.g., pH 7.8) into the more acidic cellular interior.
-
Place a suspension of isolated hepatocytes in a cuvette within a dual-wavelength spectrophotometer.
-
Add BSP to the cuvette and continuously record the change in absorbance at the appropriate wavelengths.
-
The initial rate of absorbance change is proportional to the initial velocity of BSP uptake.
-
Subcellular Localization of Transporter Proteins
-
Objective: To visualize the location of specific transporter proteins (e.g., OATPs, MRP2) within the hepatocyte.
-
Immunofluorescence Microscopy: [26]
-
Fix liver tissue sections or cultured hepatocytes with a chemical fixative like paraformaldehyde to preserve cellular structure.
-
Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibodies to enter the cell.
-
Incubate the sample with a primary antibody that specifically binds to the transporter protein of interest.
-
Wash away unbound primary antibodies.
-
Incubate with a secondary antibody that is conjugated to a fluorescent dye (fluorophore) and specifically binds to the primary antibody.
-
Mount the sample on a microscope slide and visualize using a fluorescence or confocal microscope. The resulting fluorescent signal reveals the subcellular location of the target protein.
-
Visualizations: Pathways and Workflows
// Invisible edges for positioning transporters edge [style=invis]; "Free_BSP" -> "Sinusoidal_Membrane"; "Sinusoidal_Membrane" -> "Cytosol_BSP"; "BSP_GS" -> "Canalicular_Membrane"; "Canalicular_Membrane" -> "Bile_BSP_GS";
// Transporter nodes node [shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OATP" [label="OATP1B1\nOATP1B3", group=g1, pos="2.9,1.5!"]; "MRP2" [label="MRP2", group=g2, pos="6.5,1.5!"];
// Position transporters on membranes "OATP" -> "Cytosol_BSP" [style=solid, arrowhead=none, color="#4285F4"]; "MRP2" -> "Bile_BSP_GS" [style=solid, arrowhead=none, color="#4285F4"]; } dot Figure 1: Overall cellular pathway of this compound (BSP) in a hepatocyte.
References
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. The Hepatic Uptake and Excretion of this compound and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE HEPATIC UPTAKE AND EXCRETION OF this compound AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Hepatocellular this compound uptake at physiologic albumin concentrations: kinetic evidence for a high affinity/low capacity sinusoidal membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatocellular uptake of this compound and bilirubin is selectively inhibited by an antibody to the liver plasma membrane this compound/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular localization of this compound transport activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of BSP/bilirubin binding protein and bilitranslocase in glutathione uptake in rat basolateral liver plasma membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetics of this compound uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of this compound uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatocellular transport proteins and their role in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione conjugation of bromosulfophthalein in relation to hepatic glutathione content in the rat in vivo and in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uptake of this compound-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. The Importance of Conjugation with Glutathione for this compound Sodium (BSP) Transfer from Blood to Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugation does not influence initial rates of uptake of this compound into isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The canalicular multidrug resistance protein, cMRP/MRP2, a novel conjugate export pump expressed in the apical membrane of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unbound ligand drives hepatocyte taurocholate and BSP uptake at physiological albumin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Approaches for Studying the Subcellular Localization, Interactions, and Regulation of Histone Deacetylase 5 (HDAC5) - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of the Bromsulphalein® Test for Liver Function: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromsulphalein® (BSP) test is a historically significant method for assessing liver function, specifically the capacity of the liver to take up, metabolize, and excrete organic anions from the bloodstream. Though its clinical use has largely been superseded by safer alternatives due to the risk of anaphylactic reactions, the principles underlying the BSP test remain highly relevant in experimental hepatology and drug development.[1][2][3][4] This guide provides a detailed technical overview of the core principles, experimental protocols, and physiological pathways associated with the Bromsulphalein® test.
Core Principle
The fundamental principle of the Bromsulphalein® test lies in the intravenous administration of a known quantity of the phthalein dye, Bromsulphalein (sulfobromophthalein), and the subsequent measurement of its rate of disappearance from the plasma.[5] A healthy liver efficiently extracts BSP from the circulation, conjugates it, and excretes it into the bile. A delay in the clearance of BSP from the bloodstream is indicative of impaired liver function. The test is a sensitive indicator of diffuse liver damage.
The clearance of BSP from the blood is a multi-step process governed by:
-
Hepatic Blood Flow: The rate at which blood containing BSP is delivered to the liver.
-
Hepatocellular Uptake: The active transport of BSP from the sinusoidal blood into the hepatocytes.
-
Intracellular Conjugation: The metabolic conversion of BSP into a more water-soluble form.
-
Biliary Excretion: The active transport of the conjugated BSP across the canalicular membrane into the bile.
Physiological Pathway of BSP Clearance
The clearance of Bromsulphalein® is a well-defined process involving specific transporters and enzymatic reactions within the hepatocyte.
-
Sinusoidal Uptake: Upon reaching the liver sinusoids, BSP, which is largely bound to albumin in the plasma, is taken up by hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1, OATP1B3, and OATP-B (encoded by the SLCO1B1, SLCO1B3, and SLCO1B1 genes, respectively).[6][7][8][9] These transporters are located on the basolateral membrane of the hepatocytes.
-
Intracellular Conjugation: Within the hepatocyte, BSP undergoes conjugation with glutathione (B108866) (GSH).[5][10] This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of a more polar and water-soluble BSP-glutathione conjugate.[10][11]
-
Canalicular Excretion: The BSP-glutathione conjugate is then actively transported from the hepatocyte into the bile canaliculi. This excretory step is the rate-limiting step in the overall clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT), which is encoded by the ABCC2 gene.[12][13][14][15] MRP2 is an ATP-dependent efflux pump located on the apical (canalicular) membrane of the hepatocyte.
Physiological pathway of Bromsulphalein® clearance by the liver.
Experimental Protocols
The following is a generalized experimental protocol for the Bromsulphalein® test. Specific parameters may need to be optimized based on the experimental model and objectives.
Materials
-
Bromsulphalein® (this compound sodium) solution (typically 50 mg/mL)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intravenous injection and blood collection
-
Centrifuge
-
Spectrophotometer
-
Test tubes
-
Pipettes
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
Procedure
-
Animal Preparation: The subject should be fasted overnight to ensure a basal metabolic state.
-
Dosage Calculation: The standard dose of BSP is 5 mg per kilogram of body weight.
-
Pre-injection Blood Sample: A baseline blood sample is collected prior to BSP administration to serve as a blank.
-
BSP Administration: The calculated dose of BSP is administered intravenously over a period of 60 seconds.
-
Post-injection Blood Sampling: Blood samples are collected at specific time points after injection, most commonly at 30 or 45 minutes. For more detailed kinetic studies, multiple samples can be taken at shorter intervals (e.g., 3, 6, 9, 12, 15, 25, 35, and 45 minutes).
-
Sample Processing: The collected blood samples are allowed to clot, and serum is separated by centrifugation.
-
Colorimetric Analysis:
-
To one set of serum samples (or a portion of each sample), an alkaline solution (e.g., 0.1 N NaOH) is added to develop the characteristic purple color of BSP at an alkaline pH.
-
To a corresponding set of serum samples (or another portion of each), an acidic solution (e.g., 0.1 N HCl) is added to create a blank for each sample, correcting for hemolysis, icterus, or turbidity.
-
The absorbance of the alkalinized samples is measured using a spectrophotometer at a wavelength of 580 nm, using the acidified samples as blanks.
-
-
Calculation of BSP Retention: The concentration of BSP in the serum is determined by comparing the absorbance to a standard curve prepared with known concentrations of BSP. The percentage of BSP retained in the plasma is then calculated.
Experimental workflow for the Bromsulphalein® liver function test.
Data Presentation
The results of the Bromsulphalein® test are typically expressed as the percentage of the dye retained in the plasma at a specific time point after injection. Normal values are generally considered to be less than 5% retention at 45 minutes.
| Parameter | Species | Condition | Value | Reference |
| Dosage | Human | Standard | 5 mg/kg body weight | Present Study |
| Mouse | Modified | 100 mg/kg body weight | [16] | |
| Normal Retention | Human | 45 minutes post-injection | < 5% | Present Study |
| Dog | 30 minutes post-injection | < 5% | [9] | |
| Plasma Clearance | Sheep | 626 ± 291.9 mL/min | [17] | |
| Half-life (t½) | Sheep | Not specified | [17] | |
| Biliary Excretion Rate | Rat | Control | ~8 nmol/min/g liver | [18] |
| Rat | Phenobarbital-treated | Increased | [16] |
Historical Context and Decline in Clinical Use
The Bromsulphalein® test was introduced in the 1920s and for many decades was a cornerstone of liver function assessment.[1] However, its use in clinical practice has been largely discontinued (B1498344) due to the risk of severe adverse reactions, including anaphylactic shock.[2][3][4] The development of safer and equally effective alternative tests, such as the indocyanine green (ICG) clearance test, also contributed to the decline in the clinical use of the BSP test.[17][19][20] Despite this, the BSP test remains a valuable tool in experimental research for studying hepatic transport mechanisms and drug-induced liver injury in animal models.
Conclusion
The Bromsulphalein® test, while no longer a routine clinical diagnostic tool, provides a robust and sensitive method for the quantitative assessment of hepatic excretory function in a research setting. A thorough understanding of its core principles, the physiological pathways of BSP clearance, and the detailed experimental protocol is essential for its appropriate application in hepatology research and drug development. The involvement of specific OATP and MRP transporters in its clearance makes it a valuable probe for studying the function and regulation of these important drug transporters.
References
- 1. acpjournals.org [acpjournals.org]
- 2. acpjournals.org [acpjournals.org]
- 3. Anaphylactic reaction following the use of bromsulphalein in postpartum women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Undesirable reactions to bromsulphalein in liver function tests (report on 3 cases)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 6. Organic anion-transporting polypeptide B (OATP-B) and its functional comparison with three other OATPs of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE IMPORTANCE OF CONJUGATION WITH GLUTATHIONE FOR this compound SODIUM (BSP) TRANSFER FROM BLOOD TO BILE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Physiological, pharmacological and clinical features of the multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A possible role of multidrug resistance-associated protein 2 (Mrp2) in hepatic excretion of PCB126, an environmental contaminant: PBPK/PD modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatic transport of sulphobromphthalein and sulphobromphthalein-glutathione conjugate in control and phenobarbital-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of bromosulphthalein and indocyanine green clearance in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study of the differences between Bromosulfalein (BSP) and Indocyanine Green (ICG) Tests [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Sulfobromophthalein (BSP) Liver Function Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sulfobromophthalein (BSP) clearance test is a sensitive and reliable method for assessing hepatic function, particularly the excretory capacity of the liver. The test measures the rate at which the liver removes the BSP dye from the bloodstream. Following intravenous injection, BSP binds to plasma albumin and is transported to the liver. In the hepatocytes, BSP is taken up by specific transporters, conjugated with glutathione (B108866), and subsequently excreted into the bile. A delay in the clearance of BSP from the plasma is indicative of impaired liver function. This document provides a detailed protocol for conducting the BSP liver function test in a research setting.
Mechanism of Action
The hepatic clearance of this compound involves a three-step process:
-
Hepatic Uptake: BSP, bound to albumin in the sinusoidal blood, is taken up by hepatocytes via carrier-mediated transport. Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3 in humans, are key transporters involved in this initial step.
-
Intracellular Conjugation: Within the hepatocyte, BSP is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation process increases the water solubility of BSP, facilitating its excretion.
-
Biliary Excretion: The conjugated BSP is then actively transported from the hepatocyte into the bile canaliculi. This excretory step is mediated by the Multidrug Resistance-associated Protein 2 (MRP2), an ATP-dependent transporter located on the apical membrane of the hepatocyte.
Impairment at any of these stages, whether due to hepatocellular damage, transporter dysfunction, or biliary obstruction, will result in decreased BSP clearance and increased retention of the dye in the plasma.
Quantitative Data Summary
The results of the BSP test are typically expressed as the percentage of the dye remaining in the plasma at specific time points after administration. The following table summarizes the interpretation of BSP retention values.
| Time Point after Injection | Normal Retention | Mild Impairment | Moderate to Severe Impairment |
| 30 minutes | < 10% | 10 - 20% | > 20% |
| 45 minutes | < 5% | 5 - 15% | > 15% |
| 60 minutes | ~ 0% | > 0% | Significantly elevated |
Experimental Protocols
Preparation of this compound (BSP) Injection Solution (50 mg/mL)
Materials:
-
This compound (BSP) sodium salt powder
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, accurately weigh the required amount of BSP sodium salt powder. To prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of BSP powder.
-
Transfer the powder to a sterile vial.
-
Aseptically add a small volume of Sterile Water for Injection or sterile saline to the vial to dissolve the powder. For 500 mg of BSP, start with 5-7 mL of diluent.
-
Gently swirl the vial to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Once dissolved, add the remaining volume of the diluent to reach the final volume of 10 mL.
-
Filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Label the vial with the name of the solution, concentration, date of preparation, and store at 2-8°C, protected from light. The solution should be used within 24 hours of preparation.
Animal Preparation and BSP Administration (Rodent Model)
Materials:
-
Test animals (e.g., rats, mice)
-
Anesthetic agent (if required)
-
Heating pad
-
Restrainers
-
27-30 gauge needles and syringes
-
Prepared BSP injection solution (50 mg/mL)
Procedure:
-
Fast the animals overnight (12-16 hours) before the experiment, with free access to water. This is to ensure a basal metabolic state.
-
On the day of the experiment, weigh each animal accurately to calculate the correct dose of BSP.
-
Anesthetize the animal if necessary, following approved institutional animal care and use committee (IACUC) protocols. Alternatively, use appropriate restrainers for conscious animals.
-
Maintain the animal's body temperature using a heating pad.
-
The standard dose of BSP is 5 mg/kg of body weight. Calculate the volume of the 50 mg/mL BSP solution to be injected. For example, for a 250g rat, the dose is 1.25 mg, which corresponds to 0.025 mL (25 µL) of the 50 mg/mL solution.
-
Administer the calculated dose of BSP via intravenous (IV) injection. For rats, the tail vein is a common site for IV administration.
Blood Sample Collection
Materials:
-
Micro-centrifuge tubes pre-coated with an anticoagulant (e.g., EDTA or heparin)
-
Capillary tubes or syringes with appropriate gauge needles
-
Centrifuge
Procedure:
-
Collect blood samples at precise time points after BSP injection. The most common time points are 30 and 45 minutes post-injection. A baseline (pre-injection) sample is also recommended.
-
For rats, blood can be collected from the saphenous vein or via a small incision at the tip of the tail. The volume of blood required is typically 100-200 µL per time point.
-
Collect the blood into the pre-coated micro-centrifuge tubes.
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a new, labeled tube. Store the plasma samples at -20°C or colder until analysis.
Spectrophotometric Determination of BSP in Plasma
Materials:
-
Plasma samples (baseline, 30 min, 45 min)
-
0.9% Saline
-
0.1 N Sodium Hydroxide (NaOH)
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Preparation of the Standard Curve:
-
Prepare a stock solution of BSP in water (e.g., 10 mg/100 mL).
-
Create a series of standards by diluting the stock solution with control plasma (from an untreated animal) to achieve concentrations ranging from 0.5 to 10 mg/dL.
-
Process these standards in the same way as the test samples.
-
-
Sample Analysis:
-
For each plasma sample and standard, set up two tubes: a "test" tube and a "blank" tube.
-
In each tube, pipette 100 µL of the plasma sample.
-
Add 1.0 mL of 0.9% saline to all tubes.
-
To the "test" tubes, add 1.0 mL of 0.1 N NaOH. This will alkalinize the plasma and cause the BSP to turn a purple color.
-
To the "blank" tubes, add 1.0 mL of distilled water. The blank corrects for any hemolysis or icterus in the plasma.
-
Mix the contents of all tubes thoroughly.
-
Set the spectrophotometer to a wavelength of 580 nm.
-
Zero the spectrophotometer using the "blank" tube for each corresponding sample.
-
Measure the absorbance of the "test" samples.
-
-
Calculation of BSP Retention:
-
The concentration of BSP in the plasma at time zero (immediately after injection) is estimated based on the injected dose and the animal's estimated plasma volume (typically around 4% of body weight). For a 5 mg/kg dose, this is approximately 10 mg/dL.
-
Calculate the BSP concentration in the 30-minute and 45-minute samples using the standard curve.
-
The percentage of BSP retention is calculated as follows: % Retention = (BSP concentration at time X / Estimated BSP concentration at time 0) * 100
-
Visualizations
Caption: Hepatic transport and metabolism of this compound (BSP).
Caption: Experimental workflow for the this compound (BSP) liver function test.
Application Notes and Protocols for Bromosulfophthalein (BSP) Clearance Test in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromosulfophthalein (BSP) clearance test is a widely used method to assess hepatic function, particularly the capacity of the liver to take up, conjugate, and excrete organic anions from the blood into the bile. BSP is a dye that, upon intravenous injection, is selectively taken up by hepatocytes, conjugated with glutathione (B108866), and then excreted into the bile. The rate of its removal from the plasma is a sensitive indicator of liver function. This application note provides a detailed protocol for performing the BSP clearance test in rats, a common animal model in preclinical drug development and toxicology studies.
Principle of the Test
Following intravenous administration, BSP binds to albumin in the bloodstream and is transported to the liver. In the liver, it is taken up by hepatocytes via Organic Anion Transporting Polypeptides (OATPs). Inside the hepatocyte, BSP is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST). The conjugated BSP is then actively transported into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2). A compromised liver function, whether due to hepatocellular damage or biliary obstruction, will result in a decreased rate of BSP clearance from the plasma.
Data Presentation
The following table summarizes representative quantitative data from studies using the BSP clearance test in rats, illustrating the impact of experimental-induced liver injury on BSP clearance.
| Parameter | Control/Sham-Operated Rats | Rats with Liver Injury | Injury Model | Reference |
| BSP Half-Life (t½) | 21.23 ± 3.34 min | 42.30 ± 6.47 min | Chronic Bile Duct Obstruction | [1] |
| BSP Plasma Clearance | Not specified | Reduced by 70% | Chronic Bile Duct Obstruction | [1] |
| Biliary BSP Excretion | Not specified | Reduced by 40% | Chronic Bile Duct Obstruction | [1] |
| BSP Retention at 45 min | Lower retention | Significantly higher retention | Aging (3 vs. 6-30 month old rats) | [2] |
| Cumulative Biliary Excretion of BSP (60 min) | Control levels | Dose-dependent inhibition | Paracetamol-induced injury | [3] |
| Plasma Concentration of BSP | Control levels | Significant increase | Paracetamol-induced injury | [3] |
Experimental Protocols
Materials and Reagents
-
Bromosulfophthalein (BSP) sodium salt
-
Sterile 0.9% saline solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Anticoagulant (e.g., EDTA or heparin)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
Bovine Serum Albumin (BSA) for standard curve preparation
-
Standard laboratory equipment (syringes, needles, centrifuge, spectrophotometer, etc.)
Animal Preparation
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 50 ± 20% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard pellet diet and water.
-
Fasting: Fast the rats for 12-18 hours before the experiment to reduce plasma turbidity, but allow free access to water.
Experimental Workflow Diagram
References
- 1. Bromosulfophthalein disposition in chronically bile duct obstructed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromsulphalein (BSP) clearance in ageing rats [repository.tno.nl]
- 3. Impairment in the hepatic clearance of (35S)-bromosulphophthalein in paracetamol-intoxicated rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Hepatocyte Uptake Assay Using Sulfobromophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of hepatic uptake is a critical component in the evaluation of drug disposition and the potential for drug-drug interactions (DDIs). The liver is a primary site for the metabolism and excretion of xenobiotics, and the transport of compounds from the blood into hepatocytes is often the rate-limiting step in their clearance. Organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are key transporters located on the basolateral membrane of hepatocytes that facilitate the uptake of a wide range of endogenous and exogenous compounds, including many drugs.[1][2][3][4]
Sulfobromophthalein (BSP), a classic diagnostic agent for liver function, is a well-characterized substrate of OATP1B1 and OATP1B3.[2] Its uptake into hepatocytes is a carrier-mediated, saturable process.[5][6][7] Consequently, an in vitro hepatocyte uptake assay using BSP serves as a valuable tool to investigate the inhibitory potential of new chemical entities (NCEs) on these critical transporters. Understanding whether an NCE inhibits OATP-mediated uptake is crucial for predicting potential clinical DDIs, where co-administration of an inhibitor could lead to increased systemic exposure and potential toxicity of OATP substrate drugs.
This application note provides a detailed protocol for conducting an in vitro hepatocyte uptake assay using this compound with cryopreserved human hepatocytes. It includes methodologies for determining the kinetic parameters of BSP uptake (K_m and V_max) and for assessing the inhibitory potential of compounds by determining their half-maximal inhibitory concentration (IC50).
Signaling Pathway of this compound (BSP) Uptake
The primary mechanism for the hepatic uptake of this compound from the sinusoidal blood into hepatocytes is through active transport mediated by Organic Anion Transporting Polypeptides (OATPs), predominantly OATP1B1 and OATP1B3.[1][2][3][4] These transporters are located on the basolateral (sinusoidal) membrane of the hepatocytes. The process is saturable and can be inhibited by other compounds that are also substrates or inhibitors of these transporters.
Caption: Mechanism of BSP uptake into hepatocytes via OATP1B1/1B3 and its inhibition.
Experimental Workflow
The experimental workflow for the in vitro hepatocyte uptake assay involves several key stages, from the preparation of hepatocytes and test compounds to the measurement of intracellular BSP and subsequent data analysis. The oil-spin method is a common technique used to separate the hepatocytes from the incubation medium, allowing for accurate quantification of intracellular substrate.
Caption: Workflow for the in vitro hepatocyte uptake assay using the oil-spin method.
Experimental Protocols
Materials and Reagents
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating/incubation medium (e.g., Williams' Medium E)
-
This compound (BSP) sodium salt
-
Test inhibitor compound(s)
-
Krebs-Henseleit Buffer (KHB)
-
Silicone oil
-
Mineral oil
-
Sodium hydroxide (B78521) (NaOH)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
Multi-well plates (24- or 48-well)
-
Microcentrifuge tubes (0.4 mL)
-
Tube cutter
-
Water bath
-
Incubator (37°C, 5% CO2)
-
Refrigerated microcentrifuge
-
Spectrophotometer or LC-MS/MS system
Protocol 1: Determination of BSP Uptake Kinetics (K_m and V_max)
-
Preparation of Hepatocytes:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath for approximately 2 minutes.
-
Transfer the thawed cells into pre-warmed hepatocyte thawing medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature.
-
Gently aspirate the supernatant and resuspend the cell pellet in incubation medium.
-
Determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to 1 x 10^6 viable cells/mL in incubation medium.
-
-
Incubation:
-
Aliquot the hepatocyte suspension into two sets of tubes. Pre-incubate one set at 37°C and the other at 4°C (for passive diffusion control) for 10-15 minutes.
-
Prepare a series of BSP concentrations (e.g., 0.5, 1, 5, 10, 20, 50 µM) in incubation medium.
-
Initiate the uptake reaction by adding an equal volume of the BSP working solution to the pre-incubated hepatocyte suspension.
-
Incubate for a short, linear uptake time (e.g., 1-2 minutes) at both 37°C and 4°C with gentle shaking.
-
-
Separation and Lysis:
-
At the end of the incubation period, transfer an aliquot of the cell suspension onto the oil layer in the pre-prepared microcentrifuge tubes.
-
Immediately centrifuge at high speed (e.g., 12,000 x g) for 30 seconds to pellet the hepatocytes through the oil into the NaOH layer.
-
Freeze the tubes at -80°C to solidify the layers.
-
Cut the tubes in the middle of the oil layer to separate the cell pellet (in NaOH) from the incubation medium.
-
-
Quantification and Data Analysis:
-
Allow the cell pellet in NaOH to thaw and ensure complete lysis.
-
Quantify the intracellular BSP concentration using a spectrophotometer (at 580 nm after alkalinization) or a validated LC-MS/MS method.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Calculate the initial uptake rate at each BSP concentration, normalized to protein content (pmol/min/mg protein).
-
Subtract the uptake rate at 4°C from the rate at 37°C to obtain the active transport rate.
-
Plot the active uptake rate against the BSP concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Protocol 2: Determination of Inhibitory Potential (IC50)
-
Preparation of Hepatocytes and Compounds:
-
Prepare hepatocytes as described in Protocol 1.
-
Prepare a fixed concentration of BSP (at or below the K_m value, e.g., 5 µM).
-
Prepare a serial dilution of the test inhibitor compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C for 10-15 minutes.
-
Add the test inhibitor at various concentrations to the hepatocyte suspension and pre-incubate for a defined period (e.g., 10-30 minutes).
-
Initiate the uptake reaction by adding the BSP working solution to the hepatocyte-inhibitor mixture.
-
Incubate for the same linear uptake time as determined in Protocol 1 (e.g., 1-2 minutes) at 37°C. Include a positive control inhibitor (e.g., rifampicin (B610482) or cyclosporin (B1163) A) and a vehicle control (no inhibitor).
-
-
Separation, Lysis, and Quantification:
-
Follow the same steps for separation, lysis, and quantification of intracellular BSP as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of BSP uptake at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.
-
Data Presentation
Table 1: Kinetic Parameters of this compound (BSP) Uptake in Human Hepatocytes
| Parameter | Value | Units |
| K_m (Michaelis Constant) | 7.1 (± 1.2) | µM[5] |
| V_max (Maximum Velocity) | 452 (± 37) | pmol/min/5x10^4 cells[5] |
| Passive Diffusion (4°C) | < 15% of total uptake at 37°C | - |
Note: The presented values are examples from the literature and may vary depending on the hepatocyte donor and experimental conditions.[5]
Table 2: Inhibitory Potency (IC50) of Known OATP Inhibitors on BSP Uptake
| Inhibitor | IC50 | Transporter(s) Inhibited |
| Rifampicin | ~1-3 µM | OATP1B1, OATP1B3 |
| Cyclosporin A | ~0.5-1.5 µM | OATP1B1, OATP1B3 |
| Gemfibrozil | ~10-20 µM | OATP1B1 |
Note: These are approximate IC50 values based on literature data for OATP1B1/1B3 inhibition and may vary for BSP-specific uptake assays.
Conclusion
The in vitro hepatocyte uptake assay using this compound is a robust and reliable method for assessing the potential of new chemical entities to inhibit the hepatic uptake transporters OATP1B1 and OATP1B3. The detailed protocols and data analysis workflows provided in this application note offer a comprehensive guide for researchers in the field of drug development. The data generated from this assay are invaluable for predicting in vivo drug-drug interactions and for making informed decisions during the lead optimization and candidate selection stages of the drug discovery process. By identifying potent OATP inhibitors early, drug developers can mitigate the risk of adverse drug reactions in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of human drug transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocellular this compound uptake at physiologic albumin concentrations: kinetic evidence for a high affinity/low capacity sinusoidal membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of this compound uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics of this compound uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Sulfobromophthalein in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobromophthalein (BSP), a phthalein dye, has historically been a cornerstone in the assessment of hepatic function. When introduced into the bloodstream, BSP is selectively taken up by the liver and excreted into the bile. The rate of its clearance from the plasma serves as a sensitive index of hepatobiliary function. Consequently, the spectrophotometric determination of BSP concentration in plasma remains a valuable tool in preclinical research and drug development for evaluating potential hepatotoxicity and understanding the liver's excretory capacity.
This document provides a detailed protocol for the quantitative determination of this compound in plasma samples using a simple and reliable colorimetric method. The underlying principle of this assay is the pH-dependent color change of BSP, which intensifies in an alkaline medium, allowing for its quantification by measuring light absorbance at a specific wavelength.
Principle of the Method
The spectrophotometric determination of this compound in plasma is based on its property to exhibit a characteristic color change in response to pH alterations. In an acidic or neutral medium, BSP is colorless. However, upon alkalinization of the plasma sample, BSP develops a distinct purple color. The intensity of this color is directly proportional to the concentration of BSP present in the sample. By measuring the absorbance of the alkalinized plasma at the wavelength of maximum absorbance for the BSP-alkali complex, the concentration of the dye can be accurately determined. A sample blank, created by acidifying an aliquot of the same plasma, is used to correct for any background absorbance from interfering substances such as hemoglobin or bilirubin.
Materials and Reagents
-
Spectrophotometer (capable of reading at 580 nm)
-
Cuvettes (1 cm path length)
-
Centrifuge
-
Vortex mixer
-
Micropipettes and tips
-
Glass test tubes
-
Volumetric flasks
-
Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)
-
This compound (BSP) sodium salt
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrochloric Acid (HCl), 0.1 N
-
Deionized water
Experimental Protocols
Preparation of Reagents and Standards
a) 0.1 N Sodium Hydroxide (NaOH) Solution: Dissolve 4.0 g of NaOH pellets in deionized water and dilute to 1 L in a volumetric flask.
b) 0.1 N Hydrochloric Acid (HCl) Solution: Carefully add 8.3 mL of concentrated HCl (approximately 12 N) to approximately 500 mL of deionized water in a 1 L volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
c) this compound (BSP) Stock Solution (10 mg/mL): Accurately weigh 1.0 g of BSP sodium salt and dissolve it in deionized water in a 100 mL volumetric flask. Fill to the mark with deionized water and mix until completely dissolved. Store in a dark bottle at 4°C.
d) BSP Working Standard Solutions: Prepare a series of working standard solutions by diluting the BSP stock solution with pooled, BSP-free plasma. This is crucial as the protein matrix of plasma can influence the color development. A typical range for the standard curve is 0.5 to 10 mg/dL. For example, to prepare a 10 mg/dL standard, add 100 µL of the 10 mg/mL stock solution to 9.9 mL of blank plasma.
Plasma Sample Preparation
-
Collect whole blood in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood sample at 1,500 x g for 15 minutes at room temperature to separate the plasma.
-
Carefully aspirate the supernatant (plasma) into a clean tube without disturbing the buffy coat or red blood cells.
Spectrophotometric Measurement
-
Sample Preparation:
-
Pipette 1.0 mL of the test plasma into a clean test tube.
-
Add 4.0 mL of 0.1 N NaOH.
-
Mix thoroughly using a vortex mixer.
-
Let the solution stand for 5 minutes to allow for full color development.
-
-
Blank Preparation:
-
Pipette 1.0 mL of the same test plasma into a separate, clean test tube.
-
Add 4.0 mL of 0.1 N HCl.
-
Mix thoroughly using a vortex mixer.
-
-
Standard Curve Preparation:
-
For each working standard solution, prepare a "sample" and a "blank" tube as described in steps 1 and 2, substituting the test plasma with the respective standard solution.
-
-
Spectrophotometer Reading:
-
Set the spectrophotometer to a wavelength of 580 nm.
-
Zero the instrument using deionized water.
-
Read the absorbance of each "sample" tube against its corresponding "blank" tube. This corrects for any intrinsic color or turbidity in the plasma samples.
-
Data Presentation
| Parameter | Value |
| Wavelength of Max. Absorbance | 580 nm |
| Reagent Concentrations | 0.1 N NaOH, 0.1 N HCl |
| Sample to Reagent Ratio | 1:4 (v/v) |
| Incubation Time | 5 minutes at room temp. |
| Centrifugation Speed | 1,500 x g |
| Centrifugation Time | 15 minutes |
| Standard Curve Range | 0.5 - 10 mg/dL |
Data Analysis
-
Construct a Standard Curve: Plot the absorbance values of the working standards against their corresponding concentrations (mg/dL).
-
Determine Unknown Concentration: Using the absorbance value obtained for the unknown plasma sample, determine its BSP concentration from the standard curve.
-
Calculation: The concentration can also be calculated using the following formula if a linear relationship is established:
Concentration of BSP (mg/dL) = (Absorbance of Unknown / Slope of Standard Curve) + Intercept
Visualization of Experimental Workflow
Application Notes and Protocols for Preparing Sulfobromophthalein Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobromophthalein (BSP) sodium is a diagnostic agent historically used for the assessment of liver function. The preparation of a sterile, stable, and safe solution for injection is critical for its use in preclinical and clinical research. This document provides detailed application notes and protocols for the formulation, sterilization, and quality control of a 50 mg/mL this compound Sodium solution for injection, adhering to standards suitable for research and drug development purposes.
Materials and Equipment
Materials
-
This compound Sodium, USP grade
-
Water for Injection (WFI)
-
Sodium Hydroxide solution (e.g., 0.1 N), for pH adjustment
-
Hydrochloric Acid solution (e.g., 0.1 N), for pH adjustment
-
Sterile vials and stoppers
-
Sterile, pyrogen-free filtration units (0.22 µm pore size)
Equipment
-
Calibrated analytical balance
-
pH meter with a calibrated electrode
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Autoclave (if applicable)
-
Laminar flow hood or isolator for aseptic processing
-
Vial crimper
-
Particulate matter counter
-
Endotoxin (B1171834) detection system (e.g., LAL test kit)
-
UV-Vis Spectrophotometer
Formulation and Preparation Protocol
The standard formulation for this compound Sodium Injection is a 50 mg/mL aqueous solution. The final solution should be clear, colorless to pale yellow, and have a pH between 5.0 and 6.0.[1][2]
Quantitative Formulation
| Ingredient | Quantity per mL | Function |
| This compound Sodium | 50 mg | Active Ingredient |
| Water for Injection (WFI) | q.s. to 1 mL | Vehicle |
| Sodium Hydroxide/Hydrochloric Acid | q.s. for pH adjustment | pH modifier |
Step-by-Step Preparation Protocol
This protocol describes the preparation of a 100 mL batch of this compound Sodium Injection. Adjust volumes as necessary for different batch sizes. All operations should be performed in a clean environment, with aseptic techniques employed during sterile filtration and filling.
-
Weighing: Accurately weigh 5.0 g of this compound Sodium powder.
-
Dissolution: In a suitable glass beaker, measure approximately 80 mL of Water for Injection. While stirring with a magnetic stirrer, slowly add the weighed this compound Sodium powder. Continue stirring until the powder is completely dissolved.
-
pH Measurement and Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution.
-
If necessary, adjust the pH to be within the range of 5.0 to 6.0 using small additions of 0.1 N Sodium Hydroxide solution to increase the pH or 0.1 N Hydrochloric Acid solution to decrease the pH.[1] Record the final pH.
-
-
Final Volume Adjustment: Quantitatively transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of WFI and add it to the flask. Add WFI to bring the final volume to 100 mL. Mix thoroughly.
-
Sterilization: The choice of sterilization method is critical. As information on the heat stability of this compound is not extensively available, sterile filtration is the recommended method to avoid potential degradation.
-
Sterile Filtration: In a laminar flow hood or isolator, pass the solution through a sterile 0.22 µm filter into a sterile receiving vessel.
-
-
Aseptic Filling: Aseptically fill the sterilized solution into sterile vials of the desired size.
-
Closure: Loosely insert sterile stoppers into the vials and transfer them to a lyophilizer for stopper seating under vacuum, or fully seat the stoppers manually using aseptic technique.
-
Crimping: Secure the stoppers with aluminum crimp seals.
-
Visual Inspection: Inspect each vial for particulate matter and container-closure integrity.
Quality Control
A comprehensive set of quality control tests must be performed to ensure the safety, purity, and potency of the final product.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution, essentially free from visible particles. |
| Identification | UV-Vis Spectrophotometry | The UV absorption spectrum of the sample corresponds to that of a this compound Sodium reference standard. |
| pH | Potentiometry (USP <791>) | 5.0 – 6.0[1] |
| Assay | UV-Vis Spectrophotometry | 94.0% - 106.0% of the labeled amount of this compound Sodium.[1] |
| Bacterial Endotoxins | USP <85> (LAL Test) | Not more than 5.0 EU/kg. The endotoxin limit for the injection is calculated using the formula K/M, where K is 5 EU/kg and M is the maximum human dose in kg/hr .[3] |
| Particulate Matter | USP <788> Light Obscuration Method | For containers <100 mL: ≤ 6000 particles/container ≥ 10 µm and ≤ 600 particles/container ≥ 25 µm.[4] |
| Sterility | USP <71> | Meets the requirements of the sterility test (no microbial growth). |
| Container-Closure Integrity | Dye Ingress or other suitable method | No evidence of leakage. |
Diagrams
Experimental Workflow
Caption: Workflow for Preparing this compound Injection.
Quality Control Logical Relationships
Caption: Quality Control Logic for Batch Release.
References
Application Notes and Protocols for Calculating the Plasma Disappearance Rate of Sulfobromophthalein (BSP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sulfobromophthalein (BSP) plasma disappearance test is a sensitive and reliable method for assessing hepatic function, particularly the excretory capacity of the liver.[1][2] This test measures the rate at which the dye BSP is removed from the bloodstream by the liver, a process that involves active uptake by hepatocytes, conjugation with glutathione (B108866), and subsequent excretion into the bile. A reduced plasma disappearance rate of BSP can be indicative of liver cell damage, making it a valuable tool in the diagnosis of conditions such as cirrhosis and chronic hepatitis, especially in the absence of jaundice.[1][3]
These application notes provide detailed protocols for performing the BSP plasma disappearance test in both clinical and preclinical settings, along with data presentation guidelines and a summary of expected values.
Principle of the Test
Following intravenous injection, BSP binds to plasma proteins, primarily albumin, and is transported to the liver. In the liver, BSP is taken up by hepatocytes through a process mediated by organic anion transporting polypeptides (OATPs). Within the hepatocytes, BSP is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases. The resulting BSP-GSH conjugate is then actively transported into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2). The rate-limiting step in this process is the biliary excretion of the conjugated BSP. By measuring the concentration of BSP in the plasma at specific time points after administration, the rate of its disappearance can be calculated, providing a quantitative measure of hepatic excretory function.
Data Presentation
Quantitative data from BSP plasma disappearance studies should be summarized in clear and structured tables to facilitate comparison between different experimental groups.
Table 1: Typical Plasma Disappearance Rates of this compound in Humans
| Subject Group | Plasma Disappearance Rate (%/min) | Half-Life (t½) (min) | Number of Subjects (n) | Reference |
| Healthy Controls | 12.1 ± 2.5 | 5.7 ± 1.1 | 26 | [1] |
| Patients with Cirrhosis | 4.8 ± 2.1 | 14.4 ± 6.0 | 28 | [1] |
Table 2: Plasma Disappearance Rates of this compound in Preclinical Models
| Animal Model | Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Plasma Disappearance Rate (%/min) | Half-Life (t½) (min) | Reference |
| Rat (Normal) | 5 | 7.40 | - | - | [4] |
| Rat (Analbuminemic) | 5 | 12.45 | - | - | [4] |
| Dog | 5 | 15.4 ± 6.2 | 17.0 ± 3.2 | 4.2 ± 0.8 | [5] |
| Rabbit | Infusion | - | - | - | [6] |
Note: Rabbit data is often presented as relative storage capacity and transport maximum rather than a direct plasma disappearance rate from a bolus injection.
Experimental Protocols
Protocol 1: Clinical Determination of BSP Plasma Disappearance Rate
1.1. Materials
-
Sterile this compound Sodium Injection, USP (50 mg/mL)[7]
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intravenous injection and blood collection
-
Anticoagulant tubes (e.g., EDTA or heparin)
-
Centrifuge
-
Spectrophotometer
-
Cuvettes
-
Pipettes
-
0.1 M Sodium Hydroxide (NaOH)
-
BSP standard solution for calibration curve
1.2. Procedure
1.2.1. Patient Preparation
-
The patient should be in a fasting state for at least 4-6 hours prior to the test.
-
Record the patient's body weight to accurately calculate the BSP dose.
1.2.2. Preparation of BSP Injection Solution
-
The commercially available BSP solution is typically 50 mg/mL.[7]
-
Calculate the required volume of BSP solution for a dose of 5 mg/kg body weight.
-
Example: For a 70 kg patient, the dose is 350 mg, which corresponds to 7 mL of a 50 mg/mL solution.
-
-
The BSP solution can be administered directly or diluted with sterile saline.
1.2.3. BSP Administration and Blood Sampling
-
Collect a baseline blood sample (5 mL) before BSP injection.
-
Administer the calculated dose of BSP intravenously over a period of 1-3 minutes.
-
Collect blood samples (5 mL each) from the contralateral arm at precisely 5, 10, 15, and 30 minutes post-injection. Some protocols may specify different time points, such as 45 minutes.[7]
1.2.4. Plasma Preparation
-
Collect blood samples in tubes containing an anticoagulant.
-
Centrifuge the blood samples at 2000-3000 rpm for 10-15 minutes to separate the plasma.
-
Carefully collect the plasma supernatant for analysis.
1.2.5. Spectrophotometric Analysis of BSP Concentration
-
Preparation of Standard Curve:
-
Prepare a stock solution of BSP of a known concentration.
-
Perform serial dilutions to create a series of standard solutions with concentrations spanning the expected range in the plasma samples.
-
To 1 mL of each standard solution, add 4 mL of 0.1 M NaOH.
-
Measure the absorbance of each standard at 580 nm using a spectrophotometer, with 0.1 M NaOH as a blank.
-
Plot the absorbance versus the BSP concentration to generate a standard curve and determine the linear regression equation.
-
-
Sample Analysis:
-
To 1 mL of each plasma sample (including the baseline sample), add 4 mL of 0.1 M NaOH.
-
Mix well and let it stand for 5 minutes.
-
Measure the absorbance of each sample at 580 nm.
-
Subtract the absorbance of the baseline sample from the absorbance of the post-injection samples to correct for any background interference.
-
Use the standard curve to determine the concentration of BSP in each plasma sample.
-
1.3. Calculation of Plasma Disappearance Rate
-
Plot the natural logarithm (ln) of the BSP plasma concentration versus time.
-
The data points should form a straight line, and the slope of this line represents the elimination rate constant (k).
-
The plasma disappearance rate is often expressed as a percentage per minute, which can be calculated from the elimination rate constant.
-
The half-life (t½) of BSP in the plasma can be calculated using the formula: t½ = 0.693 / k.
Example Calculation:
-
If the slope of the ln(concentration) vs. time plot is -0.15 min⁻¹, then the elimination rate constant (k) is 0.15 min⁻¹.
-
The plasma disappearance rate is 15% per minute.
-
The half-life (t½) = 0.693 / 0.15 min⁻¹ = 4.62 minutes.
Protocol 2: Preclinical Determination of BSP Plasma Disappearance Rate in Rodents (e.g., Rats)
2.1. Materials
-
This compound Sodium salt
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Animal scale
-
Syringes and needles for intravenous (tail vein) injection and blood collection (e.g., from the saphenous vein or cardiac puncture for terminal collection)
-
Anticoagulant tubes (e.g., EDTA or heparin microtainers)
-
Centrifuge
-
Spectrophotometer and other equipment as listed in Protocol 1.
2.2. Procedure
2.2.1. Animal Preparation
-
Fast the animals overnight with free access to water.
-
Weigh the animal immediately before the experiment to calculate the correct dose.
-
Anesthetize the animal.
2.2.2. Preparation and Administration of BSP Solution
-
Prepare a sterile solution of BSP in saline at a concentration suitable for injection (e.g., 10 mg/mL).
-
Administer a dose of 5 mg/kg body weight via the tail vein.
2.2.3. Blood Sampling
-
Collect a baseline blood sample (e.g., 100-200 µL) prior to BSP injection.
-
Collect blood samples at various time points post-injection, for example, 2, 5, 10, 15, and 30 minutes. The small blood volume of rodents may necessitate sparse sampling or a terminal bleed.
2.2.4. Plasma Preparation and Analysis
-
Follow the same procedure for plasma preparation and spectrophotometric analysis as described in Protocol 1, adjusting volumes as necessary for smaller sample sizes.
2.3. Calculation
-
Calculate the plasma disappearance rate and half-life as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of BSP Hepatic Clearance
Caption: Hepatic uptake, conjugation, and excretion of this compound (BSP).
Experimental Workflow for BSP Plasma Disappearance Test
Caption: Workflow for determining the plasma disappearance rate of BSP.
Logical Relationship for Calculation of Plasma Disappearance Rate
Caption: Logical steps for calculating the plasma disappearance rate of BSP.
References
- 1. A new look at the plasma disappearance of this compound (BSP): correlation with the BSP transport maximum and the hepatic plasma flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound kinetics in normal subjects and patients with alcoholic cirrhosis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Disappearance Rate of Indocyanine Green for Determination of Liver Function in Three Different Models of Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma clearance of this compound and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of this compound excretion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Hepatobiliary Transport Using Sulfobromophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobromophthalein (BSP), a phthalein dye, has long been utilized as a valuable tool in experimental and clinical settings to assess the excretory function of the liver.[1][2][3] Its transport through the liver involves a multi-step process encompassing sinusoidal uptake, intracellular binding and metabolism, and canalicular excretion into the bile. This makes BSP an ideal probe substrate for investigating the function of key hepatic uptake and efflux transporters, namely Organic Anion-Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2). These transporters play a crucial role in the disposition of a wide array of endogenous compounds and xenobiotics, including many drugs. Therefore, evaluating the interaction of new chemical entities with these transporters using BSP is a critical component of drug development to predict potential drug-drug interactions and hepatotoxicity.
This document provides detailed application notes and protocols for the use of this compound in assessing hepatobiliary transport, intended for researchers, scientists, and professionals in drug development.
Hepatobiliary Transport Pathway of this compound
The journey of BSP from the bloodstream to the bile is a well-characterized process that can be summarized in three main steps:
-
Sinusoidal Uptake: BSP, largely bound to albumin in the plasma, is taken up from the sinusoidal blood into hepatocytes. This process is primarily mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family, specifically OATP1B1, OATP1B3, and OATP2B1, which are located on the basolateral membrane of hepatocytes.[4]
-
Intracellular Binding and Conjugation: Once inside the hepatocyte, BSP binds to cytosolic proteins, primarily ligandin (a member of the glutathione (B108866) S-transferase family). A significant portion of BSP is then conjugated with glutathione (GSH) to form BSP-glutathione (BSP-GS).[5]
-
Canalicular Efflux: The BSP-GS conjugate is actively transported from the hepatocyte into the bile canaliculi. This efflux is mediated by the ATP-dependent transporter, Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2), located on the apical (canalicular) membrane of the hepatocyte.[6][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the hepatobiliary transport of this compound.
Table 1: Kinetic Parameters of this compound Uptake in Isolated Rat Hepatocytes
| Parameter | Value | Condition | Reference |
| Apparent Km | 7.1 ± 1.2 µM | In the absence of albumin | [10] |
| Vmax | 452 ± 37 pmol/min/5 x 104 cells | In the absence of albumin | [10] |
| Apparent Km | 80 ± 11 nM | In the presence of 600 µM albumin | [10] |
| Vmax | 60 ± 9 pmol/min/5 x 104 cells | In the presence of 600 µM albumin | [10] |
| Apparent Km (for BSP-GS) | 4 µM | - | [11] |
| Vmax (for BSP-GS) | 0.16 nmol/mg protein/min | - | [11] |
Table 2: In Vivo this compound Clearance Parameters
| Parameter | Normal Value | Indication of Impaired Function | Reference |
| BSP Retention at 45 minutes | Not more than 5% of the injected dose should remain in the blood. | 40-50% retention in cases of cirrhosis or obstructive jaundice. | [1] |
| Intravenous Dose | 5 mg/kg body weight | - | [1][12] |
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay in Suspension Hepatocytes
This protocol is designed to assess the initial uptake rate of BSP into hepatocytes and can be used to screen for potential inhibitors of OATP transporters.
Materials:
-
Cryopreserved or freshly isolated hepatocytes (human or other species)
-
Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4)
-
This compound (BSP) stock solution
-
Test compound (potential inhibitor) stock solution
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Multi-well plates (24- or 96-well)
-
Spectrophotometer or plate reader
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes or prepare fresh hepatocytes according to standard laboratory protocols. Resuspend the cells in uptake buffer to a final concentration of 1 x 106 viable cells/mL.
-
Pre-incubation: Add 150 µL of the hepatocyte suspension to each well of a multi-well plate. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to allow the cells to equilibrate. For negative controls, incubate a separate plate on ice.
-
Initiation of Uptake: To initiate the uptake reaction, add 150 µL of pre-warmed uptake buffer containing BSP (at the desired final concentration) and the test compound (or vehicle control).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial linear rate of uptake.
-
Termination of Uptake: To stop the reaction, add 1 mL of ice-cold wash buffer to each well.
-
Washing: Centrifuge the plate at a low speed (e.g., 100 x g) for 2 minutes at 4°C. Discard the supernatant and wash the cell pellet twice more with ice-cold wash buffer.
-
Cell Lysis: After the final wash, aspirate the supernatant and add 100 µL of cell lysis buffer to each well. Incubate on ice for 15 minutes with occasional shaking.
-
Quantification: Transfer the cell lysate to a new plate. Measure the absorbance of BSP in the lysate using a spectrophotometer at the appropriate wavelength (approximately 580 nm at alkaline pH).
-
Data Analysis: Calculate the concentration of BSP in the cells. The uptake rate can be expressed as pmol/min/106 cells. Compare the uptake in the presence of the test compound to the vehicle control to determine the percentage of inhibition.
Protocol 2: In Vivo this compound Clearance Test
This protocol provides a method to assess the overall hepatobiliary excretory function in vivo.
Materials:
-
Experimental animals (e.g., rats, mice)
-
This compound (BSP) solution for injection (sterile)
-
Anesthetic agent
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Animal Preparation: Acclimate the animals to the experimental conditions. Fast the animals overnight with free access to water.
-
BSP Administration: Anesthetize the animal. Administer a single intravenous injection of BSP at a dose of 5 mg/kg body weight.[1][12]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.5 mL) from a suitable site (e.g., tail vein, retro-orbital sinus) at specific time points after BSP injection. A key time point is 45 minutes post-injection.[1] A baseline blood sample should be collected before BSP administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
BSP Quantification:
-
To 100 µL of plasma, add 900 µL of 0.1 N NaOH to develop the color.
-
Measure the absorbance at 580 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of BSP in plasma from an untreated animal.
-
-
Data Analysis:
-
Calculate the plasma concentration of BSP at each time point.
-
The percentage of BSP retention at 45 minutes is calculated using the following formula: (Plasma BSP concentration at 45 min / Initial theoretical plasma BSP concentration) x 100
-
The initial theoretical plasma concentration can be estimated based on the injected dose and the estimated plasma volume of the animal.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 3. Bromsulphalein test | medicine | Britannica [britannica.com]
- 4. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation does not influence initial rates of uptake of this compound into isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of depressed hepatic mrp2 activity reveal bromosulphophthalein-sensitive passive K+ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of active secretion of phenolsulfonphthalein in the liver via Mrp2 (abcc2), an organic anion transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Physiological, pharmacological and clinical features of the multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocellular this compound uptake at physiologic albumin concentrations: kinetic evidence for a high affinity/low capacity sinusoidal membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake of this compound-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound clearance tests before and after ethinyl estradiol administration, in women and men with familial history of intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of the Bromosulphthalein (BSP) Test in Drug-Induced Liver Injury (DILI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. Preclinical assessment of hepatotoxicity is crucial for identifying potentially harmful compounds. The Bromosulphthalein (BSP) clearance test is a sensitive and valuable tool for evaluating the excretory function of the liver, making it a relevant assay in animal models of DILI. BSP is a dye that, upon intravenous injection, is selectively taken up by hepatocytes, conjugated with glutathione (B108866), and excreted into the bile. A delay in its clearance from the plasma is indicative of impaired liver function.
These application notes provide detailed protocols for inducing common DILI models in rodents and for performing the subsequent BSP clearance test to assess liver function.
Key Signaling Pathway: Hepatic Clearance of Bromosulphthalein
The hepatic clearance of BSP involves three main steps: sinusoidal uptake, intracellular conjugation, and canalicular excretion. This process is mediated by specific transporters. Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) on the sinusoidal membrane of hepatocytes are responsible for the uptake of BSP from the blood.[1][2] Inside the hepatocyte, BSP is conjugated with glutathione (GSH). The conjugated BSP is then actively transported into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter on the apical membrane.[1][3] Drug-induced liver injury can impair any of these steps, leading to reduced BSP clearance.
Experimental Protocols
Protocol 1: Acetaminophen (APAP)-Induced Hepatocellular Injury in Mice
This model mimics the most common cause of acute liver failure in humans due to drug overdose.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Acetaminophen (APAP)
-
Sterile saline (0.9% NaCl)
-
Heating pad
-
Animal balance
-
Gavage needles
Procedure:
-
Fast mice overnight (approximately 12-16 hours) with free access to water before APAP administration.[4]
-
Prepare a fresh solution of APAP in sterile saline, heated to 37°C to aid dissolution. A common dose to induce significant liver injury is 300 mg/kg.[5]
-
Weigh each mouse and calculate the required volume of the APAP solution.
-
Administer the APAP solution via intraperitoneal (i.p.) injection.[5]
-
House the mice in a clean cage with free access to food and water.
-
The peak of liver injury is typically observed between 12 and 24 hours post-APAP administration.[6] The BSP test should be performed during this window.
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats
This model is widely used to study xenobiotic-induced hepatotoxicity and fibrosis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (as vehicle)
-
Gavage needles or syringes for i.p. injection
Procedure:
-
Prepare a 50% solution of CCl4 in olive oil (1:1 v/v).[7]
-
Administer a single dose of CCl4 solution to the rats. A common dose is 0.5-1 mL/kg body weight, which can be given via intraperitoneal (i.p.) injection or oral gavage.[5][7][8]
-
Acute liver injury develops within 24 to 48 hours, which is the optimal window for performing the BSP test.[9]
-
House the rats in a well-ventilated area due to the volatile and toxic nature of CCl4.
Protocol 3: Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury in Mice
This surgical model induces obstructive cholestasis, leading to bile acid accumulation and subsequent liver damage.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Surgical suture (e.g., 5-0 silk)
-
Heating pad
-
Sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to visualize the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Ligate the common bile duct in two places with silk sutures and cut the duct between the ligatures.[10]
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and hydration with sterile saline.
-
Cholestatic liver injury develops over several days. The BSP test can be performed at various time points (e.g., 3, 7, or 14 days) post-surgery to assess the progression of liver dysfunction.[11]
Protocol 4: Bromosulphthalein (BSP) Clearance Test in Rodents
This protocol describes the procedure for assessing hepatic excretory function using the BSP clearance test following the induction of liver injury.
Materials:
-
Bromosulphthalein (BSP) sodium salt
-
Sterile saline (0.9% NaCl)
-
Anesthetic (if required for blood collection)
-
Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Following the induction of liver injury (as per Protocols 1, 2, or 3), fast the animals for 4-6 hours with free access to water.
-
Prepare a sterile solution of BSP in saline. A typical dose for rats is 50 mg/kg.
-
Anesthetize the animal lightly if necessary for injection and blood collection.
-
Administer the BSP solution via intravenous (i.v.) injection (e.g., through the tail vein).
-
Collect blood samples at specific time points after BSP injection. Recommended time points are 3, 5, 10, 15, and 30 minutes.
-
Place the blood samples into appropriate microcentrifuge tubes.
-
Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma or serum.
-
Carefully collect the plasma/serum for BSP concentration measurement.
Protocol 5: Spectrophotometric Quantification of BSP in Plasma/Serum
Materials:
-
Plasma/serum samples from the BSP clearance test
-
0.1 N NaOH solution
-
0.1 N HCl solution
-
BSP stock solution (for standard curve)
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Preparation of Standard Curve: a. Prepare a stock solution of BSP in distilled water (e.g., 1 mg/mL). b. Create a series of standard solutions with known BSP concentrations (e.g., 0, 5, 10, 20, 50, 100 µg/mL) by diluting the stock solution in control plasma/serum from a healthy animal.
-
Sample Preparation: a. To 50 µL of each plasma/serum sample (and standards), add 0.95 mL of 0.1 N NaOH. This will develop the characteristic color of BSP at alkaline pH. b. Prepare a blank for each sample by adding 0.95 mL of 0.1 N HCl to another 50 µL aliquot of the same plasma/serum. This will serve to correct for any hemolysis or icterus.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to a wavelength of 580 nm. b. Zero the spectrophotometer using the 0 µg/mL standard in 0.1 N NaOH. c. Read the absorbance of all standards and samples treated with NaOH. d. Read the absorbance of the corresponding sample blanks (treated with HCl). e. Correct the absorbance of each sample by subtracting the absorbance of its blank.
-
Calculation: a. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. b. Determine the concentration of BSP in each unknown sample using the standard curve equation. c. The percentage of BSP retention at a specific time point (e.g., 30 minutes) can be calculated relative to the initial concentration (which can be estimated by back-extrapolating the clearance curve to time zero or using the 3-minute sample as a reference).
Data Presentation
The results of the BSP clearance test can be presented as the percentage of BSP retained in the plasma at a specific time point or as the clearance rate constant.
Table 1: BSP Retention in Acetaminophen (APAP)-Induced Liver Injury in Rats
| Treatment Group | Time Post-APAP (hours) | BSP Retention at 30 min (%) |
|---|---|---|
| Control | N/A | 5 ± 1.5 |
| APAP (500 mg/kg) | 12 | 25 ± 4.2* |
| APAP (500 mg/kg) | 24 | 38 ± 5.1* |
| APAP (500 mg/kg) | 48 | 15 ± 3.5* |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. (Note: These are representative data based on expected outcomes and literature.)
Table 2: BSP Clearance in Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats
| Treatment Group | Time Post-CCl4 (hours) | BSP Clearance Rate (k, min⁻¹) |
|---|---|---|
| Control (Olive Oil) | 24 | 0.15 ± 0.03 |
| CCl4 (1 mL/kg) | 24 | 0.04 ± 0.01* |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. (Note: These are representative data based on expected outcomes and literature.)[3]
Table 3: BSP Retention in Bile Duct Ligation (BDL)-Induced Cholestasis in Mice
| Treatment Group | Time Post-BDL (days) | BSP Retention at 30 min (%) |
|---|---|---|
| Sham Operated | 7 | 4 ± 1.2 |
| BDL | 3 | 45 ± 6.8* |
| BDL | 7 | 78 ± 9.5* |
| BDL | 14 | 85 ± 7.2* |
*Data are presented as mean ± SD. *p < 0.05 compared to the sham-operated group. (Note: These are representative data based on expected outcomes and literature.)
Logical Relationships in DILI and BSP Clearance
Drug-induced liver injury can be broadly categorized into hepatocellular, cholestatic, or mixed injury. The BSP test is sensitive to both hepatocellular damage and cholestatic injury as both can impair the dye's clearance pathway.
Conclusion
The Bromosulphthalein clearance test is a robust and sensitive method for assessing liver function in preclinical models of drug-induced liver injury. By employing the standardized protocols provided in these application notes, researchers can effectively evaluate the hepatotoxic potential of new chemical entities and investigate the mechanisms underlying DILI. The data generated from these studies can provide valuable insights for drug development and safety assessment.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbon tetrachloride-induced acute liver injury in Mini and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. rjb.ro [rjb.ro]
- 6. Management of carbon tetrachloride-induced acute liver injury in rats by syngeneic hepatocyte transplantation in spleen and peritoneal cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assays of prothrombin in plasma of patients using oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cytokines on carbon tetrachloride-induced hepatic fibrogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bromsulphalein (BSP) clearance in ageing rats [repository.tno.nl]
- 11. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sulfobromophthalein (BSP) as a Tool to Study OATP Inhibitor Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic anion transporting polypeptides (OATPs) are a superfamily of uptake transporters crucial for the pharmacokinetics of many drugs.[1][2] Located on the basolateral membrane of hepatocytes, OATP1B1, OATP1B3, and OATP2B1 mediate the entry of a wide array of endogenous compounds (like bilirubin (B190676) and bile acids) and xenobiotics (including many therapeutic drugs such as statins) from the blood into the liver.[1][3][4][5][6] Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in increased plasma concentrations of substrate drugs and potential toxicity.[3][5][7] Therefore, regulatory agencies like the FDA and EMA recommend evaluating new molecular entities for their potential to inhibit OATPs.[3][5][6]
Sulfobromophthalein (BSP), a classic diagnostic agent for liver function, is a well-characterized substrate for multiple OATP isoforms, particularly OATP1B1 and OATP1B3.[3][8] Its properties make it an excellent in vitro tool for studying the inhibitory effects of new chemical entities on these important transporters.
Principle of the Assay
The core principle of the OATP inhibition assay is competitive inhibition. The assay measures the uptake of a probe substrate, such as BSP, into cells that are engineered to overexpress a specific OATP transporter (e.g., OATP1B1 or OATP1B3). In the presence of a test compound that is an OATP inhibitor, the uptake of BSP will be reduced in a concentration-dependent manner. By measuring the amount of intracellular BSP across a range of inhibitor concentrations, a half-maximal inhibitory concentration (IC50) value can be determined. This IC50 value provides a quantitative measure of the compound's inhibitory potency against the specific OATP isoform.
The mechanism involves the inhibitor competing with BSP for the binding site on the OATP transporter, thereby reducing the rate of BSP transport into the cell.
Diagram: Mechanism of OATP Inhibition
Caption: Competitive inhibition of BSP uptake by an inhibitor drug at the OATP transporter.
Experimental Protocols
In Vitro OATP Inhibition Assay using BSP
This protocol describes a general method for determining the IC50 of a test compound against OATP1B1 or OATP1B3 using BSP as the probe substrate in a transiently or stably transfected cell line (e.g., HEK293 or CHO cells).
Materials:
-
OATP-expressing cells (e.g., HEK293-OATP1B1) and corresponding mock-transfected control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Probe Substrate: this compound (BSP), typically radiolabeled ([³H]BSP) for sensitivity.
-
Test Inhibitor Compound stock solution (in DMSO).
-
Positive Control Inhibitor: e.g., Rifampicin or Cyclosporin A.[5][8]
-
Cell Lysis Buffer: e.g., 0.5% Triton X-100 in PBS.
-
Scintillation fluid and counter (for radiolabeled BSP).
-
Protein Assay Reagent (e.g., BCA kit).
-
96-well or 24-well cell culture plates.
Protocol Workflow:
Diagram: OATP Inhibition Assay Workflow
Caption: Step-by-step workflow for a typical in vitro OATP inhibition assay.
Detailed Steps:
-
Cell Seeding: Seed OATP-expressing cells and mock-transfected cells into a multi-well plate (e.g., 24-well) at a density that allows them to reach ~90-95% confluency on the day of the experiment. Culture for 24-48 hours.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and positive control in HBSS. The final DMSO concentration should be kept low (typically ≤ 0.5%) and consistent across all wells. Prepare the BSP working solution in HBSS. The concentration of BSP should be below its Michaelis-Menten constant (Km) to approximate the inhibition constant (Ki).[9]
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Add the HBSS containing the appropriate concentration of the test inhibitor (or vehicle/positive control) to the wells.
-
Pre-incubate the plates at 37°C for 10-30 minutes. Some protocols omit this step (co-incubation only), but pre-incubation can be important for certain inhibitors.[9]
-
-
Substrate Addition: Start the uptake reaction by adding the [³H]BSP working solution (which also contains the inhibitor concentrations) to each well.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2-5 minutes) that falls within the linear range of uptake.
-
Termination of Uptake:
-
Rapidly terminate the transport by aspirating the substrate/inhibitor solution.
-
Immediately wash the cells four times with ice-cold HBSS to remove extracellular substrate.
-
-
Cell Lysis and Measurement:
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration using a BCA assay. This is used to normalize the uptake data.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration for each well.
-
Subtract the normalized uptake in mock-transfected cells (non-specific uptake) from the uptake in OATP-expressing cells to determine the transporter-specific uptake.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The inhibitory potential of various compounds against OATP isoforms is quantified by their IC50 values. These values can vary depending on the specific probe substrate used.[8] Below is a summary of IC50 values for known inhibitors determined using various probe substrates.
Table 1: IC50 Values of Known OATP Inhibitors
| Inhibitor | OATP Isoform | Probe Substrate | IC50 (µM) | Cell System |
| Rifampicin | OATP1B1 | Estradiol-17β-glucuronide | 0.79 | HEK293 |
| OATP1B1 | Pravastatin | 0.14 | HEK293 | |
| OATP1B3 | Estradiol-17β-glucuronide | 0.19 | HEK293 | |
| OATP1B3 | Pravastatin | 0.16 | HEK293 | |
| OATP1B1 | Estrone-3-sulfate | 10.46 ± 1.15 | CHO | |
| OATP1B3 | CCK-8 | 3.67 ± 1.20 | CHO | |
| Cyclosporin A | OATP1B1 | BSP | ~0.1 - 1.0 | Varies |
| Gemfibrozil | OATP1B1 | BSP | ~10 - 20 | Varies |
| Ritonavir | OATP1B1 | BSP | ~0.5 - 2.0 | Varies |
| Nilotinib | OATP1B1 | Estrone-3-sulfate | 2.78 ± 1.13 | CHO |
| Pazopanib | OATP1B1 | Estrone-3-sulfate | 3.89 ± 1.21 | CHO |
| Vandetanib | OATP1B3 | CCK-8 | 18.13 ± 1.21 | CHO |
Note: Data compiled from multiple sources.[10] Experimental conditions such as cell lines, substrate concentration, and incubation times can influence IC50 values.[8][11]
Conclusion
This compound is a valuable and historically significant probe substrate for evaluating the inhibitory potential of drug candidates against hepatic OATP transporters, particularly OATP1B1 and OATP1B3. The described in vitro assay provides a robust and reproducible method for generating critical IC50 data. This information is essential for predicting potential drug-drug interactions early in the drug development process, contributing to the development of safer and more effective medicines.
References
- 1. Organo anion transporter family - Wikipedia [en.wikipedia.org]
- 2. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions | MDPI [mdpi.com]
- 4. Inhibition of hepatic organic anion-transporting polypeptide by RNA interference in sandwich-cultured human hepatocytes: an in vitro model to assess transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. bioivt.com [bioivt.com]
- 7. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Biliary Excretion of Drugs Using Sulfobromophthalein (BSP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Sulfobromophthalein (BSP) as a tool to measure and characterize the biliary excretion of drugs. The information is intended to guide researchers in designing and executing experiments to investigate hepatobiliary transport mechanisms.
Introduction
This compound (BSP) is a dye that has been historically used for assessing liver function. Its transport pathway through the liver closely mimics that of many drugs and their metabolites, making it a valuable probe for studying biliary excretion. The process involves hepatic uptake, intracellular conjugation, and canalicular efflux into the bile. By measuring the biliary excretion of BSP, researchers can gain insights into the function of key hepatic transporters and enzymes, and how co-administered drugs may influence these pathways.
The primary route of BSP elimination involves:
-
Hepatic Uptake: BSP is taken up from the sinusoidal blood into hepatocytes predominantly by Organic Anion-Transporting Polypeptides (OATPs).
-
Intracellular Conjugation: Inside the hepatocyte, BSP is conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs).
-
Canalicular Efflux: The BSP-GSH conjugate is then actively transported into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a crucial role in regulating the expression of genes encoding for GSTs and MRP2, thereby influencing the biliary excretion of BSP and other xenobiotics.[1][2]
Data Presentation
Table 1: Biliary Excretion Index (BEI) of Various Drugs in Sandwich-Cultured Hepatocytes
The Biliary Excretion Index (BEI) represents the percentage of a compound that is transported into the bile canaliculi of sandwich-cultured hepatocytes. It is a key in vitro parameter for predicting in vivo biliary clearance.
| Compound | Species | Biliary Excretion Index (%) | Reference |
| Olmesartan | Human | 35 | [3] |
| Valsartan | Human | 23 | [3] |
| Pravastatin | Human | 31 | [3] |
| Rosuvastatin | Human | 25 | [3] |
| Pitavastatin | Human | 16 | [3] |
| Taurocholate | Rat | ~60 (at day 5 of culture) | [4] |
Table 2: Quantitative Effects of Inhibitors on BSP Biliary Excretion in Rats
This table summarizes the in vivo effects of various compounds on the biliary excretion of BSP in rats, providing insights into potential drug-drug interactions.
| Inhibitor | Dosage | Effect on BSP Biliary Excretion | Mechanism of Inhibition | Reference |
| Perhexiline (B1211775) Maleate (B1232345) | 160 mg/kg i.g., daily for 4 days | -28% in maximal biliary excretion | Inhibition of GST activity | [5] |
| Diazepam (single dose) | 150 mg/kg oral, 1-hour pretreatment | ~33% reduction in peak biliary excretion rate | Inhibition of BSP conjugation (GST activity) | [6] |
| Probenecid (B1678239) | Dose-dependent | Reduction in biliary clearance of methotrexate (B535133) (a model compound) | Inhibition of both hepatic uptake and canalicular excretion | [7] |
Table 3: Kinetic Parameters of BSP Uptake in Rat Hepatocytes
Understanding the kinetics of hepatic uptake is crucial for interpreting biliary excretion data. This table provides kinetic parameters for BSP uptake in isolated rat hepatocytes.
| Kinetic Parameter | Value | Conditions | Reference |
| Apparent Km (saturable component) | 6.1 ± 1.8 µM | Male rats | [8] |
| Apparent Km (saturable component) | 3.8 ± 0.7 µM | Female rats | [8] |
| Vmax (saturable component) | 2.2 ± 0.7 nmol/mg protein/min | Male rats | [8] |
| Vmax (saturable component) | 2.3 ± 0.3 nmol/mg protein/min | Female rats | [8] |
| kapp (uptake rate constant) | 0.8 ± 0.1 min-1 | Rat liver slices at 37°C | [9] |
| Amax (maximum accumulation) | 4.27 ± 0.15 nmol | Rat liver slices at 37°C | [9] |
Experimental Protocols
Here we provide detailed protocols for both in vitro and in vivo measurement of biliary excretion using BSP.
This protocol describes the use of sandwich-cultured hepatocytes (SCHs) to determine the Biliary Excretion Index (BEI) of a test compound, using BSP as a reference.
Materials:
-
Primary hepatocytes (human or rat)
-
Collagen-coated culture plates
-
Matrigel or other extracellular matrix overlay
-
Hepatocyte culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+
-
This compound (BSP) solution
-
Test compound solution
-
Scintillation counter or LC-MS/MS for quantification
-
Cell lysis buffer
Procedure:
-
Hepatocyte Seeding and Culture:
-
Thaw and seed primary hepatocytes on collagen-coated plates at a suitable density.
-
Allow cells to attach for 4-6 hours.
-
Overlay the cells with a layer of Matrigel diluted in culture medium to create the "sandwich" configuration.
-
Culture the hepatocytes for 3-5 days to allow for the formation of functional bile canaliculi.
-
-
Biliary Excretion Assay:
-
Wash the SCHs twice with pre-warmed standard HBSS (containing Ca2+/Mg2+).
-
Incubate the cells with a solution of BSP or the test compound in standard HBSS for a predetermined time (e.g., 10-30 minutes). This allows for uptake and excretion into the closed bile canaliculi.
-
For the "cells only" control group, pre-incubate a separate set of plates with Ca2+/Mg2+-free HBSS for 10 minutes to disrupt the tight junctions of the bile canaliculi before adding the compound solution.
-
After the incubation period, wash the cells three times with ice-cold standard HBSS to stop the transport process.
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the amount of BSP or test compound in the cell lysates using an appropriate analytical method (e.g., spectrophotometry for BSP, LC-MS/MS for other drugs).
-
-
Data Analysis and Calculation of Biliary Excretion Index (BEI):
-
The amount of compound in the "cells + bile" fraction is determined from the plates incubated with standard HBSS.
-
The amount of compound in the "cells only" fraction is determined from the plates pre-incubated with Ca2+/Mg2+-free HBSS.
-
Calculate the BEI using the following formula: BEI (%) = [ (Amount in cells + bile) - (Amount in cells only) ] / (Amount in cells + bile) * 100
-
This protocol outlines the procedure for measuring the biliary excretion of BSP in anesthetized rats with bile duct cannulation.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., pentobarbital, isoflurane)
-
Surgical instruments for laparotomy
-
Polyethylene (B3416737) tubing for cannulation (e.g., PE-10 or PE-50)
-
Surgical suture
-
Infusion pump
-
This compound (BSP) solution for intravenous administration
-
Saline solution
-
Collection tubes for bile and blood samples
-
Centrifuge
-
Analytical equipment for BSP quantification (e.g., spectrophotometer or HPLC)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Perform a midline abdominal incision to expose the liver and common bile duct.
-
Carefully isolate the common bile duct and insert a polyethylene cannula, securing it with surgical suture.
-
Externalize the cannula for bile collection.
-
Cannulate the femoral or jugular vein for BSP administration.
-
Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery, during which time basal bile can be collected.
-
-
BSP Administration and Sample Collection:
-
Administer a bolus dose of BSP intravenously (e.g., 5-10 mg/kg). For continuous infusion studies, a loading dose followed by a constant infusion can be used.
-
Collect bile samples at regular intervals (e.g., every 5-10 minutes) into pre-weighed collection tubes for a specified duration (e.g., 60-120 minutes).
-
Collect blood samples from a contralateral vessel at corresponding time points.
-
-
Sample Processing and Analysis:
-
Record the weight of the collected bile to determine the bile flow rate.
-
Centrifuge the blood samples to obtain plasma.
-
Quantify the concentration of BSP in bile and plasma samples using a suitable analytical method. A common method is spectrophotometry at a wavelength of 580 nm after alkalinization of the sample. For more specific analysis, an HPLC method can be developed.
-
-
Data Analysis:
-
Calculate the biliary excretion rate of BSP for each collection interval (concentration of BSP in bile × bile flow rate).
-
Determine the total amount of BSP excreted into the bile over the study period.
-
Analyze the plasma concentration-time profile of BSP to determine pharmacokinetic parameters such as clearance and half-life.
-
Visualizations
Caption: Signaling pathway of this compound (BSP) biliary excretion and its regulation by Nrf2.
Caption: Experimental workflow for the in vitro biliary excretion assay using sandwich-cultured hepatocytes.
Caption: Experimental workflow for the in vivo biliary excretion study in rats.
References
- 1. Role of Nrf2 in the regulation of the Mrp2 (ABCC2) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Impairment of this compound biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of oral diazepam pretreatment on the biliary excretion of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of biliary excretion of methotrexate by probenecid in rats: quantitative prediction of interaction from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex steroid modulation of the hepatic uptake of organic anions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfobromophthalein (BSP) Assay in Isolated Perfused Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolated perfused liver (IPL) system is a powerful ex vivo tool for investigating hepatic drug transport, metabolism, and biliary excretion. The Sulfobromophthalein (BSP) assay is a classic method used to assess the function of the organic anion transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (Mrp2), which are crucial for the uptake and biliary clearance of many drugs and endogenous compounds. This document provides a detailed protocol for performing the BSP assay in an isolated perfused rat liver model, including data presentation and visualization of the experimental workflow.
BSP is taken up from the sinusoidal blood into hepatocytes, conjugated with glutathione, and subsequently excreted into the bile. By measuring the rate of BSP removal from the perfusate and its appearance in the bile, researchers can gain valuable insights into the functional integrity of these transport pathways.
Data Presentation
The following tables summarize key quantitative parameters for the isolated perfused rat liver system and the BSP assay.
Table 1: Isolated Perfused Rat Liver System Parameters
| Parameter | Value | Unit |
| Perfusion Mode | Recirculating or Single Pass | - |
| Perfusate Composition | Krebs-Henseleit Buffer (bicarbonate) | - |
| Perfusate Volume | 100 - 250 | mL |
| Perfusion Flow Rate | 10 - 15 | mL/min |
| Perfusion Pressure | 12 - 15 | cm H₂O |
| Temperature | 37 | °C |
| Oxygenation | 95% O₂ / 5% CO₂ | - |
Table 2: this compound (BSP) Assay Parameters
| Parameter | Value | Unit |
| BSP Initial Concentration (Single Pass) | 10 - 100 | µM |
| BSP Bolus Dose (Recirculating) | 1 - 5 | mg |
| Perfusate Sampling Frequency | Every 1 - 5 | minutes |
| Bile Collection Frequency | Every 10 - 15 | minutes |
| Spectrophotometer Wavelength | 576 | nm |
Experimental Protocols
Materials and Reagents
-
Krebs-Henseleit Bicarbonate Buffer (pH 7.4):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
KH₂PO₄: 1.2 mM
-
MgSO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 10 mM
-
Bovine Serum Albumin (BSA): 1% (w/v) - Optional, for oncotic pressure.
-
-
This compound (BSP) Stock Solution: 10 mM in distilled water.
-
0.1 M NaOH Solution: For sample preparation.
-
Anesthetic: (e.g., pentobarbital (B6593769) sodium)
-
Heparin: For anticoagulation.
Equipment
-
Isolated Perfused Liver System (including perfusion chamber, pump, oxygenator, and tubing)
-
Surgical instruments for rat liver isolation
-
Spectrophotometer or microplate reader
-
Analytical balance
-
pH meter
-
Water bath
Experimental Workflow Diagram
Detailed Methodologies
1. Preparation of the Isolated Perfused Liver
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Heparinize the animal via the inferior vena cava to prevent blood clotting.
-
Carefully cannulate the portal vein and the common bile duct.
-
Initiate perfusion with pre-warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a flow rate of 10-15 mL/min.
-
Excise the liver from the animal and transfer it to the perfusion chamber.
-
Allow the liver to stabilize for 15-20 minutes, ensuring a consistent flow rate, pressure, and temperature. During this time, collect a baseline perfusate sample.
2. BSP Administration
-
Single Pass (Non-recirculating) Perfusion:
-
Switch the perfusion inflow to a buffer reservoir containing a known concentration of BSP (e.g., 50 µM).
-
Collect perfusate samples from the outflow (hepatic vein) at regular intervals (e.g., every minute for 15 minutes).
-
Collect bile throughout the experiment.
-
-
Recirculating Perfusion:
-
Add a bolus dose of BSP stock solution to the main perfusate reservoir to achieve a final concentration of approximately 50-100 µM.
-
Collect perfusate samples from the reservoir at specified time points (e.g., 1, 2, 5, 10, 15, 20, 30 minutes).
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes).
-
3. Sample Processing and Analysis
-
Perfusate Samples:
-
Centrifuge the perfusate samples to pellet any red blood cells or debris.
-
To 100 µL of the supernatant, add 900 µL of 0.1 M NaOH to alkalize the sample and induce the color change of BSP.
-
-
Bile Samples:
-
Determine the bile volume by weight (assuming a density of 1 g/mL).
-
Dilute the bile samples with 0.1 M NaOH as necessary to bring the BSP concentration within the range of the standard curve.
-
-
BSP Standard Curve Preparation:
-
Prepare a series of BSP standards (e.g., 0, 5, 10, 25, 50, 75, 100 µM) in Krebs-Henseleit buffer.
-
To 100 µL of each standard, add 900 µL of 0.1 M NaOH.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the prepared standards and samples at a wavelength of 576 nm.[1]
-
Use the blank (0 µM BSP standard with NaOH) to zero the spectrophotometer.
-
4. Calculation of Hepatic Clearance
-
Standard Curve: Plot the absorbance values of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.
-
Sample Concentration: Use the equation from the standard curve to calculate the BSP concentration in the unknown perfusate and bile samples from their absorbance values.
-
Hepatic Clearance (Single Pass):
-
Hepatic Clearance (mL/min) = Flow Rate (mL/min) x [(C_in - C_out) / C_in]
-
Where:
-
C_in = BSP concentration in the inflow perfusate.
-
C_out = BSP concentration in the outflow perfusate at steady-state.
-
-
-
-
Hepatic Clearance (Recirculating):
-
Plot the natural logarithm of the perfusate BSP concentration versus time.
-
The elimination rate constant (k_el) is the absolute value of the slope of the linear portion of this plot.
-
Hepatic Clearance (mL/min) = k_el (min⁻¹) x Perfusate Volume (mL)
-
Signaling Pathway and Logical Relationships
The transport of BSP across the hepatocyte involves specific membrane transporters. The following diagram illustrates the key steps in BSP hepatic transport.
References
Application Notes and Protocols: Use of Radiolabeled Sulfobromophthalein in Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobromophthalein (BSP), a synthetic organic anion, has long been utilized as a probe substrate to investigate the function of hepatic uptake and efflux transporters. Its transport characteristics, involving multiple key transporter proteins, make it a valuable tool in drug discovery and development for assessing potential drug-drug interactions and understanding the mechanisms of hepatic drug clearance. The use of radiolabeled BSP, most commonly with Sulfur-35 ([³⁵S]BSP), provides a highly sensitive and quantitative method for these transport studies.
This document provides detailed application notes and experimental protocols for the use of radiolabeled BSP in various in vitro and in vivo transport studies. It is intended to guide researchers in accurately assessing the interaction of test compounds with clinically relevant transporters, including Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2).
Key Transporters Involved in this compound Transport
BSP is a substrate for several transporters that are critical for hepatic drug disposition:
-
Organic Anion Transporting Polypeptides (OATPs): Located on the basolateral (sinusoidal) membrane of hepatocytes, OATPs mediate the uptake of a wide range of endogenous and exogenous compounds from the blood into the liver. Key OATP isoforms involved in BSP uptake include OATP1B1, OATP1B3, and OATP2B1.[1]
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Situated on the apical (canalicular) membrane of hepatocytes, MRP2 is an efflux transporter responsible for the secretion of conjugated and unconjugated organic anions, including BSP and its glutathione (B108866) conjugate, from the hepatocyte into the bile.[1][2]
Data Presentation: Quantitative Transport Parameters
The following tables summarize key quantitative data for this compound transport. It is important to note that kinetic parameters can vary depending on the experimental system and conditions.
Table 1: Kinetic Parameters (Km and Vmax) for OATP-mediated BSP Transport
| Transporter | Substrate | Experimental System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| OATP1B1 | [³H]Estradiol-17β-glucuronide | HEK293 cells | 6.3 ± 1.2 | 460 ± 96 | [3] |
| OATP1B1 | Rosuvastatin | HEK293 cells | 7.9 | 1080 | |
| OATP1B3 | [³H]Estradiol-17β-glucuronide | HEK293 cells | 2.5 | 350 | |
| OATP2B1 | [³H]Estrone-3-sulfate | HEK293 cells | 4.6 | 1230 |
Note: Specific Km and Vmax values for [³⁵S]this compound are not consistently reported in the literature. The values presented for other OATP substrates provide a general reference for the transport kinetics of these proteins.
Table 2: Inhibition Constants (IC₅₀/Ki) for BSP Transport
| Transporter | Inhibitor | Substrate | Experimental System | IC₅₀ (µM) | Ki (µM) | Reference |
| OATP1B1 | Rifamycin SV | [³H]Estradiol-17β-glucuronide | HEK293 cells | 0.23 ± 0.07 | - | [3] |
| OATP1B1 | Gemfibrozil | [³H]Estradiol-17β-glucuronide | HEK293 cells | 27 | - | [3] |
| OATP1B1 | Bezafibrate | [³H]Estradiol-17β-glucuronide | HEK293 cells | 16 | - | [3] |
| OATP1B1 | Ritonavir | [³H]this compound | OATP1B1-transfected cells | Varies by substrate | - | [4] |
| OATP1B1 | Cyclosporin A | [³H]this compound | OATP1B1-transfected cells | Varies by substrate | - | [4] |
| MRP2 | MK571 | - | Vesicular Transport Assay | - | - | [5] |
Table 3: In Vivo Biliary Transport Maximum (Tm) of this compound
| Species | Experimental Condition | Tm (mg/min/kg) | Reference |
| Human | Patients with T-tube in common bile duct | Varies | [6] |
| Rabbit | Conscious, unanesthetized | 0.91 ± 0.12 | [7] |
| Pig | Conscious, conditioned | Dose-dependent | [8] |
| Rat | Various infusion rates | Varies by strain and weight | [8] |
Experimental Protocols
Protocol 1: [³⁵S]this compound Uptake Assay in OATP-Expressing Cells
This protocol describes a method to determine if a test compound is a substrate or inhibitor of OATP transporters (e.g., OATP1B1, OATP1B3) using a cell-based assay with radiolabeled BSP.
Materials:
-
HEK293 cells stably transfected with the OATP transporter of interest (e.g., HEK293-OATP1B1).[9]
-
Mock-transfected HEK293 cells (control).
-
[³⁵S]this compound.
-
Krebs-Henseleit buffer (KHB) or other suitable assay buffer.
-
Test compound and known inhibitors (e.g., rifampicin).
-
Scintillation cocktail and scintillation counter.
-
Multi-well cell culture plates (e.g., 24-well).
Procedure:
-
Cell Seeding: Seed the OATP-expressing and mock-transfected cells into multi-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Assay Solutions:
-
Prepare a stock solution of [³⁵S]BSP in the assay buffer. The final concentration in the assay will depend on the specific activity and desired experimental conditions (typically in the low micromolar range).
-
Prepare stock solutions of the test compound and inhibitors in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 0.5%.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with assay buffer (for substrate assessment) or with assay buffer containing the test compound or inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the assay buffer containing [³⁵S]BSP (and the test compound/inhibitor if applicable).
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold assay buffer to stop the transport process and remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the uptake data (e.g., pmol/mg protein/min).
-
Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells.
-
For inhibition studies, calculate the IC₅₀ value of the test compound.
-
Protocol 2: [³⁵S]this compound Efflux Assay using MRP2-Expressing Vesicles
This protocol outlines a vesicular transport assay to assess the interaction of a test compound with the efflux transporter MRP2.
Materials:
-
Membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 or HEK293 cells).
-
Control membrane vesicles (from non-transfected cells).
-
[³⁵S]this compound.
-
Assay buffer (e.g., Tris-HCl buffer with sucrose (B13894) and MgCl₂).
-
ATP and AMP solutions.
-
Test compound and known MRP2 inhibitors (e.g., MK571).
-
Glutathione (GSH), as MRP2 often transports glutathione conjugates.
-
Rapid filtration apparatus with filter membranes.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Assay Components:
-
Prepare the assay buffer and stock solutions of ATP, AMP, [³⁵S]BSP, test compound, and inhibitor.
-
-
Vesicle Incubation:
-
On ice, mix the MRP2-expressing or control vesicles with the assay buffer containing GSH.
-
Add the test compound or inhibitor to the vesicle suspension.
-
Add [³⁵S]BSP.
-
-
Initiation of Transport:
-
Pre-warm the vesicle mixture at 37°C for a few minutes.
-
Initiate the transport by adding either ATP solution (for active transport) or AMP solution (as a negative control).
-
Incubate at 37°C for a defined time (e.g., 5-10 minutes).
-
-
Termination of Transport:
-
Stop the reaction by adding a large volume of ice-cold stop solution (e.g., assay buffer without ATP).
-
Rapidly filter the mixture through the pre-wetted filter membrane under vacuum.
-
Wash the filters with ice-cold stop solution to remove extra-vesicular radiolabel.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.
-
Determine the effect of the test compound on MRP2-mediated [³⁵S]BSP transport.
-
Protocol 3: In Vivo Biliary Excretion of [³⁵S]this compound in Rats
This protocol provides a general framework for an in vivo study to assess the biliary excretion of [³⁵S]BSP in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
[³⁵S]this compound.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for bile duct cannulation.
-
Polyethylene (B3416737) tubing for cannulation.
-
Metabolic cages for collection of urine and feces.
-
Scintillation counter.
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the experimental conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Bile Duct Cannulation:
-
Anesthetize the rat.
-
Perform a midline abdominal incision to expose the common bile duct.
-
Carefully cannulate the bile duct with polyethylene tubing.
-
Exteriorize the cannula and close the incision.
-
-
Administration of [³⁵S]BSP:
-
Administer a known dose of [³⁵S]BSP intravenously (e.g., via the tail vein).
-
-
Sample Collection:
-
Collect bile continuously in pre-weighed tubes at timed intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-4 hours).
-
If a full mass balance study is required, place the animal in a metabolic cage to collect urine and feces for an extended period (e.g., 48-72 hours).[10]
-
Blood samples can also be collected at various time points to determine the plasma concentration of [³⁵S]BSP.
-
-
Sample Processing and Quantification:
-
Determine the volume of bile collected at each interval.
-
Aliquots of bile, plasma, homogenized feces, and urine are mixed with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the cumulative biliary excretion of [³⁵S]BSP as a percentage of the administered dose.
-
Determine the rate of biliary excretion over time.
-
If plasma samples are collected, pharmacokinetic parameters such as clearance and volume of distribution can be calculated.
-
Visualization of Pathways and Workflows
Hepatic Disposition of this compound
This diagram illustrates the key steps in the hepatic transport of this compound.
Caption: Hepatic transport pathway of this compound (BSP).
Experimental Workflow for In Vitro OATP Uptake Assay
This diagram outlines the major steps in performing an in vitro uptake assay.
Caption: Workflow for the [³⁵S]BSP OATP uptake assay.
Transcriptional Regulation of OATP and MRP2 Transporters
This diagram illustrates the regulation of OATP and MRP2 gene expression by nuclear receptors.
Caption: Transcriptional regulation of OATP1B1 and MRP2.[6][11][12][13]
Post-translational Regulation of OATP1B1 by Protein Kinases
This diagram shows the post-translational modification of OATP1B1 by protein kinases.
Caption: Post-translational regulation of OATP1B1.[7][14][15]
References
- 1. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of hepatic ABCC transporters by xenobiotics and in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel specific and general inhibitors of the three major human ATP-binding cassette transporters P-gp, BCRP and MRP2 among registered drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Adopted Orphan Nuclear Receptors in the Regulation of an Organic Anion Transporting Polypeptide 1B1 (OATP1B1) under the Action of Sex Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Modulation of the Organic Anion Transporting Polypeptide 2B1 (OATP2B1, SLCO2B1) Function by Protein Kinase C-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of CAR and PXR Expression in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of OATP1B1 Function by Tyrosine Kinase-mediated Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bi-Sulfated Peptides (BSPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-sulfated peptides (BSPs) are a class of post-translationally modified peptides characterized by the presence of two sulfate (B86663) groups, typically on tyrosine, serine, or threonine residues. This modification significantly impacts the peptide's biological activity, influencing protein-protein interactions and signaling pathways. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of BSPs in research and drug development. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode coupled with mass spectrometry (MS), is a powerful technique for the analysis of these highly polar molecules.[1][2] This application note provides a detailed protocol and guidelines for the successful analysis of BSPs using ion-pair reversed-phase HPLC.
Principles of BSP Analysis by Ion-Pair Reversed-Phase HPLC
The analysis of BSPs presents unique challenges due to their high polarity, which can lead to poor retention on traditional reversed-phase columns. To overcome this, ion-pair chromatography is employed.[3]
Ion-Pairing Mechanism: An ion-pairing reagent, such as trifluoroacetic acid (TFA), is added to the mobile phase.[4] This reagent contains a hydrophobic tail and a charged head group. The charged head group interacts with the charged sulfate groups of the BSP, effectively neutralizing the charge and increasing the overall hydrophobicity of the peptide-ion pair complex. This enhanced hydrophobicity allows for better retention and separation on a nonpolar stationary phase, such as a C18 column.[3]
Detection: UV detection at 214 nm is commonly used for peptide backbone absorbance.[5] However, for higher specificity and sensitivity, especially in complex matrices, coupling HPLC with mass spectrometry (HPLC-MS) is the preferred method.[6] MS detection, particularly in negative ion mode, is advantageous for sulfated peptides as it directly detects the negatively charged sulfate groups.
Experimental Protocols
This section provides a general protocol for the analysis of a bi-sulfated peptide by ion-pair reversed-phase HPLC. Optimization of these conditions may be necessary for specific BSPs.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
-
Dissolution: Dissolve the lyophilized bi-sulfated peptide in a suitable solvent. A common starting point is 0.1% TFA in water or a low concentration of acetonitrile (B52724) in water.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[7]
-
Dilution: Dilute the sample to the desired concentration with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
HPLC Instrumentation and Conditions
The following table summarizes a typical set of HPLC conditions for BSP analysis.
| Parameter | Recommended Setting |
| HPLC System | A biocompatible HPLC or UHPLC system |
| Column | Reversed-Phase C18, 2.1-4.6 mm I.D., 100-250 mm length, 1.7-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5-60% B over 30 minutes (This should be optimized for the specific peptide) |
| Flow Rate | 0.2-1.0 mL/min (dependent on column I.D.) |
| Column Temperature | 30-60 °C (higher temperatures can improve peak shape)[1] |
| Injection Volume | 5-20 µL |
| UV Detector | 214 nm and 280 nm |
| MS Detector (Optional) | Electrospray Ionization (ESI) in Negative Ion Mode |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the bi-sulfated peptide and any related impurities (e.g., mono-sulfated or non-sulfated forms) based on their retention times and, if using MS, their mass-to-charge ratios.
-
Quantification: For quantitative analysis, a calibration curve should be constructed using a certified reference standard of the bi-sulfated peptide. Peak area is typically used for quantification.
Data Presentation
The following tables present hypothetical quantitative data for the separation of a bi-sulfated peptide from its related forms.
Table 1: HPLC Operating Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B in 25 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detection | UV at 214 nm |
Table 2: Chromatographic Results for a Hypothetical BSP and Related Species
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Peak Asymmetry |
| Non-Sulfated Peptide | 18.5 | 150,000 | 1.1 |
| Mono-Sulfated Peptide | 15.2 | 300,000 | 1.2 |
| Bi-Sulfated Peptide | 12.8 | 1,200,000 | 1.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for BSP analysis by HPLC.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway activated by a BSP.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) | Secondary interactions with silica (B1680970) silanols; Inappropriate pH. | Increase TFA concentration (up to 0.2%); Use a highly end-capped column; Adjust mobile phase pH. |
| Poor retention | Peptide is too polar; Insufficient ion-pairing. | Use a more hydrophobic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA); Decrease initial organic concentration in the gradient. |
| Low sensitivity | Low sample concentration; UV absorbance is weak; MS signal suppression by TFA. | Concentrate the sample; Use a more sensitive detector (e.g., MS); For MS, use a lower concentration of TFA or a more MS-friendly ion-pairing reagent like formic acid (may require method re-optimization). |
| Irreproducible retention times | Column not equilibrated; Mobile phase composition variation; Temperature fluctuations. | Ensure adequate column equilibration between runs; Prepare fresh mobile phases daily; Use a column thermostat. |
References
- 1. ymcamerica.com [ymcamerica.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Sulfobromophthalealein (BSP) Dosing in Animal Species
Application Notes
1.1 Introduction to Sulfobromophthalein (BSP)
This compound (BSP), a synthetic dye, has historically been a cornerstone for evaluating hepatobiliary function in both clinical and preclinical settings. When administered intravenously, BSP binds to plasma albumin, is selectively taken up by hepatocytes, conjugated with glutathione (B108866), and subsequently excreted into the bile. The rate of its clearance from the plasma is a direct indicator of hepatic blood flow, hepatocellular uptake, and biliary excretion capacity. Its utility in research allows for the characterization of liver function in various animal models, assessment of drug-induced liver injury (DILI), and the study of hepatic transporter function.
1.2 Importance of Species-Specific Dosing
The pharmacokinetic and pharmacodynamic properties of drugs can vary significantly across different animal species.[1][2] This variability is attributed to interspecies differences in metabolic rates, body composition, protein binding, and the expression and activity of hepatic enzymes and transporters.[1][3] For BSP, species-specific differences in the glutathione S-transferases (GSTs) responsible for its conjugation have been observed, leading to different metabolic profiles in rats, guinea pigs, and rabbits.[4] Furthermore, the hepatic storage of BSP relative to plasma concentration can be five times greater in rats than in dogs, suggesting significant differences in hepatocellular transport and binding processes.[5] Therefore, a "one-size-fits-all" dosing approach is not feasible. Establishing an appropriate dose for each species is critical to ensure that plasma concentrations are high enough for accurate measurement but below the saturation point of the liver's uptake and excretory systems, which would otherwise lead to misleading clearance data.[6]
1.3 Factors Influencing BSP Clearance
The clearance of BSP is a multi-step process involving:
-
Hepatocellular Uptake: BSP is taken up from the sinusoidal blood into hepatocytes via a carrier-mediated process.[7][8]
-
Intracellular Conjugation: Inside the hepatocyte, BSP is conjugated with glutathione (GSH) by the enzyme glutathione S-transferase (GST).[4][7] This step is crucial for detoxification and subsequent biliary excretion.
-
Biliary Excretion: The conjugated BSP is then actively transported across the canalicular membrane into the bile, a rate-limiting step in the overall clearance process.[6][7]
Any factor that alters hepatic blood flow, the function of hepatic transporters (e.g., OATPs, MRP2), or the activity of GST enzymes can impact the rate of BSP clearance.
Dosing and Clearance Data
The following table summarizes typical intravenous doses of BSP used for liver function tests in various animal species as cited in the literature. It is crucial to note that these are starting points, and dose optimization may be necessary depending on the specific experimental context and animal strain.
Table 1: Comparative Intravenous Dosing of BSP in Various Animal Species
| Species | Typical Dose (mg/kg) | Key Findings / Application | Reference(s) |
| Rat | 18.75 - 150 | Used to study dose-dependent excretion and extrahepatic distribution. Higher doses can saturate clearance mechanisms. | [9] |
| Dog | 3 - 6 (priming) + 0.05 (infusion) | Employed for hepatic blood flow studies using constant infusion. Single bolus injections are also common for retention tests. | [10][11] |
| Sheep | 15 - 20 | A higher dose is required compared to other species to compensate for a very rapid clearance rate. | [12][13] |
Note: The vehicle for BSP is typically sterile saline or phosphate-buffered saline.
Experimental Protocol: BSP Clearance Test (Single Bolus Injection)
3.1 Principle
This protocol describes a method for assessing hepatic function by measuring the rate of BSP clearance from the plasma after a single intravenous bolus injection. Blood samples are collected at specific time points, and the concentration of BSP is determined spectrophotometrically. The percentage of BSP remaining in the circulation at a given time (e.g., 30 minutes) is used as an index of liver function.
3.2 Materials
-
This compound sodium salt solution (e.g., 50 mg/mL in sterile water or saline)
-
Anesthetized or conscious, restrained animal
-
Catheters for injection and blood sampling (e.g., jugular, saphenous)
-
Heparinized syringes or tubes for blood collection
-
Centrifuge
-
Plasma or serum collection tubes
-
Spectrophotometer
-
Alkalinizing agent (e.g., 0.1 N NaOH)
-
Acidifying agent (e.g., 0.1 N HCl)
3.3 BSP Solution Preparation
-
Prepare a stock solution of BSP at a concentration of 50 mg/mL in sterile water for injection or saline.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection based on the animal's weight and the target dose (mg/kg).
3.4 Animal Preparation
-
Fast the animal overnight (12-16 hours) with free access to water to ensure a baseline metabolic state.
-
Record the animal's body weight to accurately calculate the dose.
-
If using conscious animals, ensure they are properly restrained to minimize stress. For anesthetized studies, select an appropriate anesthetic that has minimal impact on hepatic blood flow and function.
-
Place intravenous catheters for BSP administration and for serial blood sampling. A common setup involves placing one catheter in a jugular vein for injection and another in a carotid artery or contralateral vein for sampling.
3.5 Experimental Procedure
-
Collect a pre-injection (baseline) blood sample (approx. 0.5 mL) into a heparinized tube.
-
Administer the calculated dose of BSP as a single, rapid bolus injection intravenously. Start a timer immediately upon completion of the injection.
-
Collect blood samples at predetermined time points. Typical sampling schedules include 3, 5, 10, 15, and 30 minutes post-injection. The exact timing can be adjusted based on the species' known clearance rate.[14][15]
-
Immediately after collection, centrifuge the blood samples (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store on ice or freeze at -20°C for later analysis.
3.6 Sample Analysis (Colorimetric Method)
-
To a known volume of plasma (e.g., 100 µL), add an alkalinizing agent (e.g., 900 µL of 0.1 N NaOH). This shifts the BSP to its colored form.
-
Mix well and measure the absorbance at a wavelength of approximately 580 nm using a spectrophotometer.
-
Use the pre-injection plasma sample as a blank.
-
To correct for hemolysis or lipemia, a second reading can be taken after adding an acidifying agent (e.g., 20 µL of 0.1 N HCl) to revert BSP to its colorless form, and this value is subtracted from the alkaline reading.
-
Calculate the BSP concentration using a standard curve prepared with known concentrations of BSP in plasma.
3.7 Data Analysis The primary endpoint is often the percentage of BSP retained in the plasma at a specific time point (e.g., 30 minutes). For dogs, retention of less than 6% at 30 minutes is generally considered normal.[16] More detailed pharmacokinetic analysis can be performed by plotting the plasma concentration of BSP versus time to calculate parameters such as half-life (t½), clearance rate, and volume of distribution.
Visualizations
4.1 Experimental Workflow
Caption: Workflow for a typical in-vivo this compound (BSP) clearance test.
4.2 Hepatic Clearance Pathway
Caption: Simplified pathway of BSP hepatic uptake, metabolism, and excretion.
References
- 1. rroij.com [rroij.com]
- 2. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of sulphobromophthalein II. Species differences between rats, guinea-pigs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of hepatic storage of this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hepatic Uptake and Excretion of this compound and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE HEPATIC UPTAKE AND EXCRETION OF this compound AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of this compound uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrahpetic distribution of this compound [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on hepatic blood flow and the rate of Bromsulphalein clearance in dogs with portacaval transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The this compound (BSP) liver function test for sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clearance of bromosulphthalein by the liver of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The clearance of bromosulphthalein from plasma as a measure of the changes in hepatic function during pregnancy and lactation in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethical Considerations for Using Sulfobromophthalealein (BSP) in Animal Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes are intended for historical and informational purposes. Due to significant safety concerns and the availability of superior alternatives, the use of Sulfobromophthalein (BSP) in new animal research protocols is strongly discouraged. All animal research must be conducted under the strict approval and guidance of an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.
Introduction and Historical Context
This compound (BSP), a synthetic dye, was historically a primary agent for assessing hepatobiliary excretory function in both clinical and research settings.[1][2] The test relies on the principle that following intravenous injection, BSP binds to albumin, is taken up by hepatocytes, conjugated with glutathione, and excreted into the bile.[2][3] The rate of its clearance from the plasma was used as a quantitative measure of liver function.[1] However, its use began to decline in the 1970s due to a high perceived risk of severe adverse reactions, including anaphylaxis.[1]
Core Ethical Considerations: The 3Rs Framework
The use of any compound in animal research must be evaluated through the lens of the "3Rs": Replacement, Reduction, and Refinement.[4] For BSP, this framework strongly argues against its contemporary use.
-
Replacement (The Primary Ethical Imperative): The most compelling ethical argument is the availability of safer and often more effective alternatives. Researchers have a moral and regulatory obligation to use methods that avoid or replace the use of animals or, in this context, replace a toxic compound with a less harmful one.[5][6] Modern alternatives have largely rendered the BSP test obsolete.[1]
-
Reduction: If, for a highly specific and justifiable scientific reason, BSP were to be considered, the principle of reduction would mandate using the absolute minimum number of animals required to obtain statistically significant data.[4][6] This would involve careful experimental design and statistical planning.
-
Refinement: This principle demands that any pain, suffering, or distress to the animal be minimized.[5][7] Given the known adverse effects of BSP, refinement would require intensive monitoring for anaphylaxis, providing immediate veterinary intervention, and establishing clear humane endpoints to prevent prolonged suffering.[7]
Ethical Decision-Making Workflow
The following diagram illustrates the ethical decision-making process that should be undertaken before considering the use of a compound with a known risk profile like BSP.
Caption: Ethical workflow for considering BSP use in animal research.
Adverse Effects and Animal Welfare Concerns
The primary ethical objection to BSP stems from its potential to cause severe, unpredictable, and potentially fatal adverse reactions.
| Adverse Effect | Species (Reported) | Description & Ethical Implication |
| Anaphylactoid Reactions | Humans, likely in animals | Severe, rapid allergic reaction leading to hypotension, respiratory distress, and potential death. This poses an unacceptable risk of acute suffering.[1] |
| Tissue Necrosis | General | Irritating nature of the dye can cause severe tissue damage and necrosis if extravasated (leaked outside the vein) during injection, causing significant pain. |
| Cardiovascular Effects | General | Rapid intravenous injection can lead to cardiovascular changes, including hypotension.[8] |
| General Distress | All | The stress of restraint, injection, and repeated blood sampling must be considered as part of the overall harm to the animal.[7] |
Modern Alternatives to this compound
A cornerstone of ethical research is the adoption of scientifically valid alternatives that do not use animals or cause less suffering.[9][10] For liver function assessment, numerous superior alternatives to BSP exist.
| Alternative Method | Principle | Advantages over BSP |
| Indocyanine Green (ICG) Clearance | A dye that is also exclusively cleared by the liver but has a significantly better safety profile.[1] | Much lower risk of anaphylactic reactions; considered a safer standard for dye-based liver function tests.[1] |
| Serum Enzyme Assays | Measurement of liver enzymes in the blood (e.g., ALT, AST, ALP, GGT).[2] | Minimally invasive (requires only a blood sample); provides specific information about hepatocellular injury and cholestasis. |
| Bilirubin (B190676) Measurement | Quantification of serum bilirubin levels to assess conjugating and excretory capacity. | Directly measures an endogenous substance, avoiding the introduction of a foreign compound.[1] |
| In Vitro Models | Use of primary hepatocytes, liver spheroids, organoids, or "organ-on-a-chip" technology.[9] | Replaces the use of live animals entirely for certain toxicity and metabolism studies.[9][11] |
| Galactose Elimination Capacity | Measures the liver's ability to metabolize galactose.[1] | Provides a measure of functional hepatic cell mass. |
Historical Protocol: BSP Clearance Test in Rats
NOTE: This protocol is provided for historical context and is NOT a recommendation for current practice. Its inclusion is to illustrate the procedures that raise ethical concerns.
This protocol is a generalized summary based on historical methodologies for performing a BSP clearance test.[12]
Materials
-
This compound sodium solution (e.g., 50 mg/mL)
-
Sterile saline
-
Anesthetic agent (as approved by IACUC)
-
Blood collection supplies (e.g., capillary tubes, small syringes)
-
Centrifuge and spectrophotometer
Experimental Workflow
Caption: Workflow of a historical BSP clearance experiment in a rodent.
Procedure Steps
-
Animal Preparation: Acclimatize animals to the housing facility and fast them overnight with free access to water to ensure a basal metabolic state.
-
Anesthesia and Catheterization: Anesthetize the animal using an appropriate and approved method. If multiple samples are required, placement of a venous catheter is a refinement over repeated punctures.
-
Baseline Blood Sample: Collect a small volume of blood (~100 µL) prior to BSP injection to serve as a blank (t=0).
-
BSP Administration: Administer a precise dose of BSP intravenously (e.g., via the tail vein). A common historical dose might be 5 mg/kg body weight. Extreme caution is required to prevent extravasation.
-
Post-Injection Blood Sampling: Collect blood samples at specific time points post-injection (e.g., 5, 15, and 30 minutes). The timing is critical for calculating the clearance rate.
-
Sample Processing: Centrifuge blood samples to separate plasma.
-
Analysis: Determine the concentration of BSP in the plasma samples using spectrophotometry. The rate of decrease in plasma BSP concentration indicates the liver's clearance capacity.
Conclusion and Recommendation
The use of this compound in animal research presents significant ethical challenges, primarily due to the high risk of severe adverse effects and the availability of safer, more effective alternatives.[1] In accordance with the 3Rs principles, the replacement of BSP with methods like ICG clearance or serum biochemical assays is strongly mandated.[4] Any proposal to use BSP in a modern research context would require an extraordinary and robust justification, demonstrating that no other alternative can answer the specific scientific question, and would necessitate a protocol with extensive refinement to minimize animal suffering. For the vast majority of studies, the ethical cost of using BSP far outweighs any potential scientific benefit.
References
- 1. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver Function Tests in Context to Veterinary Practice | PPT [slideshare.net]
- 3. This compound SODIUM (BSP) CONJUGATION AND EXCRETION IN NEONATAL GUINEA PIGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternatives to Animal Research | Harvard Medical School [hms.harvard.edu]
- 7. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 9. Alternatives to animal testing to assess MASH drugs and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Search for alternatives to animal testing in toxicology research [nachrichten.idw-online.de]
- 12. [A modification of the bromsulphalein test for studying the excretory-absorptive function of the liver in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfobromophthalein (BSP) Spectrophotometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfobromophthalein (BSP) spectrophotometry.
Troubleshooting Guides
This section addresses specific issues that may arise during your BSP spectrophotometry experiments.
Issue 1: Inconsistent or non-reproducible absorbance readings.
-
Question: My absorbance readings for the same sample are fluctuating between measurements. What could be the cause?
-
Answer: Inconsistent readings can stem from several sources. Firstly, ensure the spectrophotometer has had adequate warm-up time as specified by the manufacturer to allow the lamp to stabilize. Secondly, check for and gently remove any air bubbles in the cuvette, as these can scatter light and affect readings.[1] Consistent cuvette placement and orientation in the holder are also crucial for reproducibility. Finally, temperature fluctuations can affect the rate of reaction and the solubility of solutes, so ensure your samples and reagents are at a stable, consistent temperature.[2]
Issue 2: High background absorbance in blank samples.
-
Question: My blank solution is showing a high absorbance reading. What should I do?
-
Answer: A high blank reading can be due to contaminated reagents or improper blank preparation. Ensure you are using high-purity solvents that do not absorb at the measurement wavelength.[3] The blank solution must be the exact same solvent or buffer that your sample is dissolved in to accurately zero the instrument.[1] If the issue persists, try preparing fresh reagents and cleaning the cuvettes thoroughly.
Issue 3: Unexpectedly low or high absorbance values for samples.
-
Question: My sample absorbance is outside the expected range. How can I troubleshoot this?
-
Answer: This could be an issue with sample concentration or the presence of interfering substances. If the absorbance is too high (generally > 2.0), it may be outside the linear range of the assay. Dilute the sample with the appropriate buffer and re-measure. Conversely, if the absorbance is too low, the sample may be too dilute. Consider preparing a more concentrated sample if possible. Additionally, hemolysis, icterus (high bilirubin), or lipemia (high lipids) in serum or plasma samples can significantly interfere with the assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in BSP spectrophotometry?
A1: The most common sources of error in BSP spectrophotometry can be categorized into three main areas:
-
Sample-related errors: These include the presence of interfering substances like hemoglobin (from hemolysis), bilirubin (B190676) (in icteric samples), and lipids (in lipemic samples).[4][5] Sample handling issues such as improper dilution, air bubbles, and temperature instability also contribute.
-
Instrumental errors: These can include an unstable light source, incorrect wavelength calibration, and stray light.[6][7] Regular instrument maintenance and calibration are crucial to minimize these errors.
-
Procedural errors: Inconsistent incubation times, improper reagent preparation, and using dirty or scratched cuvettes can all lead to inaccurate results.
Q2: How do hemolysis, icterus, and lipemia interfere with BSP measurements?
A2:
-
Hemolysis (presence of hemoglobin): Hemoglobin has a strong absorbance in the same region as BSP, leading to a spectral overlap and falsely elevated absorbance readings.[5][8] The release of intracellular components from red blood cells can also chemically interfere with the assay.[8]
-
Icterus (presence of bilirubin): Bilirubin, a yellow pigment, also absorbs light in the visible spectrum and can cause spectral interference, leading to inaccurate BSP measurements.[5]
-
Lipemia (presence of lipids): High levels of lipids in the sample can cause turbidity, which scatters light and leads to a falsely high absorbance reading.[4][9]
Q3: How can I correct for interference from hemolysis, icterus, or lipemia?
A3:
-
Hemolysis: The best approach is to use a fresh, non-hemolyzed sample. If that is not possible, mathematical correction formulas can be applied, but these require quantifying the hemoglobin concentration and may not be perfectly accurate.[10][11]
-
Icterus: Diluting the sample can sometimes reduce bilirubin interference to an acceptable level.[5] Some methods use chemical treatment (e.g., with ferrocyanide) to destroy bilirubin, but this is not always recommended due to poor results.[10]
-
Lipemia: High-speed centrifugation or ultracentrifugation is an effective method to remove lipids from the sample.[9][10] There are also commercial lipid-clearing agents available.[12]
Q4: What is the optimal wavelength for measuring BSP absorbance?
A4: The maximum absorbance of this compound in an alkaline solution is typically around 580 nm. It is crucial to perform a wavelength scan to determine the precise absorption maximum on your specific instrument.
Quantitative Data on Interferences
The following tables summarize the potential quantitative impact of common interferents on spectrophotometric assays. While specific data for BSP is limited, the provided data from other clinical chemistry assays can serve as a general guideline.
Table 1: Effect of Hemolysis on Analyte Measurement
| Hemoglobin Concentration (g/L) | Analyte | Observed Interference | Reference |
| > 0.2 | Lactate Dehydrogenase | Erroneously high values | [13] |
| > 0.8 | Bilirubin | Erroneously low values | [13] |
| > 1.5 | Aspartate Aminotransferase | Erroneously high values | [13] |
| > 1.5 | Alkaline Phosphatase | Erroneously low values | [13] |
| > 2.5 | Creatine Kinase | Erroneously high values | [13] |
| > 3.4 | Alanine Aminotransferase | Erroneously high values | [13] |
Table 2: Effect of Bilirubin on Analyte Measurement
| Bilirubin Concentration | Analyte | Observed Interference | Reference |
| High concentrations | Alkaline Phosphatase | Negative interference | [14] |
| Variable | Creatinine (B1669602) | Negative interference (Jaffé reaction) | [7] |
Table 3: Effect of Lipemia on Analyte Measurement
| Lipemia Level | Analyte | Observed Interference | Reference |
| Clinically significant | Phosphorus | Clinically significant interference | [15] |
| Clinically significant | Creatinine | Clinically significant interference | [15] |
| Clinically significant | Total Protein | Clinically significant interference | [15] |
| Clinically significant | Calcium | Clinically significant interference | [15] |
Experimental Protocols
Detailed Methodology for this compound (BSP) Spectrophotometric Assay in Serum
1. Principle: this compound is a dye that, when administered, is taken up by the liver and excreted into the bile. The rate of its disappearance from the blood is a measure of hepatic function. In an alkaline solution, BSP exhibits a characteristic purple color, the intensity of which is proportional to its concentration and can be measured spectrophotometrically.
2. Reagents and Materials:
-
This compound (BSP) standard solution (e.g., 50 mg/mL)
-
0.1 N Sodium Hydroxide (NaOH)
-
0.1 N Hydrochloric Acid (HCl)
-
Saline solution (0.9% NaCl)
-
Serum samples
-
Spectrophotometer
-
Cuvettes
-
Pipettes
-
Test tubes
3. Standard Curve Preparation:
-
Prepare a stock solution of BSP (e.g., 10 mg/100 mL) by diluting the commercial standard with saline.
-
From the stock solution, prepare a series of working standards with concentrations ranging from 0.5 to 10 mg/100 mL.
-
For each standard, pipette a specific volume into a test tube.
-
Add a specified volume of 0.1 N NaOH to each tube to develop the color.
-
Add saline to bring the total volume to a constant value for all standards.
-
Measure the absorbance of each standard at 580 nm against a blank containing saline and NaOH.
-
Plot a standard curve of absorbance versus concentration.
4. Sample Preparation and Measurement:
-
Collect blood from the patient and separate the serum.
-
Administer a dose of BSP to the patient (typically 5 mg/kg body weight).
-
After a specified time (e.g., 45 minutes), collect a post-injection blood sample and separate the serum.
-
Pipette a known volume of the post-injection serum into a test tube.
-
Add 0.1 N NaOH to develop the color.
-
Add saline to bring the total volume to the same as the standards.
-
Prepare a sample blank by adding 0.1 N HCl instead of NaOH to an identical aliquot of the serum to precipitate the protein and decolorize the BSP. Centrifuge and use the supernatant as the blank.
-
Measure the absorbance of the sample at 580 nm against the sample blank.
-
Determine the concentration of BSP in the serum from the standard curve.
5. Calculation: The percentage of BSP retention in the blood is calculated based on the initial dose and the concentration measured in the serum after the specified time.
Visualizations
Caption: Workflow for BSP Spectrophotometry.
References
- 1. Hemoglobin interference from in vivo hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. functionalfluidics.com [functionalfluidics.com]
- 5. clinicallab.com [clinicallab.com]
- 6. Spectral Analysis Methods Based on Background Subtraction and Curvature Calculation Used in the Detection or Quantification of Hemolysis and Icterus in Blood-derived Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of techniques for minimizing interference of bilirubin on serum creatinine determined by the kinetic Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. Correction of patient results for Beckman Coulter LX-20 assays affected by interference due to hemoglobin, bilirubin or lipids: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and mathematical correction of hemolysis interference in selected Hitachi 717 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 14. Interfering effect of bilirubin on the determination of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Hemolysis in Bio-SPME Plasma Samples
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the effects of hemolysis on Bio-SPME (Bio-Solid Phase Microextraction) plasma sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can I identify it in my plasma samples?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents into the surrounding plasma.[1] This can significantly alter the composition of the plasma matrix and interfere with analytical measurements.[2]
You can identify hemolysis in your plasma samples through several methods:
-
Visual Inspection: Non-hemolyzed plasma is typically a clear, straw-yellow color. Hemolyzed plasma will appear pink to bright red, depending on the severity of hemolysis.[3]
-
Spectrophotometric Analysis: A common method is to measure the absorbance of free hemoglobin in the plasma at a specific wavelength, typically around 414 nm.[4]
-
Hemolysis Index (H-index): Many automated clinical chemistry analyzers provide a semi-quantitative H-index, which is a useful tool for standardizing the assessment of hemolysis severity.[3]
Q2: How does hemolysis affect Bio-SPME plasma analysis?
A2: Hemolysis can significantly impact the accuracy and reproducibility of Bio-SPME analysis through several mechanisms:
-
Matrix Effects: The release of intracellular components like proteins, phospholipids, and hemoglobin alters the plasma matrix.[2] This can affect the partitioning equilibrium of the analyte between the plasma and the Bio-SPME fiber, leading to either suppression or enhancement of the analyte signal.[5]
-
Analyte Stability: Hemolyzed plasma contains enzymes released from red blood cells that can degrade certain analytes, leading to an underestimation of their concentration.[2][6]
-
Extraction Recovery: The increased concentration of proteins and other macromolecules in hemolyzed plasma can affect the extraction efficiency of the Bio-SPME fiber.[2] For instance, hemoglobin may bind to the fiber surface, reducing the available surface area for analyte extraction.[7]
-
Analyte Concentration Changes: For drugs that have a high red blood cell-to-plasma concentration ratio, hemolysis will artificially increase the measured concentration in the plasma fraction.[8]
Q3: Is there a direct mathematical correction I can apply to my Bio-SPME data from hemolyzed samples?
A3: Currently, there is no universally validated mathematical correction factor to apply to Bio-SPME data from hemolyzed plasma samples. The impact of hemolysis is complex and analyte-dependent, making a simple correction challenging.[8] The development of such a correction would require extensive validation for each specific analyte and Bio-SPME method. Therefore, the focus should be on prevention and mitigation strategies.
Q4: What is the best way to prevent hemolysis during sample collection and handling?
A4: Prevention is the most effective strategy to deal with hemolysis. Proper sample collection and handling techniques are crucial.[4] Key recommendations include:
-
Use an appropriate needle gauge (20-22g for routine collection).[9]
-
Avoid excessive vacuum force during blood draw.
-
Gently invert tubes with anticoagulants; do not shake vigorously.[9]
-
Allow samples to clot fully before centrifugation if preparing serum.
-
Centrifuge samples as soon as possible after collection.[10]
-
Avoid exposing samples to extreme temperatures.[4]
Troubleshooting Guide for Hemolysis in Bio-SPME Analysis
This guide provides a systematic approach to troubleshooting issues related to hemolyzed plasma samples in your Bio-SPME workflow.
Problem: Inconsistent or unexpected results from plasma samples.
Step 1: Identify the Presence and Severity of Hemolysis
-
Action: Visually inspect all plasma samples for any pink or red discoloration. For a more quantitative assessment, measure the hemolysis index (H-index) or perform a spectrophotometric analysis to determine the concentration of free hemoglobin.
-
Rationale: To confirm if hemolysis is a potential source of variability in your results.
Step 2: Evaluate the Impact of Hemolysis on Your Specific Analyte and Method
-
Action: Prepare a set of quality control (QC) samples with varying, known degrees of hemolysis (e.g., 0%, 1%, 2%, 5% hemolyzed blood spiked into control plasma). Analyze these samples using your established Bio-SPME method.
-
Rationale: This will help you to understand the relationship between the severity of hemolysis and the accuracy and precision of your analytical results for your specific analyte.
Step 3: Implement Mitigation Strategies
Based on the outcome of Step 2, you may need to implement one or more of the following strategies:
-
Method Modification:
-
Optimize Extraction Conditions: Experiment with adjusting the pH or ionic strength of the plasma sample before Bio-SPME extraction. This can help to minimize matrix effects and improve the consistency of analyte partitioning onto the fiber.[9]
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the physicochemical properties of the analyte is highly recommended. A SIL-IS can help to compensate for matrix effects and variability in extraction efficiency.[11]
-
-
Sample Pre-treatment:
-
Dilution: If the hemolysis effect is marginal, diluting the hemolyzed plasma sample with a non-hemolyzed control plasma may be a viable option.[12] However, this will also dilute the analyte concentration, which may be a limitation for low-concentration samples.
-
Protein Precipitation: While Bio-SPME is designed to minimize the impact of proteins, in cases of severe hemolysis, a protein precipitation step prior to Bio-SPME may be considered. However, this adds a step to the workflow and needs to be carefully validated to ensure it does not negatively impact analyte recovery.
-
-
Data Analysis and Reporting:
-
Establish a Hemolysis Threshold: Based on your validation data from Step 2, establish a maximum acceptable level of hemolysis for your assay. Samples exceeding this threshold may need to be flagged or excluded from the final data set.
-
Incurred Sample Reanalysis (ISR): It is good practice to include hemolyzed samples in your ISR to ensure the reproducibility of your method under these conditions.
-
Experimental Protocols
Protocol 1: Preparation of Hemolyzed Plasma Quality Control (QC) Samples
Objective: To prepare plasma samples with a known degree of hemolysis to evaluate the impact on the Bio-SPME method.
Materials:
-
Fresh whole blood with anticoagulant (e.g., EDTA)
-
Control (non-hemolyzed) plasma from the same species
-
Centrifuge
-
Spectrophotometer or automated analyzer for H-index measurement
Methodology:
-
Induce Hemolysis:
-
Take an aliquot of fresh whole blood.
-
Induce hemolysis by freeze-thawing the whole blood three times. This will lyse the red blood cells.
-
Centrifuge the hemolyzed blood at 2000 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant, which is now hemolyzed plasma.
-
-
Determine Hemoglobin Concentration:
-
Measure the free hemoglobin concentration in the prepared hemolyzed plasma using a spectrophotometer or a validated method.
-
-
Prepare Spiked QC Samples:
-
Prepare a series of QC samples by spiking known volumes of the hemolyzed plasma into control (non-hemolyzed) plasma to achieve desired final percentages of hemolysis (e.g., 1%, 2%, 5%).
-
For example, to prepare a 2% hemolyzed sample, add 20 µL of the fully hemolyzed plasma to 980 µL of control plasma.
-
-
Analyte Spiking:
-
Spike your analyte of interest into these hemolyzed QC samples at relevant concentrations (e.g., low, mid, and high QC levels).
-
Quantitative Data Summary
The impact of hemolysis is highly analyte-dependent. The following table provides a hypothetical example of how to present the data from the analysis of hemolyzed QC samples.
| Hemolysis Level | Analyte Concentration (Nominal) | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (%CV) |
| 0% (Control) | 10 ng/mL | 10.2 ± 0.5 ng/mL | 102% | 4.9% |
| 1% | 10 ng/mL | 11.5 ± 0.8 ng/mL | 115% | 6.9% |
| 2% | 10 ng/mL | 13.8 ± 1.5 ng/mL | 138% | 10.9% |
| 5% | 10 ng/mL | 18.2 ± 2.5 ng/mL | 182% | 13.7% |
This is example data and the actual impact will vary depending on the analyte and the Bio-SPME method.
Visualizations
Workflow for Troubleshooting Hemolysis in Bio-SPME```dot
Caption: The cascade of effects initiated by hemolysis, leading to potential inaccuracies in Bio-SPME analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural changes in hemoglobin during adsorption to solid surfaces: Effects of pH, ionic strength, and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. 固相微萃取:常问问题解答 [sigmaaldrich.com]
- 10. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in Sulfobromophthalein assays
Welcome to the technical support center for Sulfobromophthalein (BSP) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your work.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound assay in a question-and-answer format.
High Background Signal
Q1: My blank and negative control wells show high absorbance readings. What are the likely causes and how can I fix this?
A1: High background can obscure your results and reduce the sensitivity of your assay. Here are the common culprits and their solutions:
-
Contaminated Reagents: One or more of your buffers or the BSP stock solution may be contaminated. Prepare fresh reagents and use sterile, high-purity water.[1]
-
Insufficient Washing: Residual BSP or other components may remain in the wells after aspiration. Increase the number of wash steps or the volume of wash buffer. A gentle soak with the wash buffer for 30 seconds before aspiration can also be effective.[1]
-
Plate Issues: The microplate itself might be dirty or of a material that interferes with the assay. Ensure you are using clean, high-quality plates suitable for colorimetric assays.[2][3] For absorbance assays, clear-bottom plates are recommended.[4]
-
Substrate Instability: If your assay involves an enzymatic reaction with a substrate, the substrate may be degrading. Ensure the substrate is stored correctly and prepared fresh.
-
Extended Incubation or Delayed Reading: Over-incubation with the detection reagent or a delay in reading the plate after stopping the reaction can lead to increased background. Adhere strictly to the optimized incubation times and read the plate immediately after adding the stop solution.[5]
Low or No Signal
Q2: I am not seeing a significant signal in my experimental wells, even with positive controls. What should I investigate?
A2: A weak or absent signal can be due to a variety of factors, from cell health to reagent issues:
-
Poor Cell Health or Viability: Hepatocytes are sensitive cells. Ensure your cells are healthy and have high viability (>80%) before seeding. Use cells within a low passage number to avoid phenotypic drift.[4]
-
Suboptimal Cell Seeding Density: Too few cells will result in a low signal. Optimize the cell seeding density for your specific hepatocyte type and plate format.[4]
-
Inactive BSP or Other Reagents: The BSP solution may have degraded. Prepare a fresh stock solution and ensure all other reagents are within their expiration dates and stored correctly.
-
Insufficient Incubation Time: The incubation time with BSP may be too short for significant uptake to occur. Perform a time-course experiment to determine the optimal incubation period.[4]
-
Incorrect Plate Reader Settings: Ensure the wavelength settings on your microplate reader are correct for detecting BSP.[4] The absorbance maximum for BSP is typically around 580 nm.
-
Presence of Inhibitors: Components in your media or test compounds could be inhibiting BSP uptake. Run appropriate controls to test for inhibitory effects.
Poor Reproducibility and High Variability
Q3: I am observing high variability between my replicate wells (high coefficient of variation) and between experiments. How can I improve consistency?
A3: Poor reproducibility is a common challenge in cell-based assays. Here are key areas to focus on for improvement:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques, such as reverse pipetting for viscous solutions.[4][5]
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells in each well. Gently mix the cell suspension before and during plating to ensure even distribution.[4]
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, you can leave the outer wells empty or fill them with sterile media or PBS to create a humidity barrier.[4]
-
Temperature and CO2 Fluctuations: Inconsistent temperature or CO2 levels in the incubator can impact cell health and function. Ensure your incubator is properly calibrated and provides a stable environment. Avoid stacking plates, as this can lead to uneven temperature distribution.[5]
-
Reagent Lot-to-Lot Variability: Different lots of reagents, especially serum and BSP, can have slight variations. Whenever possible, use the same lot of reagents for an entire set of experiments.[4]
-
Standardization of Protocol: A detailed and consistent standard operating procedure (SOP) is crucial. Ensure all steps, from cell culture to plate reading, are performed identically in every experiment.[2]
Frequently Asked Questions (FAQs)
Q4: What is the optimal cell seeding density for a BSP assay in a 96-well plate?
A4: The optimal seeding density can vary depending on the type of hepatocytes (primary or cell line) and their size. A common starting point for primary human hepatocytes is between 17,000 and 34,000 cells per well.[6] For HepG2 cells, a density of around 50,000 cells per well is often used.[7] It is highly recommended to perform a cell density optimization experiment to determine the ideal number of cells for your specific assay conditions.[4]
Q5: What concentration of this compound should I use in my assay?
A5: The appropriate concentration of BSP can depend on the specific research question and cell type. For in vitro studies with rat hepatocytes, concentrations have ranged from 10 µM to 50 µM.[8] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental setup.
Q6: How should I prepare and store my this compound stock solution?
A6: BSP is typically dissolved in a suitable solvent like water or DMSO to create a concentrated stock solution. It is recommended to prepare fresh solutions for each experiment. If you need to store the stock solution, aliquot it into smaller volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q7: Can I use serum in my assay medium during the BSP uptake period?
A7: Serum proteins can bind to BSP, which may interfere with its uptake by hepatocytes. For this reason, it is generally recommended to perform the BSP uptake incubation in a serum-free medium or a buffer such as Krebs-Henseleit buffer.[9]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound assays.
Table 1: Recommended Hepatocyte Seeding Densities for 96-Well Plates
| Cell Type | Recommended Seeding Density (cells/well) | Reference |
| Primary Human Hepatocytes | 17,000 - 34,000 | [6] |
| HepG2 Cells | ~50,000 | [7] |
| Mouse Hepatocytes | Half the density of other species (e.g., ~17,000) | [10] |
Table 2: Typical Concentration Ranges and Wavelength for BSP Assays
| Parameter | Recommended Range/Value | Reference |
| BSP Concentration (in vitro) | 10 µM - 50 µM | [8] |
| Absorbance Wavelength | ~580 nm | N/A |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro this compound uptake assay using plated hepatocytes in a 96-well format.
Protocol: this compound (BSP) Uptake Assay in Plated Hepatocytes
1. Cell Seeding: a. Culture hepatocytes to approximately 80-90% confluency. b. Harvest the cells and perform a cell count to determine viability. c. Seed the hepatocytes in a 96-well, clear-bottom, collagen-coated plate at the optimized seeding density (see Table 1 for starting recommendations).[1] d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow the cells to form a monolayer.
2. Preparation of Reagents: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). b. Prepare a working solution of BSP in a serum-free medium or an appropriate buffer (e.g., Krebs-Henseleit buffer) at the desired final concentration. c. Prepare a wash buffer (e.g., ice-cold PBS). d. Prepare a cell lysis buffer (e.g., a buffer containing a mild detergent like Triton X-100).
3. BSP Uptake Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with warm, serum-free medium or buffer. c. Add the BSP working solution to the experimental wells. For negative control wells, add the medium/buffer without BSP. d. Incubate the plate at 37°C for the optimized duration (e.g., 10-30 minutes). e. To stop the uptake, aspirate the BSP solution and immediately wash the cells three times with ice-cold wash buffer.
4. Cell Lysis and Absorbance Measurement: a. After the final wash, aspirate all the buffer from the wells. b. Add the cell lysis buffer to each well and incubate for a sufficient time to ensure complete lysis (e.g., 10-15 minutes at room temperature with gentle shaking). c. Measure the absorbance of the lysate in each well at approximately 580 nm using a microplate reader.
5. Data Analysis: a. Subtract the average absorbance of the negative control wells from the absorbance of the experimental wells. b. The resulting absorbance is proportional to the amount of BSP taken up by the cells.
Visualizations
Experimental Workflow
Caption: A flowchart of the this compound (BSP) assay workflow.
Troubleshooting Logic
References
- 1. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. selectscience.net [selectscience.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. anshlabs.com [anshlabs.com]
- 6. med.unc.edu [med.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hepatocytes of Zones 1 and 3 conjugate this compound with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bioivt.com [bioivt.com]
Technical Support Center: Optimizing In Vitro Hepatocyte Uptake of Bromosulfophthalein (BSP)
Welcome to the technical support center for optimizing in vitro hepatocyte uptake of Bromosulfophthalein (BSP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro hepatocyte uptake experiments with BSP.
Issue 1: Low or No BSP Uptake Detected
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Poor Hepatocyte Health or Viability | - Verify Cell Viability: Use a trypan blue exclusion assay to confirm that hepatocyte viability is >80% before starting the experiment.[1][2] - Optimize Thawing Protocol: For cryopreserved hepatocytes, ensure rapid thawing (<2 minutes at 37°C) and gentle handling to maximize viability.[2][3][4] - Check Culture Conditions: Maintain optimal culture conditions, including appropriate media, temperature (37°C), and CO2 levels (5%). |
| Suboptimal Assay Conditions | - Confirm Incubation Temperature: Active transport is temperature-dependent. Ensure incubations are performed at 37°C. Use a 4°C control to measure passive diffusion and non-specific binding.[5][6][7][8] - Validate BSP Concentration: The BSP concentration should be appropriate to detect uptake. A typical starting concentration is in the low micromolar range.[9] - Check Assay Buffer pH: The optimal pH for BSP uptake is 7.4.[9] |
| Low Transporter Expression or Activity | - Donor Variability: The expression of uptake transporters like Organic Anion Transporting Polypeptides (OATPs) can vary between hepatocyte donors.[5] If possible, test lots from different donors. - Culture Format: Sandwich-cultured hepatocytes generally exhibit higher transporter expression and function compared to standard monolayer cultures.[5][7] |
| Technical Errors | - Incomplete Washing: Ensure thorough and rapid washing with ice-cold buffer to remove extracellular BSP before cell lysis.[5][10] - Inaccurate Cell Seeding: Uneven cell seeding can lead to variability in results. Ensure a homogenous cell suspension during plating.[5] |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Timing | - Stagger Experiment Initiation: For manual procedures, stagger the start of incubations to ensure that each well is incubated for the precise intended duration. - Automated Dispensing: Use multichannel pipettes or automated liquid handlers for simultaneous addition of solutions. |
| Edge Effects in Multi-well Plates | - Avoid Outer Wells: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical samples.[5] - Use Humidified Incubators: Ensure proper humidification in the incubator to minimize evaporation. |
| Cell Monolayer Disruption | - Gentle Media Changes: When aspirating and adding media, do so gently against the side of the well to avoid detaching the hepatocyte monolayer.[3] |
Frequently Asked Questions (FAQs)
1. What is the optimal incubation time for a BSP uptake assay?
The optimal incubation time should be within the linear range of uptake. It is crucial to perform a time-course experiment to determine this for your specific experimental conditions (e.g., cell type, BSP concentration). Uptake is typically linear for the first few minutes.[5] For initial experiments, consider time points such as 0.5, 1, 2, 5, and 10 minutes.
2. What is the mechanism of BSP uptake in hepatocytes?
BSP uptake is an active, carrier-mediated process, primarily facilitated by Organic Anion Transporting Polypeptides (OATPs) on the basolateral membrane of hepatocytes.[5][10] The uptake is saturable and can be competitively inhibited by other OATP substrates.[9]
3. Should I use hepatocytes in suspension or plated hepatocytes?
Both formats can be used for uptake assays.[7][8]
-
Suspension Hepatocytes (e.g., oil-spin method): Useful for short incubation times and determining initial uptake rates. This method is technically more demanding.[6][7]
-
Plated Hepatocytes: Easier to handle, especially for higher throughput screening. They are suitable for measuring uptake over longer periods.[7][8]
4. How can I differentiate between active transport and passive diffusion?
To distinguish active transport from passive diffusion, include a control group incubated at 4°C. At this low temperature, active transport is significantly inhibited, and the measured uptake primarily represents passive diffusion and non-specific binding.[5][6][7][8] The active uptake can then be calculated by subtracting the uptake at 4°C from the uptake at 37°C.
5. What are appropriate positive and negative controls for a BSP uptake assay?
-
Positive Control: A compound known to be a substrate of OATPs, such as estradiol-17β-glucuronide or taurocholate, can be used to confirm transporter activity.[10]
-
Negative Control (Inhibitor): A known OATP inhibitor, such as rifampicin, can be used to demonstrate that the uptake of BSP is transporter-mediated.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for BSP Uptake in Plated Hepatocytes
Objective: To identify the linear range of BSP uptake over time.
Materials:
-
Plateable cryopreserved human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated 24-well plates
-
Bromosulfophthalein (BSP) stock solution
-
Krebs-Henseleit (KH) buffer (pH 7.4)
-
Ice-cold KH buffer
-
Lysis buffer
-
Plate reader for quantification
Procedure:
-
Cell Seeding: Thaw and seed hepatocytes in a collagen-coated 24-well plate according to the supplier's protocol. Culture the cells to form a confluent monolayer (typically 24-48 hours).
-
Prepare BSP Working Solution: Dilute the BSP stock solution in pre-warmed (37°C) KH buffer to the desired final concentration (e.g., 5 µM).
-
Initiate Uptake:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with pre-warmed KH buffer.
-
Add the BSP working solution to each well to start the incubation.
-
-
Time-Course Incubation: Incubate the plate at 37°C. At each designated time point (e.g., 0.5, 1, 2, 5, 10, 15, and 30 minutes), proceed to the next step for a set of replicate wells.
-
Stop Uptake:
-
Aspirate the BSP solution.
-
Immediately wash the cells three times with ice-cold KH buffer to stop the uptake and remove extracellular BSP.
-
-
Cell Lysis: After the final wash, add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Determine the intracellular concentration of BSP using a suitable analytical method, such as spectrophotometry or LC-MS/MS.
-
Data Analysis: Plot the intracellular BSP concentration against time. The optimal incubation time is the longest duration within the initial linear phase of the curve.
Data Presentation: Expected Time Course of BSP Uptake
| Incubation Time (minutes) | BSP Uptake (pmol/mg protein) - Example Data |
| 0.5 | 50 |
| 1 | 105 |
| 2 | 210 |
| 5 | 450 |
| 10 | 600 |
| 15 | 650 |
| 30 | 675 |
Note: This is example data. The actual values will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for determining the optimal incubation time for BSP uptake.
Caption: Troubleshooting logic for low BSP uptake in hepatocytes.
References
- 1. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bdj.co.jp [bdj.co.jp]
- 4. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. criver.com [criver.com]
- 8. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 9. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane this compound/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Assessment of Transporter-Mediated Uptake in Plated Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Interference of icterus on Sulfobromophthalein test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Sulfobromophthalein (BSP) test for liver function assessment. This guide specifically addresses the challenges encountered when performing the BSP test on icteric (jaundiced) samples.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (BSP) test and what is it used for?
The this compound (BSP) test is a method to assess the excretory function of the liver.[1][2] It involves the intravenous injection of a known dose of BSP, a synthetic dye.[1][2] The rate at which the liver removes this dye from the bloodstream is a measure of its functional capacity.[1] The test is particularly sensitive for detecting liver cell damage, even in the absence of clinical jaundice.[1]
Q2: How does the liver process this compound (BSP)?
The hepatic processing of BSP involves three main steps:
-
Uptake: BSP, bound to albumin in the blood, is taken up by hepatocytes at the sinusoidal surface. This is a carrier-mediated process.[3][4]
-
Conjugation: Inside the hepatocyte, BSP is conjugated with glutathione.[5]
-
Excretion: The conjugated BSP is then actively transported into the bile for elimination.[5]
Q3: What is icterus and why does it interfere with the BSP test?
Icterus, or jaundice, is a condition characterized by high levels of bilirubin (B190676) in the blood, leading to a yellowish discoloration of the skin and eyes.[6][7] Bilirubin interferes with the BSP test through two primary mechanisms:
-
Physiological Interference: Both BSP and bilirubin are taken up and excreted by the liver using the same transport and conjugation pathways.[3][4][5][8] High levels of bilirubin can competitively inhibit the uptake and excretion of BSP by the hepatocytes, leading to a falsely elevated measurement of BSP retention in the blood.[3][4][8]
-
Analytical Interference: The BSP test is a colorimetric assay, meaning it relies on measuring the color intensity of the sample to determine the concentration of BSP. Bilirubin is a colored compound with a broad absorbance spectrum that can overlap with that of BSP, leading to inaccurate spectrophotometric readings.[6][7]
Troubleshooting Guide for Icteric Samples
Issue: Inaccurate or unreliable BSP test results in the presence of jaundice.
High bilirubin levels can lead to either falsely high or falsely low BSP readings depending on the specific wavelength used for measurement and the nature of the chemical interaction.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Competitive Inhibition | High concentrations of bilirubin saturate the hepatic uptake and excretion pathways shared with BSP, leading to reduced BSP clearance from the blood.[3][4][8] | This is a physiological limitation of the BSP test in icteric patients. Consider alternative liver function tests that are less affected by hyperbilirubinemia, such as measuring serum enzymes (ALT, AST, ALP) or assessing the liver's synthetic function (prothrombin time, albumin). |
| Spectral Interference | Bilirubin has a significant absorbance in the visible spectrum, which can artificially increase the absorbance reading intended to measure BSP concentration.[6][7] | 1. Sample Dilution: Diluting the serum sample can reduce the concentration of bilirubin below the interference threshold. However, this will also dilute the BSP concentration, potentially impacting the sensitivity of the assay. The dilution factor must be accounted for in the final calculation.[6][7] 2. Wavelength Selection: Investigate if your spectrophotometer allows for dual-wavelength readings to correct for background absorbance from bilirubin. 3. Methodological Correction: Some studies have explored chemical treatment (e.g., with ferrocyanide) or photolysis to degrade bilirubin in the sample before analysis. However, these methods are not widely standardized for the BSP test and may introduce other inaccuracies.[9][10] |
| Chemical Interference | Bilirubin can chemically react with reagents in certain colorimetric assays, although this is less of a concern for the standard BSP test which primarily relies on pH-dependent color change. | Ensure the specificity of the reagents used and review the manufacturer's documentation for any known chemical interferences with bilirubin. |
Experimental Protocols
Standard this compound (BSP) Test Protocol
This protocol is for non-icteric samples and should be adapted with caution for icteric samples.
-
Patient Preparation: The patient should be fasting.
-
Dosage: Administer 5 mg of BSP per kg of body weight intravenously as a 5% solution.[1][2]
-
Blood Sampling: Draw a venous blood sample 45 minutes after the injection. Some protocols may also require a baseline sample before injection and an additional sample at 25 minutes.[1][2]
-
Sample Processing: Centrifuge the blood sample to separate the serum.
-
Colorimetric Analysis:
-
To an aliquot of the serum, add a drop of 10% NaOH to make the solution alkaline. BSP is pink to reddish-purple in an alkaline solution.
-
To another aliquot of the serum (the blank), add a drop of acid (e.g., HCl) to keep the BSP colorless.
-
Measure the absorbance of the alkalinized sample against the acidified blank at the appropriate wavelength (typically around 580 nm).
-
-
Calculation: The percentage of BSP retention is calculated by comparing the absorbance of the patient's serum to a standard curve prepared with known concentrations of BSP. In a healthy individual, less than 5% of the injected BSP should remain in the blood after 45 minutes.[2]
Visualizations
Below are diagrams illustrating the key processes and logical relationships involved in the BSP test and its interference by icterus.
Caption: Workflow of this compound (BSP) metabolism in the liver.
Caption: How icterus interferes with the this compound (BSP) test.
Caption: A logical approach to troubleshooting BSP tests with icteric samples.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Hepatocellular uptake of this compound and bilirubin is selectively inhibited by an antibody to the liver plasma membrane this compound/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocellular uptake of this compound and bilirubin is selectively inhibited by an antibody to the liver plasma membrane this compound/bilirubin binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hepatic Uptake and Excretion of this compound and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. myadlm.org [myadlm.org]
- 8. Sites of competition in the selective hepatic uptake of rifamycin-SV, flavaspidic acid, bilirubin, and bromsulphthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction of patient results for Beckman Coulter LX-20 assays affected by interference due to hemoglobin, bilirubin or lipids: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Impact of Anesthesia on Sulfobromophthalein (BSP) Clearance in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthesia on Sulfobromophthalein (BSP) clearance in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of anesthetic important for this compound (BSP) clearance studies?
A1: The choice of anesthetic is critical because many anesthetic agents can significantly alter hepatic hemodynamics and function, directly impacting the clearance of BSP. Anesthetics can affect hepatic blood flow, the uptake of BSP by hepatocytes, the conjugation of BSP with glutathione (B108866), and its biliary excretion. These effects can lead to variability in experimental results and misinterpretation of data if not properly controlled.
Q2: What are the general effects of common anesthetics on liver function?
A2:
-
Inhalant Anesthetics (e.g., Halothane, Isoflurane): These agents can cause a dose-dependent decrease in hepatic blood flow.[1] Halothane, in particular, has been associated with hepatocellular damage in rare cases.[1] Isoflurane (B1672236) is generally considered to have less severe effects on hepatic blood flow.
-
Injectable Anesthetics (e.g., Pentobarbital (B6593769), Ketamine): Pentobarbital can suppress sympathetic nervous system activity, which may alter hepatic blood flow. Ketamine can have variable effects on the cardiovascular system and may also influence biliary excretion.
Q3: Can anesthesia affect the enzymes involved in BSP metabolism?
A3: Yes. BSP is primarily conjugated with glutathione in the liver, a reaction catalyzed by glutathione S-transferases (GSTs). Some anesthetics can modulate the activity of these enzymes. For instance, phenobarbital (B1680315) is a known inducer of microsomal enzymes, which can enhance the metabolism and biliary excretion of BSP.[2] Monitoring plasma concentrations of enzymes like alpha-GST can provide an indication of hepatocellular integrity during anesthesia.[3][4]
Q4: How can I minimize the impact of anesthesia on my BSP clearance results?
A4: To minimize anesthetic-induced variability, it is crucial to:
-
Standardize the anesthetic protocol: Use the same anesthetic agent, dose, and route of administration for all animals in a study.
-
Monitor physiological parameters: Continuously monitor vital signs such as heart rate, respiratory rate, and body temperature to ensure a stable plane of anesthesia.
-
Allow for an acclimation period: Let the animal stabilize under anesthesia before initiating the BSP clearance measurement.
-
Choose an appropriate anesthetic: Select an anesthetic with known minimal effects on hepatic function and hemodynamics for your specific animal model and experimental question.
Troubleshooting Guides
Issue 1: High variability in BSP clearance rates between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent depth of anesthesia | Ensure a consistent and appropriate plane of anesthesia is maintained throughout the experiment for all animals. Use a reliable method to assess anesthetic depth, such as monitoring reflexes and vital signs. |
| Variations in body temperature | Use a heating pad or other warming device to maintain the animal's core body temperature within the normal physiological range. Hypothermia can significantly affect metabolic rates and hepatic function. |
| Stress during handling and injection | Handle animals gently and proficiently to minimize stress, which can alter physiological parameters. Ensure all personnel are well-trained in animal handling and injection techniques. |
| Differences in hydration status | Ensure all animals have ad libitum access to water before the experiment and are adequately hydrated. Dehydration can affect blood volume and organ perfusion. |
Issue 2: Unexpectedly low BSP clearance rates.
| Possible Cause | Troubleshooting Step |
| Anesthetic-induced reduction in hepatic blood flow | The chosen anesthetic may be causing significant vasoconstriction or a decrease in cardiac output. Consider using a different anesthetic known to have less impact on hepatic hemodynamics or reducing the anesthetic dose if possible while maintaining an adequate anesthetic plane. |
| Impaired hepatic uptake or excretion | The anesthetic agent might be interfering with the organic anion transporting polypeptides (OATPs) responsible for BSP uptake or the multidrug resistance-associated protein 2 (MRP2) responsible for its biliary excretion. Review the literature for known interactions of your chosen anesthetic with these transporters. |
| Incorrect BSP dosage or administration | Double-check the calculated dose of BSP and ensure it was administered correctly (e.g., a complete intravenous injection without extravasation). |
Issue 3: Difficulty in obtaining consistent blood samples.
| Possible Cause | Troubleshooting Step | | Vasoconstriction due to anesthesia or stress | Some anesthetics can cause peripheral vasoconstriction. Ensure the animal is adequately warmed to promote vasodilation. Use a consistent and reliable blood collection site and technique. | | Improper blood collection technique | Ensure personnel are proficient in the chosen blood sampling method (e.g., tail vein, saphenous vein, or retro-orbital sinus in rodents). Inconsistent sample volumes or hemolysis can affect the accuracy of the results. | | Clotting of the catheter or needle | If using a catheter, ensure it is properly flushed with a saline or heparin solution to prevent clotting between sampling time points. |
Data Presentation
Table 1: this compound (BSP) Clearance in Rodent Models Under Different Anesthetic Agents
| Animal Model | Anesthetic Agent | Dose | BSP Clearance Rate (ml/min/kg) | Reference |
| Rat (Normal) | Not specified (likely light ether or conscious) | N/A | 7.40 | [4] |
| Rat (Analbuminemic) | Not specified (likely light ether or conscious) | N/A | 12.45 | [4] |
Disclaimer: The data presented above is compiled from a study that did not directly compare different anesthetic agents. The values for normal and analbuminemic rats are provided as a reference for typical BSP clearance rates. Further research is needed for a direct quantitative comparison of BSP clearance under various anesthetics in the same study.
Experimental Protocols
Protocol 1: this compound (BSP) Clearance Assay in Anesthetized Rats
-
Animal Preparation:
-
Acclimatize male Wistar rats (250-300g) to the laboratory conditions for at least one week.
-
Fast the rats overnight with free access to water.
-
-
Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital at 50 mg/kg or inhalation of isoflurane at 2-3% for induction and 1-1.5% for maintenance).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
-
Catheterization (Optional but Recommended):
-
For serial blood sampling, cannulate the jugular vein for BSP administration and the carotid artery or femoral vein for blood collection.
-
-
BSP Administration:
-
Administer a single intravenous injection of BSP at a dose of 5 mg/kg body weight.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 ml) at 3, 5, 10, 15, and 20 minutes post-BSP injection into heparinized tubes.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Add an alkaline buffer to the plasma samples to develop the characteristic color of BSP.
-
Measure the absorbance of the samples at 580 nm using a spectrophotometer.
-
Calculate the plasma concentration of BSP using a standard curve.
-
-
Data Analysis:
-
Plot the plasma concentration of BSP versus time on a semi-logarithmic scale.
-
Calculate the BSP clearance rate from the slope of the elimination phase of the curve.
-
Mandatory Visualizations
Caption: Hepatic clearance pathway of this compound (BSP) and potential sites of anesthetic interference.
Caption: General experimental workflow for measuring this compound (BSP) clearance in anesthetized animal models.
References
- 1. Effects of isoflurane anesthesia on physiological parameters in murine subcutaneous tumor allografts measured via diffuse reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halothane anaesthsia with premedication in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of inhalation anesthetics on antipyrine pharmacokinetics of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to improve the sensitivity of a Sulfobromophthalein assay
Welcome to the Technical Support Center for the Sulfobromophthalein (BSP) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your BSP assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BSP) assay?
A1: The this compound (BSP) assay is a colorimetric method used to assess the function of hepatocytes, specifically their ability to uptake and excrete compounds. BSP is a dye that is actively transported into hepatocytes. The assay's principle is based on the pH-indicator properties of BSP; its color intensity changes with pH, allowing for spectrophotometric quantification of its uptake by cells.[1]
Q2: Which transporters are responsible for BSP uptake into hepatocytes?
A2: The primary transporters involved in the uptake of BSP into hepatocytes are Organic Anion Transporting Polypeptides (OATPs). These transporters are located on the sinusoidal (basolateral) membrane of hepatocytes and are crucial for the hepatic clearance of various endogenous and exogenous compounds, including drugs.
Q3: How is BSP metabolized within hepatocytes?
A3: Once inside the hepatocyte, BSP is primarily conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST). This conjugation reaction increases the water solubility of BSP, facilitating its subsequent excretion into the bile.
Q4: What are the common causes of low signal or low sensitivity in a BSP assay?
A4: Low signal or sensitivity in a BSP assay can arise from several factors, including:
-
Poor hepatocyte health: Low viability or suboptimal culture conditions can impair transporter function.
-
Suboptimal BSP concentration: The concentration of BSP may be too low or not within the linear range of detection.
-
Inadequate incubation time or temperature: Insufficient time or incorrect temperature can lead to incomplete uptake.
-
Issues with detection: Incorrect wavelength settings on the plate reader or high background signal can mask the true signal.
Q5: How can I minimize background noise in my BSP assay?
A5: To minimize background noise, ensure complete removal of extracellular BSP by performing thorough and consistent washing steps after incubation. Using a suitable blocking buffer can also help reduce non-specific binding of BSP to the plate or cell surfaces. Additionally, ensure that the assay plates are clean and free from scratches or defects that could interfere with absorbance readings.
Troubleshooting Guide
This guide provides solutions to common problems encountered during a this compound assay.
| Problem | Potential Cause | Solution |
| Weak or No Signal | Low Hepatocyte Viability: Cells are not healthy enough to actively transport BSP. | - Ensure proper thawing and handling of cryopreserved hepatocytes. - Confirm high viability (>90%) before seeding. - Optimize cell seeding density to achieve a confluent monolayer. |
| Suboptimal BSP Concentration: Concentration is too low for detection. | - Perform a concentration-response curve to determine the optimal BSP concentration. - Ensure the final concentration is within the linear range of your spectrophotometer. | |
| Inadequate Incubation Time/Temperature: Insufficient uptake of BSP. | - Optimize the incubation time by performing a time-course experiment. - Ensure the incubation is carried out at 37°C to facilitate active transport. | |
| Incorrect Plate Reader Settings: Wavelength or other settings are not optimal for BSP detection. | - Verify the correct absorbance wavelength for BSP (typically around 580 nm at alkaline pH). - Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio. | |
| High Background Signal | Incomplete Removal of Extracellular BSP: Residual BSP in the wells after incubation. | - Increase the number and volume of wash steps after BSP incubation. - Ensure consistent and gentle washing to avoid detaching the cell monolayer. |
| Non-specific Binding: BSP is binding to the plate surface or dead cells. | - Use plates with a low-binding surface. - Ensure a healthy, confluent monolayer to minimize exposed plastic surfaces. - Wash away dead cells before starting the assay. | |
| Contaminated Reagents: Buffers or media are contaminated, leading to high absorbance. | - Use fresh, sterile, and high-quality reagents and media. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven number of cells across wells. | - Ensure the hepatocyte suspension is homogenous before and during plating. - Gently rock the plate after seeding to ensure even distribution of cells. |
| Pipetting Errors: Inaccurate dispensing of reagents. | - Calibrate pipettes regularly. - Use a multichannel pipette for adding reagents to minimize well-to-well variation. | |
| Edge Effects: Evaporation from the outer wells of the plate. | - Avoid using the outermost wells of the 96-well plate. - Ensure proper humidification in the incubator. |
Experimental Protocols
Standard this compound (BSP) Assay Protocol (96-well Plate)
This protocol provides a general framework for a BSP uptake assay in cultured hepatocytes. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
This compound (BSP) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alkaline buffer (e.g., 0.1 M NaOH)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Thaw and plate hepatocytes in a collagen-coated 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate at 37°C and 5% CO2.
-
-
Pre-incubation:
-
After the cells have formed a monolayer, gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of pre-warmed HBSS to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.
-
-
BSP Incubation:
-
Prepare the BSP working solution by diluting the stock solution in pre-warmed HBSS to the desired final concentration (e.g., 5-25 µM).
-
Aspirate the HBSS from the wells and add 100 µL of the BSP working solution.
-
Incubate at 37°C for a predetermined time (e.g., 5-30 minutes). To distinguish between active transport and passive diffusion, a parallel plate can be incubated at 4°C.
-
-
Washing:
-
To terminate the uptake, aspirate the BSP solution.
-
Immediately wash the cells three times with ice-cold HBSS to remove extracellular BSP.
-
-
Cell Lysis and Quantification:
-
Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Add 150 µL of alkaline buffer to each well to develop the color.
-
Measure the absorbance at 580 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 4°C control wells (passive uptake) from the 37°C wells (total uptake) to determine the active transport of BSP.
-
Normalize the absorbance values to the protein concentration in each well if desired.
-
Protocol for Improving BSP Assay Sensitivity
To enhance the sensitivity of the BSP assay, particularly for cells with low transporter expression or for detecting subtle changes in hepatocyte function, the following modifications can be implemented:
1. Optimization of BSP Concentration and Incubation Time:
-
Lower BSP Concentration: Using a lower concentration of BSP within the initial linear range of uptake can improve the signal-to-noise ratio by minimizing non-specific binding and passive diffusion.
-
Shorter Incubation Time: Reducing the incubation time can help ensure that the measurement is within the initial linear phase of uptake, providing a more accurate reflection of transporter activity.
2. Signal Amplification:
While direct signal amplification for the BSP molecule itself is not standard, increasing the signal-to-noise ratio is key. This can be achieved by meticulous optimization of the detection step.
3. Reduction of Background:
-
Pre-treatment with Inhibitors: To specifically measure the uptake by a particular transporter, pre-incubate the cells with a known inhibitor of other transporters that may also transport BSP.
-
Use of Low-Binding Plates: Employing plates with ultra-low attachment surfaces can reduce non-specific binding of BSP.
Quantitative Data Summary
The following table provides a hypothetical comparison of a standard BSP assay with an optimized, higher-sensitivity protocol. The values are representative and will vary depending on the specific experimental conditions.
| Parameter | Standard Assay | High-Sensitivity Assay | Improvement |
| BSP Concentration | 25 µM | 5 µM | - |
| Incubation Time | 30 minutes | 10 minutes | - |
| Signal-to-Noise Ratio | ~5 | ~15 | 3-fold |
| Limit of Detection (LOD) | ~1 µM | ~0.2 µM | 5-fold |
| Limit of Quantification (LOQ) | ~3 µM | ~0.6 µM | 5-fold |
Visualizations
BSP Metabolic Pathway in Hepatocytes
The following diagram illustrates the uptake and metabolism of this compound in a hepatocyte.
Caption: Metabolic pathway of this compound (BSP) in hepatocytes.
Optimized BSP Assay Workflow
This diagram outlines the key steps in an optimized BSP assay designed for higher sensitivity.
Caption: Workflow for an optimized, high-sensitivity BSP assay.
References
Technical Support Center: Bio-SPARQ Baseline Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in baseline Bio-SPARQ (BSP) readings.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a drifting baseline in my BSP experiment?
A drifting baseline, where the signal steadily increases or decreases over time, can be caused by several factors. These include:
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect the refractive index of the buffer and cause baseline drift.[1][2][3] It is crucial to ensure a stable temperature environment for the instrument.[4]
-
Incomplete Sensor Surface Equilibration: The sensor surface may require an extended period to fully equilibrate with the running buffer.[5] It is sometimes necessary to flow the buffer over the sensor for an extended period, even overnight, to achieve a stable baseline.[5]
-
Buffer Mismatch: Differences in the composition of the running buffer and the sample buffer can lead to a shift in the baseline upon sample injection.[5]
-
Ligand Instability: The immobilized ligand may be unstable and slowly degrading or changing conformation, leading to a drift in the signal.
-
Contamination: Contaminants leaching from the column or other system components can accumulate on the sensor surface and cause the baseline to drift.[6][7]
Q2: Why is my baseline noisy or showing random fluctuations?
A noisy baseline can obscure the binding signal and make data analysis difficult. Common causes include:
-
Air Bubbles: Air bubbles in the fluidic system are a frequent cause of sharp spikes and noise in the baseline.[8] Degassing the buffers thoroughly is essential.[4]
-
Contaminated Buffers: Particulates or microbial growth in the running buffer can lead to a noisy signal.[7] Using freshly prepared and filtered buffers is recommended.[4]
-
Electrical Interference: Nearby electronic equipment can sometimes cause electrical noise that affects the detector.[6] Proper grounding of the instrument can help minimize this.[4]
-
Poorly Mixed Mobile Phase: In systems that mix solvents online, inadequate mixing can cause periodic fluctuations in the baseline.[7]
Q3: What causes sudden spikes or steps in my baseline?
Sudden, sharp changes in the baseline are often due to:
-
Air Bubbles: As mentioned, air bubbles passing over the sensor surface are a primary cause of spikes.[8]
-
Injection Process: The injection of a sample can sometimes cause a temporary pressure change or introduce a small air bubble, resulting in a spike.[5]
-
Carryover: Residual sample from a previous injection can be introduced into the current run, causing an unexpected signal change.[5] Thorough wash steps between injections are important to prevent this.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Baseline Instability
This guide provides a step-by-step process to identify and resolve the root cause of baseline variability.
Experimental Protocol: Baseline Stability Test
-
System Preparation:
-
System Equilibration:
-
Prime the system with the running buffer to remove any old buffer or air bubbles.
-
Flow the running buffer over the sensor surface at the desired experimental flow rate.
-
Monitor the baseline until a stable, flat signal is achieved. This may take an extended period (e.g., several hours or overnight).[5]
-
-
Blank Injections:
-
Perform several injections of the running buffer.
-
The baseline should remain stable with no significant shifts or peaks. This confirms that the injection process itself is not causing variability.
-
-
Buffer Match Test:
-
If samples will be dissolved in a different buffer, perform an injection of this "mock" sample buffer (without the analyte).
-
Any significant baseline shift upon injection indicates a mismatch between the running and sample buffers that needs to be corrected.[5]
-
Troubleshooting Flowchart:
Caption: A flowchart for troubleshooting baseline instability.
Guide 2: Minimizing Baseline Variability During Method Development
Proactive measures during experimental design can significantly reduce the likelihood of baseline issues.
Experimental Protocol: Robust Method Development
-
Buffer Preparation and Degassing:
-
Sensor Chip Conditioning and Immobilization:
-
Follow the manufacturer's instructions for cleaning and conditioning the sensor chip. A clean sensor surface is crucial for a stable baseline.[8]
-
Ensure the chosen immobilization chemistry is stable and does not lead to ligand leaching.
-
-
System Equilibration:
-
Sample Preparation:
-
Whenever possible, dissolve the analyte in the running buffer to minimize buffer mismatch effects.[5]
-
Centrifuge samples to remove any precipitates before injection.
-
Data Presentation
Table 1: Common Causes of Baseline Variability and Their Characteristics
| Cause of Variability | Typical Baseline Manifestation | Primary Troubleshooting Actions |
| Temperature Fluctuations | Slow, consistent drift (up or down) | Ensure a stable temperature environment for the instrument.[1][3][4] |
| Air Bubbles | Sharp, random spikes | Degas buffers thoroughly; check for leaks in the fluidic system.[4][8] |
| Buffer Mismatch | A step-change in the baseline upon injection | Match the sample buffer to the running buffer as closely as possible.[5] |
| Incomplete Equilibration | Initial drift that stabilizes over time | Allow for a longer system equilibration period with the running buffer.[5] |
| Contaminated Buffer | Noisy baseline with random fluctuations | Use fresh, filtered buffers.[4][7] |
| Ligand Instability | Slow, continuous drift | Evaluate the stability of the immobilized ligand. |
| Electrical Noise | High-frequency, low-amplitude noise | Ensure proper instrument grounding; move other electronic devices away.[4][6] |
Signaling Pathways and Workflows
Diagram 1: Key Factors Influencing Baseline Stability
This diagram illustrates the interplay of instrumental, chemical, and environmental factors that contribute to a stable baseline in a BSP experiment.
Caption: Factors influencing baseline stability in BSP experiments.
References
- 1. silicycle.com [silicycle.com]
- 2. microbenotes.com [microbenotes.com]
- 3. How to Handle Baseline Noise in Chromatography [chemistryjobinsight.com]
- 4. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 5. Troubleshooting [sprpages.nl]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. autolabj.com [autolabj.com]
Technical Support Center: The Effect of Plasma Protein Binding on Sulfobromophthalein (BSP) Clearance
This technical support center is designed for researchers, scientists, and drug development professionals investigating the hepatic clearance of Sulfobromophthalein (BSP) and the influence of plasma protein binding. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary plasma protein that binds to this compound (BSP)?
A1: The primary plasma protein that binds to BSP is serum albumin. This binding is a critical factor in the pharmacokinetics of BSP, as it influences its distribution and rate of clearance from the bloodstream.
Q2: How does plasma protein binding affect the hepatic clearance of BSP?
A2: Plasma protein binding, primarily to albumin, reduces the free fraction of BSP in the plasma. Since only the unbound drug is readily available for uptake by hepatocytes, high protein binding can limit the rate of hepatic clearance. The dissociation of the BSP-albumin complex within the liver sinusoids is a key step in the clearance process.[1][2]
Q3: What happens to BSP clearance in the absence of albumin?
A3: In the absence of albumin, the hepatic extraction of BSP is significantly more efficient, with studies showing up to 95% extraction in a single pass through the liver in albumin-free perfusates.[3] This leads to a much faster plasma clearance. However, the distribution of BSP within the liver acinus becomes less homogeneous.[3]
Q4: Can other substances interfere with the binding of BSP to albumin?
A4: Yes, other endogenous and exogenous substances can compete with BSP for binding sites on albumin. This competitive binding can increase the free fraction of BSP, potentially leading to a faster initial clearance rate.
Q5: What is the significance of the dissociation rate of the BSP-albumin complex?
A5: The rate at which BSP dissociates from albumin (the dissociation rate constant, k_off) can be a rate-limiting step in its hepatic uptake, especially at lower albumin concentrations.[1][2] A slow dissociation rate can reduce the availability of free BSP to hepatocytes, thereby slowing down clearance, even if the overall binding affinity is high.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during experiments on BSP clearance and plasma protein binding.
| Issue | Potential Cause | Troubleshooting Steps |
| High background in spectrophotometric BSP measurement | 1. Hemolysis: Release of hemoglobin from red blood cells can interfere with absorbance readings.[4][5][6][7] 2. Lipemia: High levels of lipids in the plasma sample can cause turbidity and affect spectrophotometric measurements.[4] 3. Contaminated reagents or cuvettes: Impurities can lead to falsely elevated absorbance readings.[8] | 1. Centrifuge blood samples carefully to separate plasma without disrupting the red blood cell layer. Visually inspect plasma for any pink or red tinge. If hemolysis is present, it should be noted, and the sample may need to be discarded. 2. Use fasting blood samples to minimize lipemia. If samples are still turbid, high-speed centrifugation may help to clarify them. 3. Use high-purity reagents and thoroughly clean cuvettes before use. Run a reagent blank to check for background absorbance. |
| Inconsistent or non-reproducible BSP clearance rates | 1. Variable albumin concentration: The concentration of albumin in the perfusion medium or plasma can significantly impact clearance rates. 2. Inconsistent perfusion flow rate: Variations in the flow rate through the liver can alter the delivery of BSP to hepatocytes. 3. Temperature fluctuations: Temperature can affect both protein binding and enzymatic processes involved in BSP clearance. | 1. Prepare albumin solutions carefully and verify the concentration. If using plasma, ensure consistent sourcing and handling. 2. Use a calibrated perfusion pump and monitor the flow rate throughout the experiment. 3. Maintain a constant temperature (typically 37°C) for the perfusion medium and the liver preparation. |
| Unexpectedly low BSP clearance in the presence of albumin | 1. Slow dissociation of BSP-albumin complex: The dissociation rate may be the rate-limiting step.[1][2] 2. Impaired hepatocyte function: The liver preparation may not be functioning optimally. | 1. This may be an inherent property of the interaction. Consider this in the interpretation of your results. 2. Assess liver viability before and after the experiment using indicators such as bile production or trypan blue exclusion. |
| Unexpectedly high BSP clearance in the presence of albumin | 1. Presence of displacing agents: Contaminants in the perfusion medium or plasma could be displacing BSP from albumin. 2. Low albumin concentration: The actual albumin concentration may be lower than intended. | 1. Ensure all components of the perfusion medium are of high purity. 2. Verify the albumin concentration in your experimental setup. |
Experimental Protocols
Protocol 1: Determination of this compound-Albumin Binding by Equilibrium Dialysis
This protocol describes how to determine the binding of BSP to albumin using a rapid equilibrium dialysis (RED) device.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Bovine Serum Albumin (BSA) or other purified albumin
-
This compound (BSP) stock solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator shaker at 37°C
-
96-well plates
-
Spectrophotometer or LC-MS/MS for BSP quantification
Procedure:
-
Prepare a solution of albumin in PBS at the desired concentration (e.g., 4% w/v).
-
Prepare a BSP working solution by diluting the stock solution in the albumin solution to the desired starting concentration.
-
Add the BSP-albumin solution to the sample chamber of the RED device inserts.
-
Add an equal volume of PBS to the buffer chamber of the inserts.
-
Seal the 96-well plate containing the inserts and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-6 hours).
-
After incubation, carefully collect samples from both the sample and buffer chambers.
-
Analyze the concentration of BSP in both chambers using a suitable analytical method (e.g., spectrophotometry at 580 nm after alkalinization or LC-MS/MS).
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)
Protocol 2: Measurement of this compound Clearance in Isolated Perfused Rat Liver
This protocol provides a general outline for measuring BSP clearance in an isolated perfused rat liver model.
Materials:
-
Isolated perfused liver system with a perfusion pump, oxygenator, and temperature control
-
Krebs-Henseleit bicarbonate buffer (or similar physiological buffer), gassed with 95% O2 / 5% CO2
-
Bovine Serum Albumin (BSA)
-
This compound (BSP)
-
Surgical instruments for liver isolation
-
Sample collection tubes
-
Spectrophotometer or LC-MS/MS for BSP quantification
Procedure:
-
Prepare the perfusion buffer with or without a specific concentration of albumin.
-
Surgically isolate the rat liver, cannulating the portal vein and bile duct.
-
Transfer the liver to the perfusion system and initiate perfusion at a constant flow rate (e.g., 3-4 mL/min/g liver) and temperature (37°C).
-
Allow the liver to stabilize for a period (e.g., 20-30 minutes), collecting the perfusate to establish a baseline.
-
Introduce BSP into the perfusion reservoir to achieve the desired initial concentration.
-
Collect perfusate samples from the outflow (hepatic vein) at regular time intervals (e.g., every 1-5 minutes).
-
Collect bile samples from the bile duct cannula at regular intervals.
-
Analyze the concentration of BSP in the collected perfusate and bile samples.
-
Calculate the hepatic clearance of BSP based on the difference in BSP concentration between the inflow and outflow perfusate and the perfusion flow rate.
Quantitative Data
Table 1: Plasma Clearance of this compound in Normal and Analbuminemic Rats
| Rat Strain | Plasma Albumin Status | BSP Plasma Clearance (mL/min per kg) | Reference |
| Control | Normal | 7.40 | [5] |
| Nagase Analbuminemic Rats (NAR) | Analbuminemic | 12.45 | [5] |
Table 2: Binding and Dissociation Constants of this compound and Albumin
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~0.2 mM | Kinetic Modeling | [1] |
| Dissociation Rate Constant (k_off) | 0.097 - 0.133 s⁻¹ | Kinetic Modeling | [1][2] |
Visualizations
Caption: Workflow for BSP clearance experiment in perfused rat liver.
Caption: Physiological pathway of BSP hepatic clearance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic modeling of slow dissociation of bromosulphophthalein from albumin in perfused rat liver: toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of this compound uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Stabilizing Sulfobromophthalein (BSP) in Biological Samples for Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing sulfobromophthalein (BSP) in biological samples for accurate analysis.
I. Sample Stability and Storage
Proper handling and storage of biological samples are critical for obtaining reliable data in this compound (BSP) analysis. While specific long-term stability data for BSP in various biological matrices under different storage conditions is not extensively published, general best practices for analyte stabilization should be followed.
Key Recommendations:
-
Prompt Processing: Analyze samples as soon as possible after collection to minimize degradation.
-
Temperature Control: If immediate analysis is not feasible, store samples at appropriate temperatures. Refrigeration at 2-8°C is suitable for short-term storage, while freezing at -20°C or -80°C is recommended for long-term storage.[1][2][3]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation and should be avoided.[4][5][6][7][8] If multiple analyses are planned, aliquot the initial sample into smaller volumes.
Data on Analyte Stability (General):
The following table summarizes the stability of common clinical chemistry analytes under various storage conditions. While not specific to BSP, this data provides a general understanding of how different storage temperatures and durations can affect sample integrity.
| Analyte | Storage Condition | Duration | Stability | Reference |
| General Analytes | ||||
| Urea, Creatinine | Refrigerated (4°C) & Frozen (-20°C) | Up to 1 week | Stable | [2] |
| Room Temperature (25°C) | > 24 hours | Slight decline | [2] | |
| AST, ALT | Room Temperature (25°C) | 72 hours | Significant degradation | [2] |
| Total Protein, Albumin | Room Temperature (25°C) | Up to 1 week | Moderately affected | [2] |
| Coagulation Factors | ||||
| Factor V, VII, VIII, Protein S | Thawed Plasma at 4°C | 14 days | Decreased activity | [9] |
| Fibrinogen, Protein C, Antithrombin III | Thawed Plasma at 4°C | 14 days | Stable | [9] |
II. Experimental Protocols
A. Blood Sample Collection and Processing
Proper blood collection and processing are paramount for accurate BSP analysis.
Recommended Protocol:
-
Patient Preparation: Ensure the patient is adequately prepared as required by the specific study protocol (e.g., fasting).[10]
-
Venipuncture:
-
Choice of Anticoagulant:
-
Sample Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.[11]
-
Centrifugation:
-
For plasma, centrifuge the blood sample as soon as possible after collection.
-
For serum (red-top tube, no anticoagulant), allow the blood to clot at room temperature for 30-60 minutes before centrifugation.[15]
-
-
Aliquoting and Storage:
-
Carefully aspirate the plasma or serum, avoiding disturbance of the cell layer.
-
If not for immediate analysis, aliquot the plasma or serum into labeled cryovials.
-
For short-term storage, refrigerate at 2-8°C.
-
For long-term storage, freeze at -20°C or preferably -80°C.[9]
-
B. Urine Sample Collection and Processing
Urine samples require careful collection and preservation to ensure the stability of BSP and its metabolites.
Recommended Protocol:
-
Collection:
-
For routine analysis, a first-morning, clean-catch midstream urine sample is often preferred.[3]
-
Use a sterile, disposable container with a secure lid.
-
-
Preservation:
-
If analysis is delayed for more than 2 hours, refrigeration at 2-8°C is recommended.[3][16]
-
For longer-term storage, freezing at -20°C or -80°C is advisable.
-
Chemical preservatives may be used for 24-hour urine collections, but their compatibility with the BSP assay must be verified.[3] If used, thymol (B1683141) has been shown to be effective in maintaining the stability of a wide range of metabolites.[17]
-
-
Storage: Store samples protected from light, as some compounds can be light-sensitive.
III. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of BSP in biological samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low BSP Recovery | Incomplete extraction from the matrix. | Optimize the extraction procedure. This may involve adjusting the solvent composition, pH, or using a different extraction technique (e.g., solid-phase extraction vs. liquid-liquid extraction). |
| BSP degradation during sample processing. | Keep samples on ice during processing. Minimize the time between thawing and analysis. | |
| Adsorption of BSP to container surfaces. | Use low-binding polypropylene (B1209903) tubes. | |
| High Variability in Results | Inconsistent sample handling. | Ensure all samples are processed using a standardized protocol. |
| Presence of interfering substances. | Evaluate the specificity of the analytical method. Use of a mass spectrometer detector (LC-MS) can help identify and resolve interferences. | |
| Instrument instability. | Perform regular instrument maintenance and calibration. | |
| Peak Tailing or Splitting in HPLC | Column degradation. | Replace the analytical column or use a guard column to protect it. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure BSP is in a single ionic state. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Unexpected Peaks in Chromatogram | Presence of BSP metabolites or degradation products. | Use a high-resolution mass spectrometer to identify the unknown peaks. Information on BSP metabolism indicates conjugation with glutathione, glucuronic acid, and amino acids.[4][11][12][18][19] |
| Contamination from sample collection tubes or processing solvents. | Run blank samples of all reagents and materials to identify the source of contamination. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best anticoagulant to use for collecting blood for BSP analysis?
A1: Both heparin and EDTA are commonly used anticoagulants.[10][11][12][13][14] The ideal choice depends on the specific analytical method being used. It is crucial to validate the chosen anticoagulant to ensure it does not interfere with the assay. For most hematological tests, EDTA is preferred as it preserves cell morphology well.[10] For many clinical chemistry assays, lithium heparin is often recommended.[13]
Q2: How long can I store plasma/serum samples at different temperatures before analyzing for BSP?
A2: While specific stability data for BSP is limited, general guidelines for analyte stability suggest that for short-term storage (up to 24-72 hours), refrigeration at 2-8°C is acceptable for many analytes.[2][20] For long-term storage, freezing at -20°C or -80°C is recommended to maintain the stability of most biochemical compounds.[2][9] It is always best to analyze samples as soon as possible after collection.
Q3: How many times can I freeze and thaw my samples containing BSP?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to the degradation of many analytes.[4][5][6][7][8] If you plan to perform multiple analyses on a single sample, you should aliquot it into smaller, single-use volumes after the initial processing. Studies on various biomarkers have shown significant changes in concentration after just a few freeze-thaw cycles.[4][8]
Q4: What should I do if I see unexpected peaks in my chromatogram when analyzing for BSP?
A4: Unexpected peaks can be due to several factors, including BSP metabolites, degradation products, or contamination. BSP is known to be metabolized in the liver, primarily through conjugation with glutathione, glucuronic acid, and amino acids.[4][11][12][18][19] These conjugates may be present in your samples. To identify these unknown peaks, using a high-resolution mass spectrometer (LC-MS/MS) is recommended. It is also good practice to analyze blank matrix and solvent samples to rule out contamination.
Q5: My BSP recovery is consistently low. What can I do to improve it?
A5: Low recovery can be due to issues with your extraction procedure or degradation of the analyte. To troubleshoot, you can systematically evaluate each step of your process. Consider if your extraction solvent is optimal for BSP and if the pH of your solutions is appropriate. Ensure that your samples are kept cold throughout the process to minimize enzymatic degradation. You can also perform a recovery experiment by spiking a known amount of BSP into a blank matrix and tracking its concentration through each step of your protocol to pinpoint where the loss is occurring.
V. Visualizations
Workflow for BSP Sample Handling and Analysis
Troubleshooting Logic for BSP Analysis
References
- 1. 30703492.s21d.faiusrd.com [30703492.s21d.faiusrd.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. labpedia.net [labpedia.net]
- 4. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged (post‐thaw) shelf life of −80°C frozen AB apheresis plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eclinpath.com [eclinpath.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. A Guide to the Right Anticoagulant for Blood Research [researchdonors.co.uk]
- 13. innov-research.com [innov-research.com]
- 14. Anticoagulants Used in Phlebotomy: A Comprehensive Guide [needle.tube]
- 15. nbrhc.on.ca [nbrhc.on.ca]
- 16. sysmex.co.jp [sysmex.co.jp]
- 17. mdpi.com [mdpi.com]
- 18. IDENTIFICATION OF METABOLITES OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of urine specimens stored with and without preservatives at room temperature and on ice prior to urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cuvette Best Practices for Spectrophotometry Assays
This guide provides researchers, scientists, and drug development professionals with best practices for cuvette selection and handling in spectrophotometry-based assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cuvette material for my experiment?
A1: The primary factor in selecting a cuvette material is the wavelength range of your measurement. The cuvette material must be transparent at the wavelength you are using.[1][2] Use quartz for UV measurements (below 340 nm), as glass and most plastics absorb UV light.[3][4] For measurements in the visible range, optical glass or plastic cuvettes are suitable and more cost-effective options.[3][4]
Q2: What is the importance of the cuvette's path length?
A2: The path length is the distance light travels through the sample within the cuvette.[5] According to the Beer-Lambert Law (A = εlc), absorbance is directly proportional to the path length.[5][6] A standard path length is 10 mm.[1][7] For highly concentrated samples that produce absorbance values outside the spectrophotometer's linear range, a shorter path length (e.g., 1-2 mm) can be used.[6][8] Conversely, for samples with very low concentrations, a longer path length (e.g., 50-100 mm) can increase the absorbance to a measurable level.[6][9]
Q3: Does the sample volume in the cuvette affect the absorbance reading?
A3: Not directly, provided the volume is sufficient to cover the instrument's light beam.[10] The key is that the light path is completely filled with the sample. Underfilling the cuvette can lead to inaccurate readings if the meniscus falls within the light path. As a general rule, fill the cuvette to about 80% of its total volume.[10][11]
Q4: Can I reuse disposable plastic cuvettes?
A4: It is generally not recommended to reuse disposable cuvettes. While cost-effective for single-use applications, plastic cuvettes are prone to scratches and can be difficult to clean thoroughly, which may lead to cross-contamination and inaccurate results.[11][12]
Q5: How should I handle a cuvette before placing it in the spectrophotometer?
A5: Always handle a cuvette by its frosted or ribbed sides.[11] Never touch the clear optical windows, as fingerprints can absorb light and interfere with the measurement.[10][11] Before placing the cuvette in the instrument, wipe the optical surfaces with a lint-free lens paper.[10][13] Ensure the cuvette is inserted in the correct orientation, following any markings on the cuvette and the instrument.[14][15]
Cuvette Selection Guide
The selection of an appropriate cuvette is critical for accurate spectrophotometric measurements. The following table summarizes the properties of common cuvette materials to guide your choice.
| Material | Wavelength Range | Chemical Compatibility | Key Applications |
| Optical Glass | 340 nm - 2,500 nm[1][7] | Good resistance to acids and bases, but not strong alkalis.[6][8] | Visible spectrum measurements, colorimetric assays.[3] |
| UV Quartz | 190 nm - 2,500 nm[7][16] | Excellent resistance to acids, bases, and organic solvents.[2][6] | UV/Vis spectroscopy, DNA/RNA and protein quantification.[3][6] |
| IR Quartz | 220 nm - 3,500 nm[7][16] | Excellent chemical resistance.[17] | Infrared spectroscopy applications.[3] |
| Plastic (Polystyrene, PMMA) | 380 nm - 780 nm[7] | Limited resistance to organic solvents.[17] | Quick tests, educational labs, and visible range measurements where disposability is desired.[8] |
| UV-Transparent Plastic | 230 nm - 900 nm[12] | Limited chemical resistance.[12] | DNA/RNA quantification when disposable cuvettes are preferred.[12] |
Experimental Protocols
Protocol 1: Standard Cuvette Handling and Measurement
-
Cuvette Inspection: Before use, visually inspect the cuvette for any scratches, chips, or residues.[11][18] Discard if any defects are found on the optical surfaces.
-
Cleaning: If using a reusable cuvette, ensure it is thoroughly cleaned according to the appropriate protocol (see Protocol 2).
-
Rinsing: Rinse the cuvette 2-3 times with a small amount of the sample solution.[13] Discard the rinse solution each time.
-
Filling: Using a pipette, carefully fill the cuvette with the sample solution, avoiding the introduction of air bubbles.[19] Fill to at least half full, ensuring the light path will be covered.[13] A common practice is to fill to about 80% capacity.[11]
-
Cleaning the Exterior: Wipe the outside optical surfaces of the cuvette with a lint-free laboratory wipe or lens paper to remove any fingerprints or spilled liquid.[13]
-
Removing Bubbles: Check for air bubbles in the sample. If present, gently tap the cuvette to dislodge them.[13][19]
-
Instrument Insertion: Place the cuvette into the spectrophotometer's sample holder, ensuring it is in the correct orientation.[14] There is often an indicator mark to align.[13]
-
Measurement: Close the sample compartment lid and perform the measurement.
-
Post-Measurement: Immediately after the measurement, empty the cuvette and rinse it with the appropriate solvent.[6]
Protocol 2: Reusable Cuvette Cleaning
-
For Aqueous, Water-Soluble Samples:
-
Rinse the cuvette several times with purified water.[20]
-
Follow with a rinse of ethanol (B145695) or acetone (B3395972) to aid in drying.[20]
-
Allow the cuvette to air dry in an inverted position on a clean, lint-free surface or blow it dry with clean, dry nitrogen gas.[21]
-
-
For Biomolecules (e.g., Proteins):
-
Rinse the cuvette multiple times with the buffer used for the sample, followed by purified water.[20]
-
If residues persist, soak the cuvette in a mild laboratory detergent solution.[22]
-
For stubborn, baked-on proteins, soaking in a solution of nitric acid may be necessary.[20] Caution: Always handle strong acids with appropriate personal protective equipment in a fume hood.
-
After soaking, rinse the cuvette extensively with purified water (at least 10 times) to remove all traces of the cleaning agent.[21]
-
Dry the cuvette as described above.
-
-
Important Considerations:
-
Never use strong bases (e.g., potassium or sodium hydroxide) or hydrofluoric acid on glass or quartz cuvettes, as they can damage the surfaces.[20][22]
-
Avoid using abrasive materials or brushes that can scratch the optical surfaces.[10]
-
Ultrasonic baths are generally not recommended as they can potentially damage the cuvette.[23][24]
-
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Inconsistent or Non-Reproducible Readings | 1. Fingerprints, smudges, or dirt on the cuvette's optical surfaces.[10] 2. Scratches on the cuvette.[18] 3. Air bubbles in the sample.[10][13] 4. Inconsistent cuvette placement in the holder.[25] 5. Temperature fluctuations affecting the sample.[10][18] | 1. Clean the cuvette's exterior with a lint-free wipe.[13] 2. Inspect the cuvette and replace it if scratched.[18] 3. Gently tap the cuvette to remove bubbles.[13] 4. Use alignment marks to ensure consistent orientation.[13] 5. Allow the sample to equilibrate to room temperature before measurement.[18] |
| Abnormally High Absorbance | 1. Dirty or contaminated cuvette.[11] 2. Wrong cuvette material used (e.g., glass for UV measurements).[15] 3. Sample concentration is too high. | 1. Thoroughly clean the cuvette.[18] 2. Select a cuvette material appropriate for the wavelength range.[15] 3. Dilute the sample or use a shorter path length cuvette.[25] |
| Negative Absorbance Readings | 1. The blank solution has a higher absorbance than the sample.[25] 2. The cuvette was dirty during the blank measurement.[25] | 1. Ensure the blank is the correct buffer/solvent and is clean. Re-blank the instrument.[26] 2. Use the same, clean cuvette for both the blank and the sample, or use a matched pair.[25] |
Visual Workflows
Caption: A flowchart to guide the selection of the appropriate cuvette material and path length.
Caption: Step-by-step experimental workflow for proper cuvette handling during measurements.
Caption: A decision tree to diagnose and resolve common issues encountered during measurements.
References
- 1. spectrecology.com [spectrecology.com]
- 2. jk-sci.com [jk-sci.com]
- 3. cuvet.co [cuvet.co]
- 4. cnlabglassware.com [cnlabglassware.com]
- 5. qvarz.com [qvarz.com]
- 6. whitebearphotonics.com [whitebearphotonics.com]
- 7. airekacells.com [airekacells.com]
- 8. How to Choose the Right Cuvette?-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 9. What are âlong pathâ cuvettes and why are they used? (sample too dilute) : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. ecuvettes.com [ecuvettes.com]
- 11. stellarscientific.com [stellarscientific.com]
- 12. Guide to Disposable Cuvettes — FireflySci Cuvette Shop [fireflysci.com]
- 13. Spectronic 20™: Preparing the Cuvet and Placing the Sample in the Spectrophotometer [chemedx.org]
- 14. Spectrophotometry Best Practices | Technical Note 106 [denovix.com]
- 15. biocompare.com [biocompare.com]
- 16. How to Select Cuvettes for UV VIS Measurements & Cuvette Material Guide — FireflySci Cuvette Shop [fireflysci.com]
- 17. What is the difference between plastic cuvette and quartz cuvette? [ykyymedical.com]
- 18. labindia-analytical.com [labindia-analytical.com]
- 19. qvarz.com [qvarz.com]
- 20. studylib.net [studylib.net]
- 21. Dr. David W. Andrews - Lab Manual [andrewslab.ca]
- 22. How to Clean Cuvettes? - Gongdong Medical [en.gongdong.com]
- 23. How should cuvettes be cleaned? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 24. lsinstruments.ch [lsinstruments.ch]
- 25. hinotek.com [hinotek.com]
- 26. sperdirect.com [sperdirect.com]
How to minimize background noise in spectrophotometric BSP readings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure accurate readings in spectrophotometric Bromosulfophthalein (BSP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric BSP assay?
A1: The spectrophotometric Bromosulfophthalein (BSP) assay is a colorimetric method used to assess liver function. When BSP is injected intravenously, it is taken up by hepatocytes, conjugated with glutathione, and excreted into the bile.[1] The rate of BSP clearance from the blood is proportional to hepatic excretory function. The concentration of BSP in a sample is determined by measuring its absorbance at a specific wavelength, typically around 580 nm, after alkalinization.
Q2: What are the common sources of high background noise in BSP readings?
A2: High background noise in BSP assays can originate from several sources, leading to inaccurate results.[2] These include:
-
Sample-Related Issues: The presence of interfering substances in the biological sample, such as hemoglobin (hemolysis), lipids (lipemia), or high concentrations of bilirubin (B190676), can cause spectral interference.[3][4]
-
Reagent-Related Issues: Contamination, improper storage, or the use of expired reagents can lead to non-specific color development.[2]
-
Instrumental Factors: Instrument noise, baseline drift, and stray light can all contribute to elevated background readings.[5]
-
Procedural Errors: Inaccurate pipetting, insufficient mixing, and improper incubation times or temperatures can introduce variability and high background.[6]
Q3: How do hemolysis, lipemia, and bilirubin interfere with BSP readings?
A3: These common endogenous substances interfere with spectrophotometric readings in the following ways:
-
Hemolysis (Hemoglobin): Released hemoglobin from red blood cells has its own absorbance spectrum which can overlap with that of BSP, leading to falsely elevated readings.[3]
-
Lipemia (Lipids): High levels of lipids in the sample can cause light scattering, which increases the absorbance reading across the spectrum, resulting in a positive interference.[3]
-
Icterus (Bilirubin): High concentrations of bilirubin can interfere with the assay through its spectral properties and by reacting with assay reagents, potentially causing falsely low or high results depending on the specific chemistry.[3][7]
Q4: How can I correct for background absorbance?
A4: Several methods can be employed to correct for background absorbance:
-
Blanking: Using a proper blank solution is the most fundamental step. The blank should contain all the components of the reaction mixture except the analyte (BSP).[8] A sample blank, containing the biological sample and all reagents except the chromogenic ones, can help correct for the intrinsic color of the sample.[6]
-
Single-Wavelength Correction: A single reference wavelength where the analyte does not absorb can be used to subtract the background absorbance.[9]
-
Multi-Wavelength Correction: Using absorbance readings at multiple wavelengths can help to correct for sloped or more complex backgrounds. A common method is the three-point drop-line correction, which uses two reference wavelengths to define a sloping baseline that is then subtracted from the analytical wavelength reading.[9]
-
Derivative Spectroscopy: This method can help to resolve overlapping spectral bands and reduce the effect of baseline shifts.[10]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: High background absorbance in the blank control.
-
Question: My blank control (containing all reagents except the BSP standard) shows high absorbance. What could be the cause?
-
Answer: High absorbance in the blank is typically due to reagent-related issues.
-
Contaminated Reagents: One or more of your reagents may be contaminated. Prepare fresh solutions using high-purity water and clean glassware.[6]
-
Reagent Degradation: Ensure your reagents are not expired and have been stored correctly, protected from light and at the recommended temperature.[2]
-
Improper Reagent Preparation: Double-check the concentrations and pH of your buffers and reagent solutions.
-
Issue 2: High background absorbance in the samples, but not the blank.
-
Question: My samples show high background absorbance, but my blank control is normal. What should I investigate?
-
Answer: This points towards interference from the sample matrix.
-
Presence of Interfering Substances: Your samples may contain high levels of hemoglobin, lipids, or bilirubin. Visually inspect the samples for signs of hemolysis (reddish tint) or lipemia (turbidity).
-
Sample Preparation: Consider sample preparation techniques to remove interfering substances. This could include centrifugation to pellet debris or protein precipitation followed by centrifugation. For lipemic samples, ultracentrifugation can be effective.
-
Sample Dilution: If the BSP concentration is high enough, diluting the sample with the assay buffer can reduce the concentration of interfering substances to a level where they no longer significantly affect the reading.
-
Issue 3: Inconsistent and non-reproducible results.
-
Question: I am getting a lot of variability between my replicate readings. What are the likely causes?
-
Answer: Inconsistent results often stem from procedural or environmental factors.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using them correctly to dispense accurate volumes.[6]
-
Inadequate Mixing: Make sure to mix the contents of each well or cuvette thoroughly after adding each reagent.
-
Temperature Fluctuations: Perform incubations in a temperature-controlled environment, as reaction rates can be temperature-sensitive.[11]
-
Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure they are clean and free of scratches.
-
Data Presentation
Table 1: Quantitative Impact of Common Interferences and Effectiveness of Background Correction Methods
| Interference | Concentration | Impact on Absorbance (without correction) | Correction Method | Reduction in Interference |
| Hemolysis | > 1.5 g/L Hemoglobin | Falsely increased | Sample Blank Subtraction | Can significantly reduce interference |
| Lipemia | > 500 mg/dL Triglycerides | Falsely increased (due to light scattering) | Multi-wavelength Correction (e.g., 500 nm & 800 nm) | Can reduce interference by a factor of 5 or more[9] |
| Bilirubin | > 10 mg/dL | Can cause positive or negative interference | Derivative Spectroscopy | Can effectively resolve spectral overlap |
| Scatter | N/A | Wavelength-dependent increase in absorbance | Single Wavelength Correction (e.g., 500 nm) | Can reduce interference by a factor of 3[9] |
Experimental Protocols
Detailed Methodology for a Standard Spectrophotometric BSP Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
1. Reagent Preparation:
- BSP Stock Solution (1 mg/mL): Dissolve 10 mg of Bromosulfophthalein in 10 mL of deionized water.
- Alkalinizing Agent (0.1 M NaOH): Dissolve 0.4 g of NaOH in 100 mL of deionized water.
- Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4): Prepare according to standard laboratory protocols.
2. Standard Curve Preparation:
- Prepare a series of BSP standards by diluting the stock solution in the assay buffer to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
- Include a blank control containing only the assay buffer.
3. Sample Preparation:
- Collect blood samples and separate the plasma or serum.
- If samples show visible signs of hemolysis or lipemia, make a note and consider appropriate corrective actions as described in the troubleshooting section.
- Dilute samples as necessary with the assay buffer to ensure the BSP concentration falls within the linear range of the standard curve.
4. Assay Procedure:
- Pipette a specific volume (e.g., 100 µL) of each standard, sample, and blank into separate microplate wells or cuvettes.
- Add the alkalinizing agent (e.g., 100 µL of 0.1 M NaOH) to each well or cuvette to develop the color.
- Mix thoroughly and incubate at room temperature for 5-10 minutes, protected from light.
5. Spectrophotometric Measurement:
- Set the spectrophotometer to read absorbance at the wavelength of maximum absorbance for BSP under alkaline conditions (typically around 580 nm).
- Zero the instrument using the blank control.
- Measure the absorbance of all standards and samples.
6. Data Analysis:
- Subtract the absorbance of the blank from the absorbance of all standards and samples.
- Plot a standard curve of absorbance versus BSP concentration for the standards.
- Determine the concentration of BSP in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. eclinpath.com [eclinpath.com]
- 4. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. benchchem.com [benchchem.com]
- 7. Interfering effect of bilirubin on the determination of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucallmlabs.com [ucallmlabs.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Accurate Sulfobromophthalein (BSP) Measurement with Spectrophotometry
Welcome to the technical support center for the accurate measurement of Sulfobromophthalein (BSP) using spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure precise and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the calibration of your spectrophotometer and the measurement of BSP.
Q1: My absorbance readings for the same BSP sample are inconsistent. What could be the cause?
A1: Inconsistent absorbance readings can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
| Potential Cause | Recommended Solution |
| Instrument Warm-up | Ensure the spectrophotometer has warmed up for the manufacturer-recommended time (typically 15-30 minutes) before taking any measurements. This allows the lamp to stabilize. |
| Cuvette Issues | - Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. - Cleaning: Thoroughly clean cuvettes with a suitable solvent (e.g., ethanol, followed by deionized water) and dry them with a lint-free cloth before each use. - Scratches/Damage: Inspect cuvettes for scratches or chips that can scatter light. Use only clean, undamaged cuvettes. - Orientation: Consistently place the cuvette in the holder in the same orientation for all measurements. |
| Sample Preparation | - Bubbles: Check for air bubbles in the sample. Gently tap the cuvette to dislodge them. - Mixing: Ensure your sample is thoroughly mixed and homogenous before measurement. |
| Blanking Procedure | Re-blank the spectrophotometer with the appropriate solvent or buffer before measuring your sample. The blank solution should be the same as the solvent used to dissolve your BSP sample. |
Q2: I am preparing a standard curve for BSP, but the results are not linear. What should I do?
A2: A non-linear standard curve can be due to several factors related to the preparation of your standards or the measurement process.
-
Concentration Range: Your standard concentrations may be outside the linear range of the assay. The optimal absorbance range for most spectrophotometers is between 0.1 and 1.0. If your absorbance values are too high (typically >1.5), dilute your standards and re-measure.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of your standards can lead to significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Blank Measurement: An incorrect blank can shift your entire curve. Your blank should contain everything that your standards contain except for BSP.
-
Wavelength Accuracy: Verify that the spectrophotometer is set to the correct wavelength for BSP measurement. The absorbance peak for this compound is approximately 580 nm in an alkaline solution.
Below is a diagram outlining the workflow for troubleshooting a non-linear standard curve.
Q3: What are common interfering substances in a BSP assay, and how can I mitigate their effects?
A3: Several substances can interfere with the spectrophotometric measurement of BSP, leading to inaccurate results. The most common interferences are hemolysis, lipemia, and high levels of bilirubin (B190676).
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Hemolysis | Release of hemoglobin from red blood cells, which absorbs light in the same region as BSP. | Use fresh, carefully collected samples to avoid in-vitro hemolysis. If hemolysis is present, a new sample should be collected. |
| Lipemia | High levels of lipids (fats) in the sample can cause turbidity, which scatters light and leads to artificially high absorbance readings. | Centrifuge the sample at a high speed to pellet the lipids. Carefully collect the clear supernatant for measurement. |
| Bilirubin | High concentrations of bilirubin can contribute to the absorbance at 580 nm, leading to falsely elevated BSP readings. | If high bilirubin is suspected, a sample blank containing all components except BSP should be used to zero the spectrophotometer. In some cases, a different analytical method may be required. |
Experimental Protocols
Protocol 1: Preparation of a this compound (BSP) Standard Curve
This protocol outlines the steps for preparing a standard curve for the quantification of BSP in a sample matrix like plasma or serum.
Materials:
-
This compound (BSP) sodium salt
-
0.9% Saline (or appropriate buffer, pH 7.4)
-
Alkalinizing agent (e.g., 0.1 N NaOH)
-
Spectrophotometer
-
Cuvettes
-
Calibrated pipettes and tips
Procedure:
-
Prepare a BSP Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of BSP sodium salt.
-
Dissolve it in 10 mL of 0.9% saline to get a 1 mg/mL stock solution. Mix thoroughly.
-
-
Prepare Working Standards by Serial Dilution:
-
Label a series of microcentrifuge tubes.
-
Prepare a series of standards by diluting the stock solution with 0.9% saline as described in the table below.
-
| Standard | Concentration (µg/mL) | Volume of Stock (µL) | Volume of Saline (µL) |
| 1 | 100 | 100 of Stock | 900 |
| 2 | 50 | 500 of Standard 1 | 500 |
| 3 | 25 | 500 of Standard 2 | 500 |
| 4 | 12.5 | 500 of Standard 3 | 500 |
| 5 | 6.25 | 500 of Standard 4 | 500 |
| 6 | 3.125 | 500 of Standard 5 | 500 |
| Blank | 0 | 0 | 1000 |
-
Develop Color:
-
To an appropriate volume of each standard and the blank (e.g., 100 µL), add the same volume of your sample matrix (e.g., drug-free plasma).
-
Add a volume of alkalinizing agent (e.g., 900 µL of 0.1 N NaOH) to each tube to develop the characteristic color of BSP. The final pH should be alkaline.
-
Mix well and incubate at room temperature for 5-10 minutes.
-
-
Measure Absorbance:
-
Set the spectrophotometer to a wavelength of 580 nm.
-
Use the "Blank" tube to zero the spectrophotometer.
-
Measure the absorbance of each standard.
-
-
Generate the Standard Curve:
-
Plot the absorbance values (y-axis) against the corresponding BSP concentrations (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
The following diagram illustrates the workflow for preparing the BSP standard curve.
Protocol 2: Spectrophotometer Calibration Verification
Regularly verifying the performance of your spectrophotometer is crucial for accurate measurements.
1. Wavelength Accuracy:
-
Use a certified holmium oxide filter or a holmium perchlorate (B79767) solution.
-
Scan the filter/solution across the UV-Vis spectrum and verify that the known absorbance peaks are within the manufacturer's specified tolerance (typically ±1-2 nm).
2. Photometric Accuracy:
-
Use certified neutral density filters or a potassium dichromate solution prepared in dilute perchloric acid.
-
Measure the absorbance at the specified wavelengths and ensure the values are within the certified tolerance.
The logical relationship for ensuring spectrophotometer readiness is depicted below.
Sulfobromophthalein Absorbance Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of pH on the absorbance spectra of Sulfobromophthalein (BSP). Understanding this relationship is critical for accurate experimental design and data interpretation, particularly in assays where pH fluctuations can occur.
Frequently Asked Questions (FAQs)
Q1: Why does the color and absorbance spectrum of my this compound solution change with pH?
A1: this compound is a sulfonphthalein dye that acts as a pH indicator. Its molecular structure contains ionizable groups, specifically hydroxyl groups. As the pH of the solution changes, these groups can be protonated or deprotonated, resulting in different ionic forms of the BSP molecule. Each of these ionic forms has a unique electron configuration, which in turn leads to different wavelengths of maximum light absorbance (λmax) and varying color. In acidic solutions, BSP is predominantly in its protonated, colorless or faintly colored form. As the pH becomes more alkaline, deprotonation occurs, leading to a structural rearrangement and the appearance of a distinct color, which is reflected in a significant shift in the absorbance spectrum.
Q2: What are the expected absorbance maxima (λmax) for this compound at different pH values?
A2: The λmax of this compound is highly dependent on the pH of the solution. In acidic to neutral conditions, the primary absorbance peak is in the lower wavelength range. As the solution becomes alkaline, a prominent peak emerges at a higher wavelength. While exact values can vary slightly based on buffer composition and ionic strength, the general trend is a shift of the major absorbance peak to around 575-581 nm in alkaline solutions.
Q3: I am observing inconsistent absorbance readings in my assay. Could pH be the culprit?
A3: Yes, inconsistent pH is a common cause of variability in assays utilizing this compound. If the pH of your samples is not tightly controlled and buffered, even small fluctuations can lead to significant changes in the absorbance spectrum and, consequently, your quantitative results. This is especially critical if you are measuring absorbance at a single wavelength.
Q4: What are the pKa values for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Color or λmax | Incorrect pH of the solution. | 1. Verify the pH of your buffer and sample solutions using a calibrated pH meter. 2. Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of all reagents. |
| Drifting Absorbance Readings | Unstable pH due to insufficient buffering or atmospheric CO2 absorption. | 1. Use a high-quality buffer with a pKa close to your target pH. 2. Prepare fresh buffers and solutions. 3. Minimize exposure of alkaline solutions to air to prevent CO2 absorption, which can lower the pH. |
| Low Absorbance Signal | The pH of the solution is too acidic for the desired colored form of BSP to be present. | 1. Confirm that the pH of your final solution is in the alkaline range (typically pH > 8) to ensure the formation of the chromophore. 2. Check the concentration of your BSP stock solution. |
| Non-linear Standard Curve | The pH is not consistent across all standards and samples. | 1. Prepare all standards and samples in the same buffer matrix. 2. Verify the pH of each standard and sample before measuring absorbance. |
Quantitative Data
The following table summarizes the expected absorbance maxima (λmax) for this compound at different pH values based on available data for BSP and similar sulfonphthalein dyes. Molar absorptivity values are highly dependent on the specific experimental conditions and should be determined empirically.
| pH | Predominant Ionic Form | Expected λmax (nm) |
| < 6.0 | Protonated (Lactone) | Lower wavelength (e.g., ~360-400 nm), often with low absorbance in the visible range. |
| 6.5 - 7.5 | Mixture of Forms | A transitional spectrum with peaks at both lower and higher wavelengths. |
| > 8.0 | Deprotonated (Quinoid) | 575 - 581 |
Experimental Protocols
Protocol for Determining the pH-Dependent Absorbance Spectra of this compound
This protocol outlines the steps to measure the absorbance spectra of this compound across a range of pH values.
Materials:
-
This compound (BSP) sodium salt
-
Deionized water
-
A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Calibrated pH meter
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a BSP Stock Solution: Accurately weigh a known amount of BSP and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Buffer Solutions: Prepare a series of buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0).
-
Prepare BSP Working Solutions: For each pH value, dilute the BSP stock solution in the corresponding buffer to a final concentration suitable for spectrophotometric analysis (e.g., 10 µg/mL). Ensure the final volume of the stock solution is small enough not to significantly alter the pH of the buffer.
-
pH Measurement: Measure and record the final pH of each BSP working solution using a calibrated pH meter.
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan a wavelength range from 300 nm to 700 nm.
-
Use the corresponding buffer without BSP as a blank for each measurement.
-
Record the absorbance spectrum for each BSP working solution at each pH.
-
-
Data Analysis:
-
Identify the λmax for each spectrum.
-
If the molar concentration of BSP is known, the molar absorptivity (ε) at each λmax can be calculated using the Beer-Lambert law (A = εbc).
-
Visualizations
Below are diagrams illustrating the relationship between pH and the chemical form of this compound, and a typical experimental workflow.
Caption: Relationship between pH and the ionic forms of this compound.
Caption: Workflow for determining the pH-dependent absorbance of BSP.
Dealing with precipitation of Sulfobromophthalein in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfobromophthalein (BSP) stock solutions. Our aim is to help you overcome common challenges, such as precipitation, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BSP) and what are its common applications?
A1: this compound (BSP) is a dye that has been historically used for the assessment of liver function. In a research context, it is utilized as a substrate for various organic anion transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (MRP2). This makes it a valuable tool for studying drug transport mechanisms and hepatobiliary function in both in vitro and in vivo models.
Q2: What are the general solubility properties of this compound sodium salt?
A2: this compound sodium salt is a white to off-white crystalline powder that is hygroscopic. It is soluble in water, slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, and insoluble in acetone (B3395972) and ethanol.[1][2] The pH of a 5% aqueous solution (1.0 g in 20 mL of water) is typically between 4.0 and 5.5. Alkaline solutions of BSP exhibit a characteristic intense bluish-purple color.
Q3: What is the recommended solvent for preparing a BSP stock solution?
A3: For most applications, sterile, deionized or distilled water is the recommended solvent for preparing BSP stock solutions. For certain cell-based assays, a buffered solution such as phosphate-buffered saline (PBS) at a pH of 7.2 can be used, although solubility may be lower in PBS (around 1 mg/mL). If a higher concentration is required and the experimental design allows, DMSO can be used, with a solubility of approximately 5 mg/mL.
Q4: How should I store my BSP stock solution?
A4: While some sources suggest storing the powder at room temperature, it is generally recommended to store aqueous stock solutions at 2-8°C for short-term use. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C to prevent repeated freeze-thaw cycles, which can promote precipitation.
Troubleshooting Guide: Precipitation in BSP Stock Solutions
Precipitation of this compound from a stock solution can compromise the accuracy of your experiments. The following guide will help you identify the potential causes and provide solutions to resolve this issue.
Issue: Precipitate is observed in my BSP stock solution.
Potential Cause 1: Concentration Exceeds Solubility Limit
The reported aqueous solubility of this compound sodium salt varies, with some sources indicating up to 50 mg/mL and others suggesting lower limits, such as 20 mg/mL.[3][4] Attempting to prepare a solution that is too concentrated is a common cause of precipitation.
Solution:
-
Verify Solubility: Be aware of the solubility limits in your chosen solvent. If you require a high concentration, you may need to consider an alternative solvent like DMSO, if compatible with your experimental system.
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, avoid boiling the solution as it may lead to degradation.
-
Sonication: Brief sonication can also aid in the dissolution of suspended particles.
Potential Cause 2: Improper pH of the Solution
The solubility of many organic dyes, including BSP, can be highly dependent on the pH of the solution.[5][6] Since an aqueous solution of BSP is naturally acidic (pH 4.0-5.5), significant deviations from this range could potentially lead to precipitation.
Solution:
-
Measure pH: Check the pH of your stock solution.
-
Adjust pH Cautiously: If your experimental protocol requires a different pH, make adjustments gradually using dilute acid or base while monitoring for any signs of precipitation. For many biological applications, maintaining a pH between 7.0 and 7.4 is crucial. The use of a suitable buffer system is recommended to maintain a stable pH.[5]
Potential Cause 3: Low Temperature
A decrease in temperature can significantly reduce the solubility of a compound, leading to precipitation. This is a common issue when solutions are stored at 4°C or lower.
Solution:
-
Room Temperature Equilibration: Before use, allow the refrigerated or frozen stock solution to equilibrating to room temperature.
-
Re-dissolution: If a precipitate has formed upon cooling, gently warm the solution and vortex or sonicate to re-dissolve the compound before use.
Potential Cause 4: Presence of Incompatible Salts or High Ionic Strength
High concentrations of salts in your solution can decrease the solubility of organic dyes through a "salting-out" effect.[7]
Solution:
-
Use High-Purity Water: Prepare your stock solution using deionized or distilled water to minimize the presence of interfering ions.
-
Buffer Selection: If a buffer is required, choose one that is known to be compatible with BSP. It is advisable to test the solubility of BSP in the chosen buffer at the desired concentration before preparing a large volume.
Potential Cause 5: Evaporation of Solvent
Over time, especially if the container is not sealed properly, the solvent can evaporate, leading to an increase in the concentration of BSP and subsequent precipitation.
Solution:
-
Proper Sealing: Ensure that your stock solution vials are tightly sealed. The use of parafilm can provide an extra layer of protection against evaporation.
-
Aliquoting: Storing the stock solution in smaller, single-use aliquots can minimize the frequency of opening the primary container.
Data Presentation
Table 1: Solubility of this compound Sodium Salt in Various Solvents
| Solvent | Reported Solubility | Reference |
| Water | 20 mg/mL to 50 mg/mL | [3][4] |
| Dimethylformamide (DMF) | 5 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | |
| Ethanol | Slightly Soluble | |
| Methanol | Slightly Soluble | [1][2] |
| Acetone | Insoluble | [1][2] |
Note: The solubility of this compound can be influenced by factors such as temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Aqueous this compound Stock Solution
This protocol provides a general guideline for preparing an aqueous stock solution of this compound sodium salt.
Materials:
-
This compound sodium salt powder
-
Sterile, deionized or distilled water
-
Sterile conical tube or vial
-
Vortex mixer
-
Optional: Sonicator, 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder. For example, for 10 mL of a 20 mg/mL solution, weigh 200 mg of the powder.
-
Dissolution: Add the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If particles are still visible, you can gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in appropriately labeled aliquots at 2-8°C for short-term use or at -20°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for BSP precipitation.
Caption: BSP stock solution preparation workflow.
References
Validation & Comparative
A Comparative Analysis of Sulfobromophthalein (BSP) and Indocyanine Green (ICG) for Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Dyes for Hepatic Function Testing
The accurate assessment of liver function is paramount in preclinical research, drug development, and clinical hepatology. Dynamic liver function tests, which measure the liver's ability to clear substances from the circulation, provide crucial insights into its excretory capacity. Among the various agents used for this purpose, Sulfobromophthalein (BSP) and Indocyanine Green (ICG) have historically been and continue to be significant tools. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to aid researchers in selecting the appropriate agent for their specific needs.
At a Glance: Key Differences
| Feature | This compound (BSP) | Indocyanine Green (ICG) |
| Mechanism of Action | Undergoes conjugation with glutathione (B108866) in hepatocytes before biliary excretion. | Excreted unchanged into the bile after uptake by hepatocytes. |
| Standard Human Dosage | 5 mg/kg of body weight | 0.1–0.5 mg/kg of body weight[1] |
| Key Metric | Retention at 45 minutes (R45BSP) | Retention at 15 minutes (ICG-R15), Plasma Disappearance Rate (ICG-PDR)[2] |
| Safety Profile | Higher incidence of adverse reactions, including anaphylaxis. | Excellent safety profile; rare allergic reactions, mainly in patients with iodine sensitivity.[1] |
| Current Clinical Use | Largely replaced by ICG due to safety concerns. | Widely used, considered a gold standard for dynamic liver function testing.[2] |
Delving Deeper: Mechanism of Hepatic Clearance
The fundamental difference between BSP and ICG lies in their hepatic processing, which has implications for the specific aspects of liver function they assess.
This compound (BSP): Following intravenous administration, BSP binds to plasma proteins, primarily albumin. It is then selectively taken up by hepatocytes. A key step in its clearance is the conjugation with glutathione, a process catalyzed by glutathione S-transferases. This conjugation step is a true reflection of the metabolic capacity of the liver. The conjugated BSP is then actively transported into the bile.
Indocyanine Green (ICG): ICG also binds extensively to plasma proteins after injection. It is taken up by hepatocytes but, unlike BSP, is not metabolized and is secreted unchanged into the bile.[2] Its clearance is therefore dependent on hepatic blood flow, the integrity of hepatocyte uptake, and biliary excretion, making it an excellent marker of overall hepatic excretory function.
Quantitative Performance Data
Direct comparative studies in humans are limited due to the decline in BSP usage. However, historical data and animal studies provide a basis for comparison.
Table 1: Comparative Clearance Parameters in a Canine Model
| Parameter | This compound (5 mg/kg) | Indocyanine Green (1.0-1.5 mg/kg) |
| Plasma Half-life (minutes) | 4.2 ± 0.8 | 8.4 - 9.0 ± 1.9 - 2.0 |
| Disappearance Rate (%/minute) | 17.0 ± 3.2 | 8.1 - 8.7 ± 1.7 - 2.2 |
| Clearance (ml/min/kg) | 15.4 ± 6.2 | 3.7 - 3.9 ± 0.7 |
| 30-minute Retention (%) | 1.9 ± 1.1 | 11.4 - 14.7 ± 3.0 - 5.0 |
| Data from a comparative study in dogs.[3] |
Table 2: ICG Clearance in Humans with Varying Liver Function
| Liver Status (Ishak Score) | ICG Plasma Disappearance Rate (PDR, %/min) | ICG Retention at 15 min (R15, %) |
| No Liver Fibrosis (NLF) | 22.8 ± 7.6 | 4.7 ± 4.0 |
| Liver Fibrosis (LF) | - | 10.8 |
| Severe Liver Fibrosis (SLF) | 13.1 ± 7.1 | 22.5 ± 21.2 |
| Liver Cirrhosis (LC) | 11.3 ± 4.9 | 23.0 ± 17.0 |
| Data from a study on patients with different stages of liver fibrosis.[4] |
In a study involving patients with various liver disorders, discrepancies were noted where some individuals showed marked retention of ICG but normal BSP tests.[5][6] This was suggested to be a new type of dye excretory disorder affecting the hepatic uptake of ICG.[5][6]
Experimental Protocols
This compound (BSP) Test
-
Dosage and Administration: A sterile solution of BSP is administered intravenously at a dose of 5 mg per kg of body weight.
-
Blood Sampling: A blood sample is typically drawn from the opposite arm 45 minutes after the injection. Some protocols may involve multiple blood samples to determine the plasma disappearance rate.
-
Analysis: The concentration of BSP in the serum is determined colorimetrically. The serum is alkalinized to develop a purple color, and the absorbance is read in a spectrophotometer. The percentage of dye retained in the circulation at 45 minutes is calculated.
Indocyanine Green (ICG) Test
-
Dosage and Administration: A sterile solution of ICG is administered intravenously at a dose of 0.1-0.5 mg per kg of body weight.[1]
-
Blood Sampling: Blood samples are typically collected at 5, 10, 15, 20, and 30 minutes post-injection to determine the plasma disappearance curve.[2] The 15-minute sample is crucial for calculating the ICG-R15.
-
Analysis: The concentration of ICG in the plasma or serum is measured by spectrophotometry at its absorption maximum (around 800-805 nm). Non-invasive methods using pulse dye densitometry are also available for real-time monitoring.[6]
-
Key Parameters:
-
ICG Retention at 15 minutes (ICG-R15): The percentage of ICG remaining in the blood 15 minutes after injection. A normal value is typically less than 10%.[1]
-
ICG Plasma Disappearance Rate (ICG-PDR): The rate at which ICG is cleared from the plasma, expressed as a percentage per minute. A normal value is generally greater than 18-25% per minute.
-
Advantages and Disadvantages
This compound (BSP)
-
Advantages:
-
Provides a measure of the liver's metabolic (conjugation) capacity.
-
Extensive historical data available for comparison.
-
-
Disadvantages:
-
Significant risk of adverse reactions, including severe anaphylaxis, which has led to its discontinuation in many clinical and research settings.
-
The conjugation step can be influenced by factors other than liver function, such as glutathione availability.
-
Indocyanine Green (ICG)
-
Advantages:
-
Excellent safety profile with a very low incidence of adverse effects.
-
The lack of metabolism simplifies the interpretation of its clearance, which directly reflects hepatic uptake and excretion.
-
Availability of non-invasive measurement techniques (pulse dye densitometry) allows for real-time monitoring.
-
Widely accepted as a sensitive and reliable measure of global liver function.
-
-
Disadvantages:
-
Clearance can be affected by alterations in hepatic blood flow, which may not always be directly related to hepatocyte function.
-
Contains iodine, so caution is required in patients with iodine allergies.[1]
-
Conclusion
Both this compound and Indocyanine Green have served as valuable tools for the quantitative assessment of liver function. However, due to its superior safety profile and the availability of modern, non-invasive monitoring techniques, Indocyanine Green has emerged as the preferred agent in both research and clinical practice. The ICG clearance test provides a reliable and sensitive measure of hepatic excretory function. While BSP offers insights into the liver's metabolic conjugation capacity, the associated risks generally outweigh its benefits in the current landscape of liver function testing. For researchers and drug development professionals, the ICG test represents a more robust, safer, and clinically relevant method for evaluating dynamic liver function.
References
- 1. Comparison of quantitative methods to assess hepatic function: Pugh's classification, indocyanine green, antipyrine, and dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHYSIOLOGY OF DYE EXTRACTION BY THE LIVER: COMPARATIVE STUDIES OF this compound AND INDOCYANINE GREEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and indocyanine green clearances in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Value of Liver Function Tests in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nine cases with marked retention of indocyanine green test and normal this compound test without abnormal liver histology: constitutional indocyanine green excretory defect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Indocyanine Green: A Comparative Guide to ICG vs. BSP in Clinical Diagnostics
For decades, Bromosulfophthalein (BSP) has been a tool in the armamentarium for assessing the liver's excretory function. However, the emergence of Indocyanine Green (ICG) has marked a significant advancement in clinical diagnostics, offering a safer, more efficient, and versatile alternative in various medical scenarios. This guide provides a detailed comparison of ICG and BSP, supported by experimental data and protocols, to elucidate the advantages of ICG for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
The fundamental advantages of ICG over BSP lie in its pharmacokinetic properties and the methods available for its detection. ICG is exclusively cleared by the liver, is not metabolized, and does not undergo enterohepatic recirculation, making it a more direct indicator of hepatobiliary function.[1] Furthermore, the development of non-invasive pulse spectrophotometry for ICG measurement has revolutionized its clinical application, offering real-time results at the patient's bedside.[1][2]
| Parameter | Indocyanine Green (ICG) | Bromosulfophthalein (BSP) | Key Advantage of ICG |
| Method of Detection | Non-invasive pulse spectrophotometry, HPLC | Invasive blood sampling, colorimetry | Non-invasive, real-time results, simpler procedure.[1][2] |
| Primary Clearance | Exclusively by hepatocytes into bile.[1][3] | Primarily by hepatocytes; some extrahepatic clearance. | More specific to liver function. |
| Metabolism | Not metabolized.[1] | Undergoes conjugation in the liver.[4] | Clearance directly reflects hepatocyte function without confounding metabolic factors. |
| Enterohepatic Recirculation | No.[1] | Minimal, but present. | More accurate single-pass clearance measurement. |
| Half-life | 3-5 minutes.[3] | 4.2 +/- 0.8 minutes (in dogs).[5] | Rapid clearance allows for repeated measurements in a short timeframe. |
| Adverse Effects | Rare, primarily iodine allergy-related.[6] | Can cause local tissue irritation and occasional anaphylactoid reactions. | Higher safety profile. |
| Key Clinical Metrics | Plasma Disappearance Rate (PDR), Retention Rate at 15 min (R15).[1][7] | Retention Rate at 30 or 45 min.[4][5][8] | PDR provides a dynamic assessment of liver function. |
| Emerging Applications | Fluorescence-guided surgery (e.g., sentinel lymph node biopsy, tumor visualization).[3][9][10][11] | None. | Versatility beyond liver function testing. |
Comparative Pharmacokinetics in Preclinical Models
Studies in animal models have been crucial in delineating the differing pharmacokinetic profiles of ICG and BSP. These studies highlight the variations in clearance rates and retention, providing a foundation for understanding their clinical performance.
Canine Model Comparison
A study involving single-dose intravenous injections in dogs demonstrated statistically significant differences in the handling of the two dyes.
| Pharmacokinetic Parameter | BSP (5 mg/kg) | ICG (1.0-1.5 mg/kg) | P-value |
| Half-life (minutes) | 4.2 ± 0.8 | 8.4 - 9.0 ± 1.9 - 2.0 | < 0.01 |
| Disappearance Rate (%/min) | 17.0 ± 3.2 | 8.1 - 8.7 ± 1.7 - 2.2 | < 0.01 |
| Clearance (ml/min/kg) | 15.4 ± 6.2 | 3.7 - 3.9 ± 0.7 | < 0.01 |
| 30-minute Retention (%) | 1.9 ± 1.1 | 11.4 - 14.7 ± 3.0 - 5.0 | < 0.01 |
| (Data sourced from a comparative study in dogs)[5] |
Ovine Model Comparison
In sheep, while hepatic uptake was similar, significant differences were observed in biliary excretion and plasma reflux, with ICG showing lower clearance than BSP.
| Pharmacokinetic Parameter | BSP | ICG (1.5 mg/kg) | P-value |
| Plasma Clearance (ml/min) | 626 ± 291.9 | 435 ± 228.6 | < 0.05 |
| Biliary Excretion Rate | Higher | Significantly Lower | < 0.05 |
| Plasma Reflux Rate | Lower | Significantly Higher | < 0.05 |
| 30-minute Retention (%) | Lower | Significantly Higher | < 0.01 |
| (Data sourced from a comparative study in sheep)[12] |
Hepatic Clearance Pathway
The journey of both ICG and BSP from the bloodstream to bile is a multi-step process involving uptake, intracellular transport, and excretion by hepatocytes. However, there are subtle differences in their handling. ICG's clearance is a direct measure of this pathway's efficiency, whereas BSP's clearance also involves a conjugation step, adding a potential variable.
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental design. The protocols for ICG and BSP clearance tests differ significantly, particularly in the method of data acquisition.
Indocyanine Green (ICG) Clearance Test Protocol (Pulse Spectrophotometry)
The ICG clearance test is a simple, non-invasive procedure routinely performed at the patient's bedside.[1]
-
Preparation: A dose of 25mg of ICG is dissolved in the provided solvent (e.g., 20ml of distilled water) immediately before injection.[1] The injected amount is based on the patient's body weight, typically 0.25-0.5 mg/kg.
-
Sensor Placement: A non-invasive optical probe is attached to the patient's finger, earlobe, or nose.[2]
-
Administration: The prepared ICG solution is injected as a bolus into a central or peripheral venous line.[13]
-
Data Acquisition: The pulse spectrophotometry device (e.g., LiMON) continuously monitors the optical absorption of ICG in the blood at specific wavelengths.[2]
-
Calculation: The device software automatically calculates the ICG plasma disappearance rate (PDR) and can estimate the retention rate at 15 minutes (R15) from the clearance curve within the first 5-10 minutes.[1][2]
Bromosulfophthalein (BSP) Excretion Test Protocol
The BSP test is an invasive procedure requiring multiple blood draws.
-
Preparation and Administration: A sterile solution of BSP is administered intravenously at a dose of 5 mg per kg of body weight.[4][5]
-
Blood Sampling: Venous blood samples (5-10 ml) are withdrawn at specific time points after injection, typically at 25 minutes and 45 minutes.[4] Some protocols may require more frequent sampling.
-
Sample Processing: The blood is centrifuged to separate the plasma.
-
Colorimetric Analysis: The amount of BSP dye remaining in the plasma is determined using a colorimeter or spectrophotometer.[4] The plasma is typically alkalinized to develop the characteristic color of the dye for measurement.
-
Calculation: The retention of the dye is expressed as a percentage of the initial concentration. Normally, not more than 5% of the dye should remain in the blood after 45 minutes.[4]
Key Advantages of ICG in Clinical Scenarios
Liver Resection and Transplantation
Predicting postoperative liver dysfunction is critical in patients undergoing major liver resection. Preoperative ICG clearance testing has proven to be a significant predictor of postoperative outcomes.[1] Studies have established cut-off values for ICG-PDR (<17%/min) and ICG-R15 (>8%) to identify patients at higher risk for postoperative liver dysfunction and severe morbidity.[1] This allows for better surgical planning and patient selection. In liver transplantation, ICG clearance is used to assess donor graft viability and to monitor the functional recovery of the graft post-transplant.[2][6] This dynamic, real-time assessment is an advantage that the more cumbersome BSP test cannot offer.
Non-Invasive and Rapid Assessment
The most significant clinical advantage of ICG is the ability to measure its clearance non-invasively using pulse spectrophotometry.[1][2] This method is quick, easy, inexpensive, reliable, and can be performed at the bedside, providing results in minutes.[2] In contrast, the BSP test is invasive, requires multiple blood draws, is time-consuming (over 45 minutes), and is subject to laboratory errors such as blood hemolysis.[2][4]
Enhanced Safety Profile
ICG is a well-tolerated substance. The primary contraindication is a known allergy to iodine.[6] BSP, while generally safe, has been associated with a higher incidence of adverse reactions, including local tissue irritation at the injection site and, rarely, severe anaphylactoid reactions. This superior safety profile makes ICG more suitable for routine and repeated testing.
Versatility: Beyond Liver Function
ICG possesses intrinsic fluorescent properties in the near-infrared (NIR) spectrum, an advantage not shared by BSP. This has opened up a new frontier of applications in fluorescence-guided surgery. In oncology, particularly for breast cancer, ICG is increasingly used for sentinel lymph node biopsy (SLNB).[9][10][11][14] Studies have shown that ICG has a higher detection rate for sentinel nodes compared to traditional blue dye and is at least comparable to radioisotopes, without the associated radiation exposure.[9][11][15] It provides real-time visual mapping of lymphatic drainage, enhancing surgical precision.[10]
Conclusion
While both ICG and BSP can provide information on the liver's excretory capacity, ICG has emerged as the superior agent in modern clinical practice. Its advantages are multifaceted, ranging from a more favorable pharmacokinetic profile to the availability of a non-invasive, rapid, and safe method for measurement. The ability to perform dynamic, real-time assessments of liver function has made ICG an indispensable tool in high-stakes clinical scenarios like liver surgery and transplantation. Furthermore, its unique fluorescent properties have expanded its utility far beyond liver function, establishing ICG as a versatile diagnostic and surgical tool for the 21st century. For researchers and drug development professionals, understanding these advantages is key to designing more efficient and informative clinical trials and diagnostic strategies.
References
- 1. Perioperative Non-Invasive Indocyanine Green-Clearance Testing to Predict Postoperative Outcome after Liver Resection | PLOS One [journals.plos.org]
- 2. Accuracy of indocyanine green pulse spectrophotometry clearance test for liver function prediction in transplanted patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green and Hepatobiliary Surgery: An Overview of the Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Comparison of sulfobromophthalein and indocyanine green clearances in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review on the Emerging Role of Indocyanine Green (ICG) as a Sentinel Lymph Node Tracer in Breast Cancer | MDPI [mdpi.com]
- 10. Sentinel lymph node biopsy in breast cancer: the role of ICG fluorescence after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparisons of ICG-fluorescence with conventional tracers in sentinel lymph node biopsy for patients with early-stage breast cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of bromosulphthalein and indocyanine green clearance in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Liver Remnant Using ICG Clearance Intraoperatively during Vascular Exclusion: Early Experience with the ALIIVE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Study Between Radioisotope Uptake and Fluorescence Intensity of Indocyanine Green for Sentinel Lymph Node Biopsy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indocyanine green versus technetium-99m for sentinel lymph node biopsy in breast cancer: the FLUORO trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfobromophthalein (BSP) Clearance and Other Hepatic Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of liver function is a critical aspect of preclinical and clinical research, as well as in the diagnosis and management of liver diseases. For decades, the Sulfobromophthalein (BSP) clearance test was considered a gold standard for evaluating the excretory capacity of the liver. This guide provides a comprehensive cross-validation of BSP clearance with other key hepatic markers, offering objective comparisons supported by experimental data. While the clinical use of BSP has largely been discontinued (B1498344) due to rare but severe anaphylactic reactions, its historical significance and continued use in animal research make this comparative analysis a valuable resource.
This guide will delve into the mechanisms, protocols, and comparative performance of BSP against other prominent liver function indicators, including Indocyanine Green (ICG) clearance, Galactose elimination capacity, and standard biochemical markers like bilirubin (B190676), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).
Hepatic Transport and Metabolism of this compound
The clearance of BSP from the bloodstream is a multi-step process that reflects several aspects of hepatic function, including hepatic blood flow, hepatocellular uptake, intracellular transport, conjugation, and biliary excretion. The pathway involves the uptake of BSP from the sinusoidal blood into hepatocytes, a process mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B1. Within the hepatocyte, BSP is conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).[1][2][3] This conjugation increases the water solubility of BSP, facilitating its excretion into the bile. The final step is the active transport of the BSP-GSH conjugate across the canalicular membrane into the bile, a process mediated by the multidrug resistance-associated protein 2 (MRP2).
dot
Caption: Hepatic uptake and excretion pathway of this compound (BSP).
Comparative Analysis of Hepatic Markers
The following tables summarize the quantitative comparison of BSP clearance with other key hepatic markers based on available experimental data.
Table 1: Comparison of BSP and Indocyanine Green (ICG) Clearance in Animal Models
| Parameter | This compound (BSP) | Indocyanine Green (ICG) | Animal Model | Reference |
| Half-life (min) | 2.2 ± 0.7 | 3.8 ± 0.9 | Cat | [4] |
| 4.2 ± 0.8 | 9.0 ± 2.0 (1.0 mg/kg) | Dog | [5] | |
| Disappearance Rate (%/min) | 34.7 ± 10.1 | 19.2 ± 4.5 | Cat | [4] |
| 17.0 ± 3.2 | 8.1 ± 1.7 (1.0 mg/kg) | Dog | [5] | |
| Clearance (ml/min/kg) | 26.3 ± 23.1 | 8.6 ± 4.1 | Cat | [4] |
| 15.4 ± 6.2 | 3.7 ± 0.7 (1.0 mg/kg) | Dog | [5] | |
| 30-min Retention (%) | 0.6 ± 0.8 | 7.3 ± 2.9 | Cat | [4] |
| 1.9 ± 1.1 | 14.7 ± 5.0 (1.0 mg/kg) | Dog | [5] | |
| Plasma Clearance (ml/min) | 626 ± 291.9 | 435 ± 228.6 | Sheep | [6] |
Table 2: Correlation of BSP Clearance with Galactose Elimination Capacity in Humans with Chronic Liver Disease
| Parameter | Correlation Finding | Patient Population | Reference |
| BSP Excretion Constant (K1BSP) vs. Galactose Excretion Constant (KGal) | Well-correlated | 48 subjects with chronic persistent hepatitis, chronic active hepatitis, and liver cirrhosis | [7] |
| Sensitivity | K1BSP appears more sensitive for a whole evaluation of liver involvement in the absence of evident jaundice. | Patients with total serum bilirubin less than 6 mg/100 ml | [7] |
Table 3: Qualitative Comparison of BSP Clearance with Standard Liver Function Tests
| Hepatic Marker | Pathophysiological Relevance | Correlation with BSP Clearance | Notes |
| Serum Bilirubin | A measure of the liver's ability to conjugate and excrete bilirubin. Elevated levels indicate impaired liver function. | In severe liver disease, both BSP retention and serum bilirubin levels are elevated. However, BSP retention can be an earlier indicator of hepatic dysfunction before significant hyperbilirubinemia occurs. | In cases of cirrhosis, rising serum bilirubin is a strong negative prognostic indicator.[8] |
| Alanine Aminotransferase (ALT) | An enzyme released into the blood when liver cells are damaged. A sensitive indicator of hepatocellular injury. | Elevated ALT levels indicate active liver cell damage, which can lead to impaired BSP clearance. However, a direct quantitative correlation is not well-established in the literature. | In viral hepatitis, ALT levels can be dramatically elevated.[9][10][11] |
| Aspartate Aminotransferase (AST) | An enzyme found in the liver, heart, and other muscles. Released into the blood with cell damage. | Similar to ALT, elevated AST suggests hepatocellular injury that would likely impair BSP clearance. | The AST/ALT ratio can be indicative of the etiology of liver disease (e.g., >2 in alcoholic liver disease). |
Experimental Protocols
This compound (BSP) Clearance Test (Human)
The standard BSP test involves the intravenous injection of a 5% aqueous solution of BSP at a dose of 5 mg/kg of body weight.[12]
-
Procedure:
-
A baseline blood sample is drawn.
-
BSP (5 mg/kg) is injected intravenously over a 1-minute period.
-
Blood samples are collected from the contralateral arm at specific time points, typically 30 and 45 minutes post-injection.[13]
-
The plasma is separated, and the concentration of BSP is determined spectrophotometrically.
-
-
Interpretation:
-
Normally, less than 10% of the dye is retained in the plasma at 30 minutes, and less than 7% at 45 minutes.[13]
-
Increased retention indicates impaired hepatic excretory function.
-
dot
Caption: Workflow for the this compound (BSP) clearance test.
Indocyanine Green (ICG) Clearance Test
The standard ICG test involves the intravenous injection of 0.5 mg/kg of ICG.[12]
-
Procedure:
-
A baseline measurement of ICG concentration in the blood is taken (often non-invasively using a pulse dye densitometer).
-
ICG (0.5 mg/kg) is injected intravenously.
-
The plasma disappearance rate (PDR) and the retention rate at 15 minutes (R15) are measured.
-
-
Interpretation:
-
The PDR and R15 values are used to assess liver blood flow and hepatocellular function.
-
Conclusion
The this compound clearance test, while historically a cornerstone of liver function assessment, has been largely replaced in clinical practice by safer and more specific markers. However, its utility in preclinical research and its rich history provide a valuable context for understanding hepatic physiology and pathophysiology. This guide demonstrates that while BSP clearance offers a sensitive measure of the liver's excretory capacity, a comprehensive evaluation of liver health requires a multi-faceted approach. The cross-validation with markers like ICG, galactose elimination capacity, and standard liver enzymes reveals that each test provides unique insights into different aspects of liver function. For researchers and drug development professionals, understanding the comparative strengths and limitations of these markers is essential for the accurate interpretation of experimental data and the effective assessment of hepatotoxicity and liver function.
References
- 1. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Transporters in Xenobiotic Disposition and Pharmacokinetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mahidol IR [repository.li.mahidol.ac.th]
- 7. [Clinico-statistical evaluation of the simultaneous clearance of this compound and galactose in chronic liver diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum bilirubin: a prognostic factor in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. als-journal.com [als-journal.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. europeanreview.org [europeanreview.org]
- 13. google.com [google.com]
Validating Novel OATP Substrates: A Comparative Guide Using Sulfobromophthalein as a Reference
For researchers, scientists, and drug development professionals, establishing a new chemical entity as a substrate of Organic Anion Transporting Polypeptides (OATPs) is a critical step in characterizing its pharmacokinetic profile. This guide provides a framework for validating a novel OATP substrate, using the well-characterized compound Sulfobromophthalein (BSP) as a reference point for comparison.
OATP transporters, particularly OATP1B1 and OATP1B3, are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.[1][2] Assessing a new drug candidate's interaction with these transporters is a key requirement in drug development to predict potential drug-drug interactions (DDIs).[1][3] This guide outlines the experimental protocols and data presentation necessary for a robust validation process.
Comparative Performance Data
A direct comparison of a novel substrate's interaction with an OATP transporter against a reference like BSP is fundamental. While direct transport kinetics (Km, Vmax) for a novel substrate would be determined, a common method for characterization is through inhibition studies. The inhibitory potential (IC50) of various compounds can be assessed using the novel substrate and BSP as probes.
It is important to note that the inhibitory potencies of compounds can vary significantly depending on the OATP substrate used in the assay, a phenomenon known as substrate-dependent inhibition.[4][5][6] Therefore, comparing data generated with a novel substrate to a classic one like BSP provides valuable context.
For illustrative purposes, the following table presents inhibition data for 14 compounds on OATP1B1-mediated uptake, using this compound (BSP) and another common reference, Estradiol-17β-glucuronide (E₂G), as probe substrates. A novel substrate ("Substrate X") would be similarly evaluated.
Table 1: Comparative Inhibition of OATP1B1-Mediated Uptake
| Inhibitor | IC50 (μM) with BSP as Substrate | IC50 (μM) with E₂G as Substrate | Fold Difference (BSP/E₂G) |
| Itraconazole | 1.1 ± 0.1 | 0.14 ± 0.01 | 7.9 |
| Ritonavir | 3.5 ± 0.3 | 0.03 ± 0.00 | 117 |
| Cyclosporin (B1163) A | 0.23 ± 0.03 | 0.04 ± 0.01 | 5.8 |
| Rifampin | 0.70 ± 0.05 | 0.15 ± 0.01 | 4.7 |
| Gemfibrozil | 34 ± 2 | 2.5 ± 0.2 | 13.6 |
| Erythromycin | 160 ± 20 | 12 ± 1 | 13.3 |
| Quinidine | 15 ± 1 | 2.0 ± 0.1 | 7.5 |
| Verapamil | 16 ± 1 | 4.5 ± 0.3 | 3.6 |
| Ezetimibe glucuronide | 1.8 ± 0.1 | 0.22 ± 0.02 | 8.2 |
| Fluvastatin | 1.5 ± 0.1 | 0.44 ± 0.03 | 3.4 |
| Pravastatin | 22 ± 1 | 11 ± 1 | 2.0 |
| Rosuvastatin | 2.0 ± 0.1 | 0.50 ± 0.03 | 4.0 |
| Atorvastatin | 1.0 ± 0.1 | 0.25 ± 0.01 | 4.0 |
| Pitavastatin | 0.81 ± 0.06 | 0.17 ± 0.01 | 4.8 |
Data adapted from Izumi et al., Drug Metabolism and Disposition, 2013.[4][5][6] Values are presented as mean ± S.D. (n=3).
Table 2: Kinetic Parameters of Reference OATP1B1 Substrates
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) |
| This compound (BSP) | 0.21 ± 0.03 | 110 ± 4 |
| Estradiol-17β-glucuronide (E₂G) | 5.6 ± 0.8 | 1300 ± 60 |
Data adapted from Izumi et al., Drug Metabolism and Disposition, 2013.[5][6] Values are presented as mean ± S.D. (n=3).
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections detail the methodologies for cell-based OATP substrate and inhibition assays.
Cell Culture and Maintenance
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the specific OATP isoform of interest (e.g., OATP1B1, OATP1B3) are commonly used.[7][8] A corresponding mock-transfected cell line (containing the empty vector) serves as the negative control to determine passive diffusion.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and an appropriate selection antibiotic (e.g., G418) to maintain transporter expression. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For uptake experiments, cells are seeded onto poly-D-lysine-coated 24- or 96-well plates.[7]
OATP Uptake Assay (Substrate Identification)
This assay determines if a compound is actively transported by a specific OATP isoform.
-
Cell Seeding: Seed OATP-expressing and mock-transfected cells in parallel on multi-well plates and allow them to reach confluence (typically 48 hours).[7]
-
Pre-incubation: Wash the cell monolayers twice with a pre-warmed Krebs-Henseleit or Hank's Balanced Salt Solution (HBSS) buffer. Pre-incubate the cells in this buffer for 10-15 minutes at 37°C to equilibrate.
-
Initiation of Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the radiolabeled or fluorescently-tagged novel compound at various concentrations. For initial screening, a single concentration is often used.
-
Incubation: Incubate the plates for a short, defined period (e.g., 2-5 minutes) at 37°C.[7] This initial linear uptake phase should be determined in preliminary time-course experiments.
-
Termination of Uptake: Stop the transport process by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer containing Triton X-100).
-
Quantification: Determine the amount of compound taken up into the cells. For radiolabeled compounds, this is done by liquid scintillation counting of the cell lysate.[1] The protein concentration in each well is determined using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the active uptake by subtracting the uptake in mock-transfected cells from the total uptake in OATP-expressing cells. An uptake ratio (OATP-expressing cells / mock cells) of ≥ 2 is generally considered positive evidence of transporter-mediated uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
OATP Inhibition Assay (IC50 Determination)
This assay measures the ability of a test compound to inhibit the uptake of a known OATP probe substrate, such as BSP.
-
Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the OATP Uptake Assay protocol.
-
Initiation of Inhibition: Add uptake buffer containing a fixed concentration of a radiolabeled probe substrate (e.g., [³H]BSP, typically at or below its Km value) along with a range of concentrations of the novel compound (the potential inhibitor).[4][5][6]
-
Incubation, Termination, and Lysis: Follow steps 4, 5, and 6 from the OATP Uptake Assay protocol.
-
Quantification and Data Analysis: Quantify the amount of the probe substrate taken up in the presence of the inhibitor.[1] The uptake values are then plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe substrate's uptake, is calculated using a four-parameter logistic function. A known inhibitor, such as rifampicin (B610482) or cyclosporin A, should be included as a positive control.[5][6]
Visualizing Experimental Workflows
Clear diagrams of experimental processes are essential for communicating complex methodologies.
Caption: Experimental workflow for validating a novel OATP substrate.
Caption: Mechanism of competitive binding to an OATP transporter.
References
- 1. Regulation of organic anion transporting polypeptide 1B1 transport function by concurrent phosphorylation and lysine-acetylation: A novel posttranslational regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3 as Important Regulators of the Pharmacokinetics of Substrate Drugs [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Liver Function Assessment: Moving Beyond the Sulfobromophthalein Era
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Modern Alternatives to the Sulfobromophthalein Test.
The this compound (BSP) clearance test, once a cornerstone of dynamic liver function assessment, has been discontinued (B1498344) due to concerns over severe anaphylactic reactions. This has necessitated the adoption of safer and more sophisticated methods for quantifying hepatic function. This guide provides a comprehensive comparison of the leading alternatives: the Indocyanine Green (ICG) clearance test, Technetium-99m Mebrofenin (B129125) (99mTc-Mebrofenin) Hepatobiliary Scintigraphy (HBS), and the Aminopyrine (B3395922) Breath Test. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their preclinical and clinical investigations.
The Predecessor: The this compound (BSP) Test
The BSP test was a widely used method to measure the liver's excretory capacity. The principle involved the intravenous injection of BSP, a dye that is selectively taken up by hepatocytes, conjugated, and excreted into the bile. The rate of its disappearance from the plasma was used as an index of liver function. However, the risk of severe, and sometimes fatal, anaphylactoid reactions led to its withdrawal from clinical use.
Modern Alternatives: A Head-to-Head Comparison
The discontinuation of the BSP test paved the way for the development and refinement of safer and more informative methods to assess liver function. The most prominent among these are the ICG clearance test, 99mTc-Mebrofenin HBS, and the Aminopyrine Breath Test. Each of these tests evaluates a different aspect of liver function, from organic anion transport and biliary excretion to microsomal enzymatic activity.
Data Presentation: Quantitative Comparison of Liver Function Tests
The following table summarizes key quantitative parameters for the BSP test and its modern alternatives. These values are compiled from various studies and may vary depending on the specific patient population and analytical methods used.
| Parameter | This compound (BSP) Test | Indocyanine Green (ICG) Clearance Test | 99mTc-Mebrofenin HBS | Aminopyrine Breath Test |
| Principle | Hepatic uptake, conjugation, and biliary excretion of a dye. | Hepatic uptake and biliary excretion of a fluorescent dye. | Hepatic uptake and biliary excretion of a radiolabeled iminodiacetic acid derivative. | Hepatic microsomal (cytochrome P450) demethylation of a 13C or 14C labeled compound. |
| Normal Value | < 5% retention at 45 minutes | Retention Rate at 15 min (ICG-R15): < 10%[1][2] | Mebrofenin Uptake Rate (MUR): 14.4 ± 2.0 %/min[3] | Normal value for the 14C-aminopyrine breath test was 8.6 +/- 1.5%[4] |
| Cutoff for Liver Dysfunction | > 5% retention | ICG-R15 > 10%[1][2] | Future Remnant Liver Function (FRL-F) < 2.7%/min/m² for predicting post-hepatectomy liver failure[3][5][6][7] | Significantly lower values in patients with alcoholic cirrhosis (5.1 +/- 3.8%)[4] |
| Sensitivity | 70-76% for hepatic disease | 25-83% for predicting post-hepatectomy liver failure[8] | High sensitivity for detecting hepatocellular dysfunction. | Sensitive enough to detect early-stage liver disease[9] |
| Specificity | 88-100% for hepatic disease | 66.1-93.8% for predicting post-hepatectomy liver failure[8] | High specificity for assessing regional liver function. | Can be affected by enzyme-inducing drugs[4] |
| Advantages | Established historical data. | Non-invasive (pulse spectrophotometry), rapid results.[10] | Provides both global and regional liver function information.[5][7] | Non-invasive, measures metabolic function.[11] |
| Disadvantages | Risk of severe allergic reactions (discontinued). | Can be affected by hyperbilirubinemia. | Exposure to ionizing radiation, requires specialized equipment. | Can be influenced by factors affecting cytochrome P450 activity.[12] |
Experimental Protocols
Indocyanine Green (ICG) Clearance Test
The ICG clearance test is a dynamic assessment of liver function based on the principle of hepatic uptake and excretion of the ICG dye.[10]
Methodology:
-
Patient Preparation: Patients should fast for at least 4 hours prior to the test.
-
ICG Administration: A sterile solution of Indocyanine Green is administered intravenously as a bolus. The standard dose is 0.5 mg/kg of body weight.
-
Measurement of ICG Clearance:
-
Invasive Method: Serial blood samples are collected at specific time points (e.g., 5, 10, 15, and 20 minutes) after ICG injection.[13] The concentration of ICG in the plasma is determined spectrophotometrically.
-
Non-Invasive Method (Pulse Dye Densitometry): A sensor is placed on the patient's finger or earlobe, which continuously measures the light absorption of ICG in the arterial blood.[14] This provides a real-time measurement of ICG concentration.
-
-
Data Analysis: The primary endpoints are the ICG retention rate at 15 minutes (ICG-R15) and the plasma disappearance rate (PDR) of ICG.[1]
Experimental Workflow for ICG Clearance Test
Caption: Workflow of the Indocyanine Green (ICG) clearance test.
Physiological Pathway of ICG Clearance
Caption: Physiological pathway of ICG clearance by the liver.
99mTc-Mebrofenin Hepatobiliary Scintigraphy (HBS)
99mTc-Mebrofenin HBS is a nuclear imaging technique that provides a quantitative assessment of both global and regional liver function.[15]
Methodology:
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours before the scan to ensure a resting state of the hepatocytes and allow for gallbladder filling.[16][17]
-
Radiopharmaceutical Administration: A dose of 99mTc-Mebrofenin (typically 111–185 MBq for adults) is administered intravenously as a bolus.[17]
-
Image Acquisition:
-
Dynamic Planar Imaging: Immediately after injection, dynamic images are acquired for up to 60 minutes to measure the hepatic uptake rate of the radiotracer.[17][18]
-
SPECT/CT Imaging: Following the dynamic acquisition, Single Photon Emission Computed Tomography (SPECT) combined with a low-dose CT scan is performed to create a 3D map of the radiopharmaceutical distribution in the liver, allowing for the assessment of regional function.[7][19]
-
-
Data Analysis: The primary endpoint is the Mebrofenin Uptake Rate (MUR), which can be calculated for the whole liver or for specific regions of interest, such as the future remnant liver (FRL) before surgery.[3]
Experimental Workflow for 99mTc-Mebrofenin HBS
Caption: Workflow of 99mTc-Mebrofenin Hepatobiliary Scintigraphy.
Physiological Pathway of 99mTc-Mebrofenin
Caption: Physiological pathway of 99mTc-Mebrofenin clearance.
Aminopyrine Breath Test
The Aminopyrine Breath Test is a non-invasive method that assesses the metabolic capacity of the liver, specifically the function of the cytochrome P450 enzyme system.[11]
Methodology:
-
Patient Preparation: The patient should fast for at least 8 hours prior to the test.[9] Smoking should be avoided for at least one hour before the test.[9]
-
Administration of Labeled Aminopyrine: The patient ingests a dose of aminopyrine labeled with a stable (¹³C) or radioactive (¹⁴C) carbon isotope. The typical oral dose of 13C-aminopyrine is 2 mg/kg.[20]
-
Breath Sample Collection: At timed intervals (e.g., every 15-30 minutes for up to 2 hours), the patient exhales into a collection bag or device.[9][21]
-
Analysis of Breath Samples: The amount of labeled CO₂ (¹³CO₂ or ¹⁴CO₂) in the exhaled breath is measured using an isotope ratio mass spectrometer or a scintillation counter.
-
Data Analysis: The rate of labeled CO₂ exhalation is calculated and expressed as a percentage of the administered dose recovered per unit of time. This reflects the rate of aminopyrine demethylation by the liver.
Experimental Workflow for Aminopyrine Breath Test
References
- 1. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Verdye ICG Test in Liver Function | Diagnostic Green [diagnosticgreen.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminopyrine breath test in alcoholic liver disease and in patients on enzyme-inducing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Functional Volumetry by Tc-99m Mebrofenin Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 99mTc-mebrofenin hepatobiliary scintigraphy and volume metrics before liver preparation: correlations and discrepancies in non-cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Liver Function Using 99mTc-Mebrofenin Hepatobiliary Scintigraphy in ALPPS (Associating Liver Partition and Portal Vein Ligation for Staged Hepatectomy) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kibion.com [kibion.com]
- 10. youtube.com [youtube.com]
- 11. The aminopyrine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical appraisal of 13C breath tests for microsomal liver function: aminopyrine revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accuracy of indocyanine green pulse spectrophotometry clearance test for liver function prediction in transplanted patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Practical guidelines for the use of technetium-99m mebrofenin hepatobiliary scintigraphy in the quantitative assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. European Nuclear Medicine Guide [nucmed-guide.app]
- 19. (99m)Tc-mebrofenin hepatobiliary scintigraphy with SPECT for the assessment of hepatic function and liver functional volume before partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The aminopyrine breath test as a measure of liver function. A quantitative description of its metabolic basis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of the (14C) aminopyrine breath test in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different organic anion dyes for transport studies
For researchers in drug development and related scientific fields, the study of organic anion transporters is critical for understanding drug disposition, drug-drug interactions, and potential toxicities.[1] Fluorescent organic anion dyes have become indispensable tools for these investigations, offering a sensitive, cost-effective, and high-throughput alternative to radiolabeled compounds.[2] This guide provides a head-to-head comparison of commonly used organic anion dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
This comparison focuses on three widely used fluorescent substrates: 6-Carboxyfluorescein (6-CF) , Fluorescein-Methotrexate (Fl-MTX) , and Lucifer Yellow (LY) . We will also discuss newer generation dyes that show promise for specific applications.
Overview of Transporter Interactions
Organic anion transporters, primarily from the Solute Carrier (SLC) superfamily (e.g., OATs and OATPs) and the ATP-Binding Cassette (ABC) superfamily (e.g., MRPs), are responsible for the transport of a wide array of endogenous and exogenous substances across cellular membranes.[1][3] The dyes discussed here serve as probe substrates for various transporters, enabling the characterization of transporter function and the screening of investigational drugs for their potential as substrates or inhibitors.
Quantitative Performance Comparison
The choice of a fluorescent dye often depends on its affinity for the transporter of interest, which is typically represented by the Michaelis-Menten constant (Kₘ). A lower Kₘ value indicates higher affinity. The following table summarizes key kinetic parameters for popular dyes with several major transporters.
| Dye | Transporter | Cell System | Kₘ (µM) | Reference |
| 6-Carboxyfluorescein (6-CF) | hOAT1 | CHO | 3.9 | [4] |
| Sodium Fluorescein (B123965) | hOATP1B1 | Sf9 | 25.73 | [2] |
| Sodium Fluorescein | hOATP1B3 | Sf9 | 38.55 | [2] |
| Fluorescein-Methotrexate (Fl-MTX) | hOATP1B1 | Sf9 | 0.23 | [2] |
| Fluorescein-Methotrexate (Fl-MTX) | hOATP1B3 | Sf9 | 0.53 | [2] |
Note: Kinetic parameters can vary significantly based on the experimental system (e.g., cell line, expression system) and assay conditions.
In-Depth Dye Profiles
6-Carboxyfluorescein (6-CF)
6-Carboxyfluorescein is a derivative of fluorescein that is widely used as a substrate for Organic Anion Transporters (OATs), particularly OAT1 and OAT3, which are crucial for renal drug secretion.[4][5]
-
Advantages: High affinity for hOAT1, making it an excellent tool for screening inhibitors and assessing drug-drug interactions related to renal clearance.[4] Its transport has been well-characterized in various systems.
-
Disadvantages: Like many fluorescein derivatives, it can be susceptible to photobleaching and pH sensitivity. Some studies suggest it is a superior dye for detecting cell-to-cell coupling compared to Lucifer Yellow.[6]
Fluorescein-Methotrexate (Fl-MTX)
Fl-MTX is a fluorescent conjugate of the chemotherapy drug methotrexate. It is a high-affinity substrate for Organic Anion Transporting Polypeptides (OATPs), especially the liver-specific OATP1B1 and OATP1B3, which are critical for hepatic drug uptake.[2]
-
Advantages: Very high affinity (sub-micromolar Kₘ) for OATP1B1 and OATP1B3, providing a highly sensitive assay for screening drug interactions with these transporters.[2] It is also transported by OATP1A2 and OATP2B1.[2]
-
Disadvantages: Its transport is limited to a subset of OATPs, making it less suitable as a general OATP probe compared to sodium fluorescein.[2]
Lucifer Yellow (LY)
Lucifer Yellow CH is a water-soluble, highly fluorescent dye. While it was historically used for assessing gap junction communication and as a neuronal tracer, it is also recognized as a substrate for certain ABC transporters, such as the Multidrug Resistance-Associated Proteins (MRPs).
-
Advantages: Highly water-soluble and generally considered cell-impermeant, which reduces background fluorescence and makes it suitable for efflux studies.[7][8] It is also fixable, allowing for downstream histological analysis.[7]
-
Disadvantages: It has a lower quantum yield compared to fluorescein derivatives.[7] Some studies have indicated that lithium ions in the LY salt can have detrimental effects on neurons during microinjection studies.[7] For detecting cell coupling, carboxyfluorescein has been reported to be superior.[6]
Newer Generation Dyes
Recent research has identified several commercially available viability dyes as novel substrates for OATPs, including Cascade Blue , Alexa Fluor 405 , Zombie Violet , and Live/Dead Green .[9]
-
Advantages: These dyes can exhibit robust transport by OATP1B1, 1B3, and 2B1, in some cases with signal intensity exceeding that of Fl-MTX.[10] This makes them promising candidates for developing sensitive, high-throughput screening assays.[9][10]
-
Disadvantages: As they are relatively new tools for this application, they are less characterized than traditional dyes, and standardized protocols are less common.
Experimental Methodologies
Accurate and reproducible data relies on meticulously planned experimental protocols. Below are generalized protocols for uptake and inhibition assays.
General Uptake Assay Protocol
This protocol describes a typical workflow for measuring the uptake of a fluorescent dye in cells overexpressing a specific transporter.
Detailed Steps:
-
Cell Seeding: Plate cells stably expressing the transporter of interest (e.g., HEK293-OATP1B1) and corresponding mock-transfected cells (as a negative control) into 96-well plates.
-
Incubation: Culture the cells until they form a confluent monolayer.
-
Assay Initiation: Gently wash the cells with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). For some OATPs, transport is facilitated by an acidic pH (e.g., pH 5.5-6.5).[2][9]
-
Dye Addition: Add the buffer containing the fluorescent dye at the desired concentration. For inhibition studies, pre-incubate the cells with the inhibitor for a set time (e.g., 15-30 minutes) before adding the dye and inhibitor together.
-
Transport: Incubate the plate at 37°C for a specific time, determined from time-course experiments (typically 5-30 minutes).
-
Assay Termination: Stop the transport by rapidly aspirating the dye solution and washing the cells multiple times with ice-cold buffer.
-
Lysis & Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Analysis: After subtracting the fluorescence from mock cells, the specific uptake can be determined. For inhibition assays, IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Transporter-Mediated Uptake Mechanism
The uptake of organic anions by transporters like OATs is a form of tertiary active transport. This complex process is essential for moving substrates against their electrochemical gradient into the cell.
The process involves three key steps:
-
The Na⁺/K⁺-ATPase pump actively transports Na⁺ out of the cell, using ATP to establish a strong inward Na⁺ gradient.
-
A sodium-dicarboxylate cotransporter (NaDC) uses the favorable Na⁺ gradient to move dicarboxylates, like alpha-ketoglutarate (B1197944) (α-KG), into the cell, concentrating it intracellularly.
-
The organic anion transporter (e.g., OAT1) then exchanges the intracellular α-KG for an extracellular organic anion (the fluorescent dye), moving the dye into the cell against its concentration gradient.[11]
Conclusion and Recommendations
The selection of a fluorescent dye for transport studies is a critical decision that depends on the specific transporter, the experimental goals, and the available instrumentation.
-
For studies on renal OATs (e.g., OAT1), 6-Carboxyfluorescein is a well-validated and high-affinity choice.[4]
-
For hepatic OATPs (e.g., OATP1B1, OATP1B3), Fluorescein-Methotrexate offers exceptional sensitivity due to its high affinity.[2] For a broader screening across multiple OATP isoforms, sodium fluorescein is a more general substrate.[2]
-
For investigating efflux by MRP transporters , Lucifer Yellow remains a viable option, though its properties should be carefully considered.
-
Researchers should also consider exploring newer viability dyes like Cascade Blue for OATP studies, as they may offer improved signal intensity.[9][10]
Ultimately, the optimal approach may involve validating multiple dyes to identify the one that provides the most robust and reproducible results in your specific experimental system.
References
- 1. Organic anion transporters and their implications in pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Expression of the 11 Human Organic Anion Transporting Polypeptides in Insect Cells Reveals that Sodium Fluorescein is a General OATP Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence-based assay for the interaction of small molecules with the human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dye-coupling between term pregnant human myometrial cells before labor: carboxyfluorescein versus lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel cell-impermeant fluorescent substrates for testing the function and drug interaction of Organic Anion-Transporting Polypeptides, OATP1B1/1B3 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Renal organic anion transport: a comparative and cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Indocyanine Green Versus Bromosulphthalein for Liver Blood Flow Assessment: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of liver blood flow is critical in preclinical and clinical studies. This guide provides an objective comparison of two commonly used indicators, Indocyanine Green (ICG) and Bromosulphthalein (BSP), supported by experimental data and detailed methodologies.
Indocyanine Green (ICG) has emerged as a more reliable and widely used indicator of liver blood flow and function compared to Bromosulphthalein (BSP). The primary reasons for this shift include ICG's favorable safety profile, its exclusive and unchanged excretion by the liver, and the availability of non-invasive measurement techniques.[1][2][3][4] In contrast, BSP is associated with a higher incidence of adverse reactions and its hepatic detoxification involves conjugation with glutathione, a process that can be influenced by various physiological and pathological conditions, potentially confounding the assessment of blood flow.[5][6][7]
Comparative Analysis of Performance
Experimental data consistently demonstrates differences in the pharmacokinetic profiles of ICG and BSP, which directly impact their utility in measuring liver blood flow. Studies in canine models have shown that BSP has a significantly shorter half-life and a higher clearance rate compared to ICG.[8] For instance, the half-life for BSP was 4.2 +/- 0.8 minutes, while for ICG it ranged from 8.4 to 9.0 minutes depending on the dose.[8] Consequently, the 30-minute retention of ICG was significantly higher than that of BSP.[8]
In sheep, while the hepatic uptake of both dyes was similar, the biliary excretion rate of ICG was significantly lower and its reflux from the liver back into the plasma was higher than that of BSP.[9] This resulted in a lower plasma clearance for ICG compared to BSP.[9] These findings suggest that while both dyes are cleared by the liver, their distinct handling by hepatocytes can lead to different estimations of liver function and blood flow.
A study directly comparing the two in patients with hepatocellular disorders found a significant correlation between the plasma disappearance rates of BSP (KBSP) and ICG (KICG).[10] However, discrepancies were noted in patients with active chronic hepatitis and active liver cirrhosis, where KBSP was lower than KICG, suggesting that hepatocellular inflammatory changes may differentially affect the clearance of these two substances.[10]
The reliability of ICG clearance as a measure of liver function has been validated in various clinical settings, including major liver surgery and transplantation.[1][11] Key parameters derived from ICG clearance, such as the plasma disappearance rate (PDR) and the retention rate at 15 minutes (R15), are now routinely used to assess liver functional reserve.[1][3][4] Normal values for ICG R15 are typically less than 10%.[1][12]
Data Summary
| Parameter | Indocyanine Green (ICG) | Bromosulphthalein (BSP) | Species | Reference |
| Half-life (minutes) | 8.4 ± 1.9 to 9.0 ± 2.0 | 4.2 ± 0.8 | Dog | [8] |
| Disappearance Rate (%/minute) | 8.1 ± 1.7 to 8.7 ± 2.2 | 17.0 ± 3.2 | Dog | [8] |
| Clearance (ml/min/kg) | 3.7 ± 0.7 to 3.9 ± 0.7 | 15.4 ± 6.2 | Dog | [8] |
| 30-minute Retention (%) | 11.4 ± 3.0 to 14.7 ± 5.0 | 1.9 ± 1.1 | Dog | [8] |
| Plasma Clearance (ml min-1) | 435 ± 228.6 | 626 ± 291.9 | Sheep | [9] |
| 30-minute Retention | Significantly higher than BSP | Significantly lower than ICG | Sheep | [9] |
Experimental Protocols
Indocyanine Green (ICG) Clearance Test
The ICG clearance test is a dynamic assessment of liver function.[1] It is a simple, reproducible, and often non-invasive procedure.[3]
Methodology:
-
Preparation: A dose of 25mg of ICG is dissolved in 20ml of distilled water immediately before injection.[3] The injected amount is based on the patient's body weight, typically 0.25 mg/kg.[3]
-
Administration: The ICG solution is administered as an intravenous bolus.[2][13]
-
Measurement:
-
Invasive Method: Serial blood samples are collected at specific time points (e.g., 5, 10, 15, and 20 minutes) after injection.[4][11] The concentration of ICG in the plasma is then determined spectrophotometrically.
-
Non-Invasive Method (Pulse Spectrophotometry): A probe is attached to the patient's finger to continuously monitor the optical absorption of ICG in the blood in real-time.[11] This method is machine-dependent and calculates the clearance parameters automatically.[11]
-
-
Data Analysis: The key parameters calculated are the plasma disappearance rate (PDR), expressed as %/min, and the retention rate at 15 minutes (R15), expressed as a percentage.[1][3]
Bromosulphthalein (BSP) Clearance Test
The BSP test evaluates the liver's excretory capacity by measuring the rate of removal of the dye from the bloodstream.[5][6]
Methodology:
-
Preparation and Administration: A standard dose of 5 mg of BSP per kg of body weight is injected intravenously.[6][7]
-
Measurement: A venous blood sample is collected after a predetermined time, typically 45 minutes after injection.[6][7]
-
Data Analysis: The amount of BSP remaining in the blood is determined. In healthy individuals, less than 5% of the dye should remain in the blood after 45 minutes.[7]
Physiological Pathways and Experimental Workflows
The following diagrams illustrate the hepatic handling of ICG and BSP and the respective experimental workflows.
Conclusion
While both Indocyanine Green and Bromosulphthalein can be used to assess liver function, ICG is now widely considered the more reliable indicator for several key reasons. Its sole and unchanged excretion by the liver provides a more direct measure of hepatic function and blood flow.[1][2] Furthermore, the development of non-invasive measurement techniques has significantly improved its clinical utility and safety profile.[3][11] In contrast, the hepatic metabolism of BSP through conjugation can be influenced by factors other than blood flow, and the test is more invasive. For researchers and clinicians seeking a precise and reliable dynamic assessment of liver function, the ICG clearance test is the current standard.
References
- 1. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Perioperative Non-Invasive Indocyanine Green-Clearance Testing to Predict Postoperative Outcome after Liver Resection | PLOS One [journals.plos.org]
- 4. Use of Verdye ICG Test in Liver Function | Diagnostic Green [diagnosticgreen.com]
- 5. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Comparison of sulfobromophthalein and indocyanine green clearances in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of bromosulphthalein and indocyanine green clearance in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accuracy of indocyanine green pulse spectrophotometry clearance test for liver function prediction in transplanted patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Biliary Excretion of Cholephilic Dyes: Sulfobromophthalein and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biliary excretion pathways of four cholephilic dyes: Sulfobromophthalein (BSP), Indocyanine Green (ICG), Rose Bengal, and Fluorescein. Understanding the distinct mechanisms by which these compounds are taken up by the liver, metabolized, and eliminated into bile is crucial for preclinical drug development and the assessment of hepatic function. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the involved biological pathways to offer a comprehensive resource for researchers in the field.
Overview of Biliary Excretion Pathways
The journey of a cholephilic dye from the bloodstream to the bile is a multi-step process primarily orchestrated by hepatocytes. This process can be broadly divided into three key stages:
-
Hepatic Uptake: Sinusoidal transporters, predominantly from the Organic Anion Transporting Polypeptide (OATP) family, mediate the uptake of dyes from the blood into the hepatocytes.
-
Intracellular Metabolism/Sequestration: Once inside the hepatocyte, some dyes undergo metabolic changes, such as conjugation, to increase their water solubility and facilitate their excretion. For instance, this compound is notably conjugated with glutathione (B108866).
-
Canalicular Excretion: Finally, the dyes or their metabolites are actively transported across the canalicular membrane of the hepatocyte into the bile. This is a rate-limiting step often mediated by ATP-binding cassette (ABC) transporters like the Multidrug Resistance-Associated Protein 2 (MRP2).
The efficiency and primary pathway of excretion can vary significantly between different cholephilic dyes, impacting their pharmacokinetic profiles and their utility as diagnostic agents.
Comparative Quantitative Data
The following tables summarize key quantitative parameters for the biliary excretion of this compound, Indocyanine Green, Rose Bengal, and Fluorescein, primarily from studies conducted in rats. It is important to note that these values can be influenced by experimental conditions such as the animal model, dosage, and analytical methods used.
Table 1: Comparison of Biliary Excretion Maximum (Tm) and Plasma Clearance
| Dye | Biliary Excretion Maximum (Tm) (mg/min/kg) | Plasma Clearance (mL/min/kg) | Key Transporters Involved (Uptake/Excretion) | Notes |
| This compound (BSP) | ~1.0 - 1.5 | 15.4 ± 6.2 (in dogs) | OATPs / MRP2 | Excretion is highly dependent on conjugation with glutathione. |
| Indocyanine Green (ICG) | Lower than BSP | 3.7 - 3.9 (in dogs) | OATPs / MRP2 (less efficient than for BSP-GSH) | Not significantly metabolized before excretion. |
| Rose Bengal | ~0.15 | Variable | OATPs / MRP2 (potentially other pathways) | Evidence suggests a partially distinct excretory pathway from BSP. |
| Fluorescein | Not widely reported | Variable | OATP1B1, OATP1B3 / MRP2 | Rapidly cleared; biliary excretion is a major route. |
Data compiled from multiple sources. Direct comparative studies of all four dyes under identical conditions are limited.
Signaling and Transport Pathways
The biliary excretion of these dyes is a complex interplay of various transporters and metabolic enzymes. The following diagrams, generated using Graphviz, illustrate the key pathways for each dye.
Figure 1: Overview of Hepatic Transport of Cholephilic Dyes This diagram illustrates the common and distinct steps in the biliary excretion of the four dyes.
Experimental Protocols
The study of biliary excretion pathways relies on robust in vivo and in vitro experimental models. Below are detailed methodologies for key experiments.
In Vivo Bile Duct Cannulation in Rats
This procedure allows for the direct collection of bile and the measurement of the biliary excretion rate of a substance.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
Polyethylene (B3416737) tubing (PE-10 or PE-50)
-
Suture material
-
Heating pad
-
Test dye solution
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the liver and small intestine.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the bile duct free from surrounding tissue.
-
Ligate the bile duct close to the duodenum.
-
Make a small incision in the bile duct above the ligature and insert a pre-filled (with saline) polyethylene cannula.
-
Secure the cannula in place with a second ligature.
-
Exteriorize the cannula through a small puncture in the abdominal wall.
-
Administer the test dye intravenously (e.g., via the tail vein).
-
Collect bile in pre-weighed tubes at timed intervals.
-
Measure the volume of bile collected and analyze the concentration of the dye.
Figure 2: Workflow for In Vivo Bile Duct Cannulation A step-by-step representation of the bile duct cannulation procedure in rats.
Isolated Perfused Rat Liver (IPRL)
The IPRL model allows for the study of hepatic drug disposition in the absence of extrahepatic influences.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Perfusion apparatus (pump, oxygenator, reservoir, tubing)
-
Krebs-Henseleit bicarbonate buffer (perfusate)
-
Surgical instruments
-
Cannulas for portal vein and bile duct
Procedure:
-
Anesthetize the rat and perform a laparotomy.
-
Cannulate the portal vein and initiate perfusion with oxygenated Krebs-Henseleit buffer at 37°C.
-
Cannulate the common bile duct for bile collection.
-
Carefully excise the liver and transfer it to the perfusion apparatus.
-
Allow the liver to stabilize for a period (e.g., 20-30 minutes).
-
Introduce the test dye into the perfusate.
-
Collect perfusate samples from the outflow (vena cava) and bile samples at timed intervals.
-
Analyze the concentration of the dye in the perfusate and bile to determine hepatic uptake and biliary excretion kinetics.
Figure 3: Workflow for Isolated Perfused Rat Liver Experiment A sequential diagram of the key steps in an IPRL experiment for studying biliary excretion.
Conclusion
The biliary excretion of cholephilic dyes is a complex process involving a series of transport and metabolic events. While this compound, Indocyanine Green, Rose Bengal, and Fluorescein share some common pathways, such as uptake by OATPs and excretion by MRP2, there are significant differences in their handling by the liver. The requirement of glutathione conjugation for efficient BSP excretion is a key distinguishing feature. Furthermore, evidence suggests that Rose Bengal may utilize additional, as-yet-unidentified excretory pathways. A thorough understanding of these differences, supported by quantitative data from well-defined experimental models, is essential for the accurate interpretation of liver function tests and for predicting the hepatobiliary disposition of new chemical entities.
A Comparative Guide: Validating In Vitro Bromosulfophthalein (BSP) Uptake with In Vivo Animal Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methods for assessing the hepatic uptake of Bromosulfophthalein (BSP), a probe substrate for organic anion-transporting polypeptides (OATPs). By presenting supporting experimental data from rat models, this document aims to bridge the gap between in vitro findings and their in vivo relevance, a critical step in preclinical drug development and safety assessment.
Executive Summary
The accurate prediction of a drug's behavior in a whole organism from cell-based assays is a cornerstone of modern pharmacology. This guide delves into the validation of in vitro BSP uptake results, primarily in isolated rat hepatocytes, by correlating them with in vivo plasma clearance data from rat studies. While in vitro assays offer a controlled environment to study specific transport kinetics, in vivo experiments provide a holistic view of a compound's disposition. This comparison highlights the strengths and limitations of each approach and underscores the importance of integrating both for a comprehensive understanding of hepatic transport processes.
Data Presentation: In Vitro vs. In Vivo Comparison
The following tables summarize quantitative data for BSP uptake and clearance, compiled from representative studies in rats. It is important to note that the in vitro and in vivo data presented here are derived from separate studies but are representative of typical findings for this compound in this species.
Table 1: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters for BSP in Rats
| Parameter | In Vitro (Isolated Rat Hepatocytes) | In Vivo (Rats) | Reference |
| Uptake/Clearance Metric | Michaelis-Menten Constant (Km) | Plasma Half-life (t½) | [1][2] |
| Value | 6.2 ± 0.5 µM | 21.23 ± 3.34 min (sham-operated) | [1][2] |
| Uptake/Clearance Rate | Maximum Velocity (Vmax) | Plasma Clearance | [1][2] |
| Value | 638 ± 33 pmol/min/10⁵ hepatocytes | Reduced by 70% in bile-duct obstructed rats | [1][2] |
Table 2: Experimental Conditions Overview
| Feature | In Vitro Assay | In Vivo Study |
| System | Suspension of isolated primary rat hepatocytes | Live, conscious or anesthetized rats |
| Matrix | Incubation buffer (e.g., Krebs-Henseleit) | Whole blood/plasma |
| Key Measurement | Initial rate of BSP uptake into cells | Rate of BSP disappearance from plasma |
| Complexity | Low (isolated cellular process) | High (includes distribution, metabolism, and excretion) |
| Throughput | High | Low |
Experimental Protocols
In Vitro BSP Uptake Assay in Isolated Rat Hepatocytes
This protocol describes a common method for measuring the uptake of BSP into primary rat hepatocytes.
-
Hepatocyte Isolation:
-
Rat hepatocytes are isolated from the liver using a two-step collagenase perfusion technique.
-
The viability of the isolated cells is assessed using the trypan blue exclusion method, with only cell preparations showing >90% viability being used for uptake experiments.
-
-
Uptake Experiment:
-
Hepatocytes are resuspended in a pre-warmed incubation buffer (e.g., Krebs-Henseleit buffer, pH 7.4).
-
The cell suspension is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The uptake experiment is initiated by adding a solution containing radiolabeled ([³⁵S]) or unlabeled BSP at various concentrations.
-
Aliquots of the cell suspension are taken at specific time points (e.g., 0.5, 1, 2, 5 minutes).
-
The uptake process is stopped by adding ice-cold buffer and immediately centrifuging the cell suspension to separate the cells from the incubation medium. An oil-spin method (layering the cell suspension over silicone oil) can also be used for rapid separation.
-
The cell pellet is washed with ice-cold buffer to remove any extracellularly bound BSP.
-
The cells are lysed, and the intracellular concentration of BSP is determined by liquid scintillation counting (for radiolabeled BSP) or a suitable analytical method like HPLC.
-
-
Data Analysis:
-
The initial uptake rate is calculated from the linear portion of the concentration-time curve.
-
Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the initial uptake rates at different substrate concentrations to the Michaelis-Menten equation.[1]
-
In Vivo BSP Plasma Clearance Study in Rats
This protocol outlines a typical procedure for assessing the plasma clearance of BSP in a rat model.[2]
-
Animal Preparation:
-
Male Wistar rats (or another appropriate strain) are used for the study.
-
For serial blood sampling, a cannula may be surgically implanted into the jugular or carotid artery under anesthesia. The animals are allowed to recover from the surgery before the experiment.
-
For studies involving biliary excretion, a cannula may be placed in the common bile duct.[2]
-
-
BSP Administration and Sampling:
-
A single intravenous (IV) bolus dose of BSP (e.g., 50 mg/kg) is administered to the conscious or anesthetized rat.[3]
-
Blood samples are collected at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, and 90 minutes) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
If biliary excretion is being measured, bile is collected over specified intervals.
-
-
Sample Analysis:
-
The concentration of BSP in the plasma samples is quantified using a validated analytical method, such as spectrophotometry or HPLC.
-
-
Data Analysis:
-
The plasma concentration-time data is subjected to pharmacokinetic analysis to determine parameters such as:
-
Elimination half-life (t½)
-
Plasma clearance (CL)
-
Volume of distribution (Vd)
-
-
The biliary excretion rate can be calculated from the concentration of BSP in the collected bile and the bile flow rate.[3]
-
Mandatory Visualizations
Hepatic Transport Pathway of Bromosulfophthalein (BSP)
The hepatic disposition of BSP involves uptake from the blood into hepatocytes, intracellular binding and metabolism, and subsequent excretion into the bile. This process is primarily mediated by specific transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocytes.
Caption: Hepatic uptake and biliary excretion pathway of BSP.
Experimental Workflow: In Vitro vs. In Vivo
The following diagram illustrates the distinct workflows for assessing BSP transport using in vitro and in vivo methodologies.
Caption: Comparison of in vitro and in vivo experimental workflows.
Discussion and Conclusion
The validation of in vitro data with in vivo results is a critical exercise in drug development. For hepatic uptake transporters, in vitro systems like suspended hepatocytes provide a powerful tool to determine the kinetics of transport for specific substrates like BSP.[1] These assays are highly controlled and allow for the elucidation of individual transporter contributions.
However, the in vivo environment is significantly more complex. Factors such as plasma protein binding, hepatic blood flow, competing substrates, and subsequent metabolic and excretory pathways all influence the overall plasma clearance of a compound.[2][3] Therefore, a direct one-to-one correlation between in vitro uptake rates and in vivo plasma clearance is not always straightforward.
Despite these complexities, in vitro hepatocyte uptake assays have shown considerable promise in predicting the in vivo hepatic clearance of transporter-mediated drugs.[4] Methodologies for in vitro-in vivo extrapolation (IVIVE) are continuously being refined to better account for the physiological factors that differentiate the two systems.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Bromosulfophthalein disposition in chronically bile duct obstructed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma disappearance and biliary excretion of bromosulfophthalein in styrene-treated and styrene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro to In Vivo Extrapolation Approaches for Predicting Transporter-Mediated Hepatic Uptake Clearance Using Suspended Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro-in vivo extrapolation of transporter-mediated clearance in the liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro-in vivo Extrapolation of Transporter-mediated Clearance in the Liver and Kidney [jstage.jst.go.jp]
Mass Spectrometry Approaches for the Confirmation of Sulfobromophthalein Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of drug metabolites is a critical step in understanding the safety and efficacy of a therapeutic candidate. Sulfobromophthalein (BSP), a compound historically used for liver function tests, serves as a classic example of a xenobiotic that undergoes extensive metabolism prior to excretion. The primary metabolic pathway for BSP involves conjugation with glutathione (B108866) (GSH), a tripeptide crucial for detoxification processes within the body. Confirmation of these BSP-GSH conjugates and other potential metabolites relies heavily on the specificity and sensitivity of modern analytical techniques, with mass spectrometry (MS) coupled with liquid chromatography (LC) being the gold standard.
This guide provides a comparative overview of mass spectrometric methods for the confirmation of this compound metabolites, offering insights into experimental protocols and data interpretation.
The Metabolic Fate of this compound
The biotransformation of this compound predominantly occurs in the liver, where it is conjugated with glutathione. This process is catalyzed by glutathione S-transferases (GSTs). The resulting BSP-GSH conjugate is then typically excreted into the bile. Understanding this pathway is fundamental to designing experiments for the detection and characterization of its metabolites.
Mass Spectrometry-Based Confirmation of BSP-Glutathione Conjugate
The primary metabolite of this compound is its glutathione conjugate. The theoretical molecular weight of the disodium (B8443419) salt of BSP-glutathione conjugate (C₃₀H₂₅Br₄N₃Na₂O₁₆S₃) is approximately 1145.3 g/mol . This value serves as a basis for identifying the precursor ion in mass spectrometry.
Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation
Tandem mass spectrometry is a powerful tool for the structural elucidation of metabolites. In a typical LC-MS/MS workflow, the sample extract is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. The mass spectrometer is set to isolate the predicted mass-to-charge ratio (m/z) of the BSP-GSH conjugate (the precursor ion). This isolated ion is then fragmented, and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, confirming its identity.
Characteristic Fragmentation of Glutathione Conjugates:
Glutathione conjugates exhibit a well-characterized fragmentation pattern, which is invaluable for their identification. Key fragmentation events include:
-
Neutral Loss of Pyroglutamic Acid (129 Da): A common fragmentation pathway for glutathione conjugates is the loss of the pyroglutamic acid residue from the glutamyl moiety, resulting in a neutral loss of 129 Da.[1] This is a highly diagnostic marker for the presence of a glutathione conjugate.
-
Precursor Ion of m/z 272: In negative ion mode, a characteristic fragment corresponding to the deprotonated γ-glutamyl-dehydroalanyl-glycine structure often appears at an m/z of 272.[2] A precursor ion scan for m/z 272 can selectively detect potential glutathione conjugates in a complex mixture.
The following diagram illustrates a general workflow for the confirmation of BSP metabolites using LC-MS/MS.
Experimental Protocols
Sample Preparation (Adapted from Snel et al., 1993)[3]
This protocol is suitable for the extraction of BSP and its glutathione conjugate from bile.
-
Sample Collection: Collect bile samples from experimental animals administered with this compound.
-
Dilution: Dilute the bile samples with the initial mobile phase used for HPLC analysis.
-
Centrifugation: Centrifuge the diluted samples to pellet any particulate matter.
-
Supernatant Collection: Collect the supernatant for direct injection into the LC-MS/MS system.
For plasma or perfusate samples containing proteins, a protein precipitation step is necessary:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma or perfusate sample in a 3:1 ratio (v/v).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) (Adapted from Snel et al., 1993)[3]
-
Column: A reversed-phase C18 column is suitable for the separation of BSP and its more polar glutathione conjugate.
-
Mobile Phase A: An aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid in water, to ensure compatibility with mass spectrometry.
-
Mobile Phase B: An organic solvent, such as acetonitrile or methanol.
-
Gradient Elution: A gradient elution is typically used, starting with a high percentage of aqueous mobile phase to retain the polar metabolites and gradually increasing the organic phase to elute the parent compound and less polar metabolites.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
Mass Spectrometry (General Parameters)
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for the analysis of polar and thermally labile molecules like glutathione conjugates. Both positive and negative ion modes should be evaluated, as glutathione conjugates can be detected in both.
-
Scan Mode:
-
Full Scan: To identify the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) of the BSP-glutathione conjugate.
-
Product Ion Scan: To obtain the fragmentation pattern of the selected precursor ion.
-
Neutral Loss Scan: To screen for compounds that lose a specific neutral fragment (e.g., 129 Da for pyroglutamic acid).
-
Precursor Ion Scan: To screen for compounds that produce a specific product ion (e.g., m/z 272 in negative mode).
-
-
Collision Energy: The collision energy will need to be optimized to achieve sufficient fragmentation for structural confirmation.
Data Presentation: Quantitative Comparison
Although specific experimental mass spectrometry data for this compound-glutathione conjugate is not available in the recent literature, the following table provides a template for the expected and theoretical data based on the known properties of BSP and glutathione conjugates. This table can be populated with experimental data as it becomes available.
| Parameter | Unconjugated this compound (BSP) | BSP-Glutathione Conjugate |
| Molecular Formula | C₂₀H₁₀Br₄O₁₀S₂ | C₃₀H₂₅Br₄N₃O₁₆S₃ (for the acid form) |
| Theoretical Monoisotopic Mass (Da) | ~793.6 | ~1099.7 |
| Expected Precursor Ion [M-H]⁻ (m/z) | ~792.6 | ~1098.7 |
| Expected Precursor Ion [M+H]⁺ (m/z) | ~794.6 | ~1100.7 |
| Characteristic MS/MS Fragments (m/z) | To be determined experimentally | Neutral Loss of 129 Da (Pyroglutamic acid) Product ion at m/z 272 (in negative mode) |
| Typical HPLC Retention Time | Later eluting | Earlier eluting (more polar) |
Alternative Mass Spectrometry Techniques
While LC-MS/MS is the most common technique, other mass spectrometry-based methods can also be employed for the analysis of BSP metabolites.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high mass accuracy, which allows for the determination of the elemental composition of the metabolites, increasing the confidence in their identification.
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can help to resolve isomeric metabolites.
Conclusion
The confirmation of this compound metabolites, primarily the glutathione conjugate, is readily achievable with modern liquid chromatography-mass spectrometry techniques. By leveraging the known metabolic pathway of BSP and the characteristic fragmentation patterns of glutathione conjugates, researchers can develop robust and sensitive methods for their identification and quantification. Although specific, recently published LC-MS/MS data for BSP-GSH is scarce, the principles and protocols outlined in this guide provide a solid framework for conducting such analyses. The use of high-resolution mass spectrometry can further enhance the confidence in metabolite identification. As with any analytical method development, optimization of sample preparation, liquid chromatography, and mass spectrometry parameters is crucial for achieving reliable and reproducible results.
References
Dubin-Johnson Syndrome: A Comparative Analysis of Bromosulphthalein (BSP) and Indocyanine Green (ICG) Test Results
For Researchers, Scientists, and Drug Development Professionals
Dubin-Johnson syndrome (DJS) is a rare, autosomal recessive disorder of bilirubin (B190676) metabolism characterized by conjugated hyperbilirubinemia. The syndrome results from mutations in the ABCC2 gene, which encodes the canalicular multispecific organic anion transporter (cMOAT), also known as multidrug resistance-associated protein 2 (MRP2). This protein is crucial for the transport of various organic anions, including conjugated bilirubin, from hepatocytes into the bile. Its deficiency in DJS leads to the accumulation of these substances in the liver, giving it a characteristic black appearance, and their reflux into the bloodstream.
The differential diagnosis of hereditary hyperbilirubinemias often involves provocative tests using exogenous dyes that are handled by the liver in a manner similar to bilirubin. Among these, the Bromosulphthalein (BSP) and Indocyanine Green (ICG) clearance tests have been historically significant. This guide provides a detailed comparison of how Dubin-Johnson syndrome distinctively affects the results of these two tests, supported by available data and experimental methodologies.
Impact on BSP and ICG Clearance: A Tale of Two Dyes
The defective MRP2 transporter in Dubin-Johnson syndrome directly impacts the biliary excretion of both BSP and ICG. However, the resulting plasma clearance curves exhibit characteristic, albeit slightly different, patterns.
The most striking feature in DJS is the biphasic clearance of Bromosulphthalein (BSP). Following intravenous administration, the initial plasma clearance of BSP at 45 minutes is typically normal, as the hepatic uptake and conjugation of the dye are unaffected. However, a secondary rise in plasma BSP concentration is characteristically observed at 90 minutes. This is attributed to the reflux of conjugated BSP from the hepatocytes back into the plasma, as its primary excretion route into the bile via MRP2 is blocked.
While also a substrate for MRP2, the effect of DJS on Indocyanine Green (ICG) clearance is less consistently documented. Some studies have reported a similar secondary rise in plasma ICG concentrations in patients with DJS. However, this finding is not as universally characteristic as the biphasic BSP curve.
Quantitative Comparison of Test Results
The following table summarizes the typical findings of BSP and ICG tests in individuals with Dubin-Johnson syndrome compared to healthy subjects.
| Parameter | Test | Healthy Individuals | Dubin-Johnson Syndrome Patients |
| Plasma Retention at 45 min | BSP | < 5% | Normal to slightly elevated |
| Plasma Concentration at 90 min | BSP | Continues to decline | Characteristic secondary rise |
| Plasma Retention at 15 min (R15) | ICG | < 10% | May be normal or elevated |
| Plasma Concentration Curve | ICG | Monophasic exponential decay | May show a secondary rise in some cases |
Experimental Protocols
Bromosulphthalein (BSP) Clearance Test
The BSP test assesses the liver's ability to take up, conjugate, and excrete the dye.
Methodology:
-
Dosage: A sterile solution of Bromosulphthalein is administered intravenously at a dose of 5 mg per kg of body weight.
-
Blood Sampling: Venous blood samples are collected at specific time points, typically at 25 minutes and 45 minutes after injection, to measure the initial clearance. To observe the characteristic secondary rise in DJS, an additional sample at 90 minutes is crucial.
-
Analysis: The concentration of BSP in the serum or plasma is determined by spectrophotometry after alkalinization of the sample.
-
Interpretation: The percentage of BSP remaining in the plasma at each time point is calculated. A retention of more than 5% at 45 minutes is generally considered abnormal. In DJS, the key diagnostic feature is the increase in BSP concentration in the 90-minute sample compared to the 45-minute sample.
Indocyanine Green (ICG) Clearance Test
The ICG test is another measure of hepatic function and blood flow.
Methodology:
-
Dosage: Indocyanine Green is administered intravenously as a bolus, typically at a dose of 0.5 mg per kg of body weight.
-
Blood Sampling: Blood samples are collected from a peripheral vein at multiple time points, such as 0, 5, 10, and 15 minutes after injection, to determine the plasma disappearance rate.
-
Analysis: The concentration of ICG in the plasma is measured by spectrophotometry at its absorption maximum of approximately 805 nm. Modern techniques may use pulse spectrophotometry for non-invasive, continuous monitoring.
-
Interpretation: The most common parameter is the ICG retention rate at 15 minutes (ICG-R15), with a normal value typically being less than 10%. The plasma disappearance rate (PDR) can also be calculated. In the context of DJS, the entire clearance curve would be analyzed for any secondary peaks.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of BSP and ICG and the general workflow of the clearance tests.
Caption: Altered hepatic transport in Dubin-Johnson Syndrome.
Caption: Generalized workflow for BSP and ICG clearance tests.
Conclusion
Assessing the Specificity of Sulfobromophthalein for OATP1B1 Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter predominantly expressed on the basolateral membrane of human hepatocytes. It facilitates the hepatic uptake of a wide array of endogenous compounds, including bilirubin (B190676) and bile acids, as well as a multitude of xenobiotics, such as statins, antivirals, and anticancer drugs. Given its significant role in drug disposition, understanding the substrate specificity of compounds for OATP1B1 is paramount in drug development to predict potential drug-drug interactions (DDIs) and assess pharmacokinetic variability.
Sulfobromophthalein (BSP), a synthetic organic anion, has historically been used as a probe substrate to assess liver function and, more recently, to characterize the in vitro activity of OATP transporters. This guide provides a comprehensive comparison of BSP's specificity for OATP1B1 against other transporters and prototypical substrates, supported by experimental data and detailed protocols.
Quantitative Data on Transporter Affinity
The following tables summarize the kinetic parameters of this compound (BSP) and other relevant compounds with various transporters, providing a quantitative basis for assessing its specificity for OATP1B1.
Table 1: Kinetic Parameters of this compound (BSP) with Various Transporters
| Transporter | Species | Experimental System | Km (µM) | Ki (µM) |
| OATP1B1 | Human | OATP1B1-transfected cells | 0.14 - 53.1 | - |
| OATP1B3 | Human | OATP1B3-transfected cells | 3.3 | - |
| OATP2B1 | Human | OATP2B1-transfected HeLa cells | ~0.7 | - |
| MRP2 | Human | - | Substrate | - |
Table 2: Comparison of OATP1B1 Affinity for this compound (BSP) and Other Prototypical Substrates
| Substrate | Km (µM) for OATP1B1 |
| This compound (BSP) | 0.14 - 53.1 |
| Estradiol-17β-glucuronide (E₂G) | 12.85 |
| Estrone-3-sulfate (E₁S) | - |
| Atorvastatin | 0.77 - 2.6 |
| Rosuvastatin | 13 |
| Pravastatin | 37 |
| Pitavastatin | - |
| Nilotinib | 10.14 |
| Vandetanib | 2.72 |
Table 3: Inhibitory Potency of Various Compounds on OATP1B1-mediated Transport
| Inhibitor | Ki (µM) | IC50 (µM) |
| Cyclosporin A | 0.82 | 1.88 |
| Gemfibrozil | 68.05 | 156.2 |
| Rifampicin | - | - |
| Lopinavir | 0.32 | 0.74 |
| Atazanavir | - | - |
| Amprenavir | 9.52 | 16.80 |
| Ritonavir | - | - |
| Erythromycin | - | - |
Experimental Protocols
A typical in vitro uptake assay to determine the kinetics of OATP1B1 transport involves the use of a stable cell line overexpressing the transporter, such as Human Embryonic Kidney 293 (HEK293) cells.
Cell Culture
-
Cell Line Maintenance: HEK293 cells stably transfected with the human SLCO1B1 gene (HEK-OATP1B1) and the corresponding mock-transfected cells (control) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or blasticidin) to maintain the expression of the transporter. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Cells are passaged upon reaching 80-90% confluency. For uptake assays, cells are seeded into appropriate multi-well plates (e.g., 24- or 48-well plates) and allowed to form a monolayer over 48-72 hours.
Uptake Assay
-
Preparation: On the day of the experiment, the cell monolayers are washed twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a similar physiological buffer, pH 7.4).
-
Pre-incubation: The cells are pre-incubated in the uptake buffer for 10-15 minutes at 37°C to equilibrate.
-
Initiation of Uptake: The pre-incubation buffer is removed, and the uptake is initiated by adding the uptake buffer containing the radiolabeled or fluorescently tagged substrate (e.g., [³H]-BSP) at various concentrations. For inhibition studies, the inhibitor is also included in the uptake solution.
-
Incubation: The incubation is carried out for a predetermined time (typically 1-5 minutes) at 37°C, ensuring that the uptake is in the linear range.
-
Termination of Uptake: The uptake is stopped by rapidly aspirating the uptake solution and washing the cells three to four times with ice-cold uptake buffer to remove any unbound substrate.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., a solution containing 0.1 M NaOH or a detergent-based buffer).
Data Analysis
-
Quantification: An aliquot of the cell lysate is used to determine the amount of substrate taken up by the cells using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement. Another aliquot is used to determine the total protein content in each well (e.g., using a BCA protein assay).
-
Calculation of Uptake Rate: The uptake rate is calculated and normalized to the protein concentration, typically expressed as pmol/mg protein/min.
-
Kinetic Parameter Determination:
-
Km and Vmax: The substrate concentration-dependent uptake data are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km), which reflects the substrate affinity, and the maximum transport velocity (Vmax).
-
Ki and IC50: For inhibition studies, the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Km of the substrate.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vitro OATP1B1 uptake assay.
The Sulfobromophthalein (BSP) Test: A Critical Review of its Fading Clinical Utility
For decades, the Sulfobromophthalein (BSP) clearance test stood as a cornerstone in the assessment of liver function, particularly in detecting subtle hepatic dysfunction and in the preclinical safety evaluation of new drugs. However, with the advent of safer, more specific, and equally sensitive alternatives, its clinical utility has significantly waned. This comprehensive guide provides a critical review of the BSP test, comparing its performance with contemporary liver function tests, supported by experimental data and detailed protocols.
The BSP test is a dynamic measure of the liver's ability to take up, conjugate, and excrete organic anions from the bloodstream. While historically significant, its use has been largely superseded due to the risk of anaphylactic reactions and the availability of superior diagnostic tools. This review will delve into the principles of the BSP test, its historical applications, and a comparative analysis with its primary successor, the Indocyanine Green (ICG) clearance test, as well as standard enzymatic and synthetic function markers.
Comparative Analysis of Liver Function Tests
The clinical value of a diagnostic test is determined by its sensitivity, specificity, and predictive values. The following tables summarize the performance of the BSP test in comparison to other commonly used liver function tests.
| Test | Principle | Sample Type | Typical Turnaround Time |
| This compound (BSP) Test | Measures the rate of removal of intravenously injected BSP dye by the liver. | Serum | 2-4 hours |
| Indocyanine Green (ICG) Clearance Test | Measures the rate of removal of intravenously injected ICG dye by the liver. | Serum or non-invasive pulse dye densitometry | 1-2 hours (serum), Real-time (non-invasive) |
| Alanine Aminotransferase (ALT) | Measures the serum concentration of an enzyme released from damaged hepatocytes. | Serum | < 1 hour |
| Aspartate Aminotransferase (AST) | Measures the serum concentration of an enzyme released from damaged hepatocytes and other tissues. | Serum | < 1 hour |
| Serum Bilirubin | Measures the level of a breakdown product of heme catabolism, conjugated by the liver. | Serum | < 1 hour |
| Serum Albumin | Measures the concentration of a protein synthesized by the liver. | Serum | < 1 hour |
| Test | Sensitivity | Specificity | Primary Clinical Indication | Limitations |
| This compound (BSP) Test | 70-76% for hepatic disease (canine model)[1] | 88-100% for hepatic disease (canine model)[1] | Historically used for detecting subtle liver dysfunction and in drug safety assessment. | Risk of severe allergic reactions; less specific for the type of liver injury. |
| Indocyanine Green (ICG) Clearance Test | 40% for initial liver fibrosis, 75% for advanced fibrosis/cirrhosis[2][3][4] | 80% for initial liver fibrosis, 81% for advanced fibrosis/cirrhosis[2][3][4] | Preoperative assessment of hepatic reserve, monitoring liver graft function. | Can be affected by hyperbilirubinemia and severe peripheral hypoperfusion.[5] |
| Alanine Aminotransferase (ALT) | Varies widely depending on the cutoff and etiology. | Moderate; can be elevated in non-hepatic conditions. | Screening for and monitoring hepatocellular injury. | Poor at diagnosing early-stage fibrosis.[1] |
| Aspartate Aminotransferase (AST) | Varies widely depending on the cutoff and etiology. | Lower than ALT; also present in muscle, heart, and kidney. | Screening for and monitoring hepatocellular injury, particularly in alcoholic liver disease. | Less specific for liver injury than ALT.[6] |
| Serum Bilirubin | Low for early or mild liver disease. | High for cholestatic and severe hepatocellular disease. | Detecting and monitoring cholestasis and severe liver dysfunction. | Insensitive for early liver damage. |
| Serum Albumin | Low for chronic liver disease. | Low; can be affected by malnutrition, nephrotic syndrome, and chronic inflammation. | Assessing synthetic function of the liver in chronic disease. | Poor indicator of acute liver injury. |
Experimental Protocols
This compound (BSP) Retention Test
Principle: This test measures the percentage of BSP dye retained in the blood at a specific time point after intravenous administration. Impaired liver function results in delayed clearance and higher retention of the dye.
Methodology (Adapted from veterinary protocols):
-
Patient Preparation: The patient should be fasting for at least 12 hours.
-
Dosage and Administration: A sterile 5% solution of this compound sodium is administered intravenously at a dose of 5 mg per kg of body weight. The injection should be given slowly over 30 seconds.
-
Blood Sampling: A blood sample (5-10 mL) is collected from the contralateral arm 45 minutes after the injection.
-
Sample Processing: The blood is allowed to clot, and the serum is separated by centrifugation.
-
Colorimetric Analysis:
-
To one tube containing 1 mL of serum, add 4 mL of 0.1 N NaOH to develop the color.
-
To a second tube (blank), add 1 mL of serum and 4 mL of 0.1 N HCl.
-
The absorbance of the alkaline solution is measured against the acid blank at a wavelength of 580 nm.
-
-
Calculation: The percentage of BSP retention is calculated by comparing the absorbance to a standard curve prepared from a known concentration of BSP.
Indocyanine Green (ICG) Clearance Test
Principle: This test measures the rate of disappearance of ICG from the blood after intravenous injection. ICG is exclusively cleared by the liver, making it a specific marker of hepatic blood flow and function.
Methodology (Conventional Invasive Method):
-
Patient Preparation: The patient should be in a resting state.
-
Dosage and Administration: A sterile solution of Indocyanine Green is injected as a bolus into a peripheral vein at a dose of 0.5 mg per kg of body weight.[7]
-
Blood Sampling: Venous blood samples are collected at 5, 10, and 15 minutes post-injection.[7]
-
Sample Processing: Plasma is separated from each blood sample by centrifugation.
-
Spectrophotometric Analysis: The concentration of ICG in the plasma samples is determined by measuring the absorbance at 805 nm using a spectrophotometer.[7]
-
Calculation: The plasma disappearance rate (PDR) and the retention rate at 15 minutes (R15) are calculated from the semi-logarithmic plot of ICG concentration versus time.
Non-Invasive Method (Pulse Dye Densitometry): This method utilizes a fingertip sensor to continuously monitor the arterial concentration of ICG, providing real-time clearance data without the need for blood sampling.[2]
Mandatory Visualizations
Signaling Pathway: Hepatic Uptake of this compound
The hepatic uptake of BSP is a carrier-mediated process primarily involving the Organic Anion-Transporting Polypeptide (OATP) family of transporters located on the basolateral membrane of hepatocytes.
Caption: Hepatic transport and metabolism of this compound (BSP).
Experimental Workflow: this compound (BSP) Test
The following diagram illustrates the sequential steps involved in performing the BSP retention test.
References
- 1. tandfonline.com [tandfonline.com]
- 2. FreiDok plus - Diagnostic accuracy of indocyanine green clearance test for different stages of liver fibrosis and cirrhosis [freidok.uni-freiburg.de]
- 3. Diagnostic Accuracy of Indocyanine Green Clearance Test for Different Stages of Liver Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reviewofconphil.com [reviewofconphil.com]
- 7. researchgate.net [researchgate.net]
Development of novel imaging techniques to visualize Sulfobromophthalein distribution in the liver
For researchers, scientists, and drug development professionals, understanding the precise distribution of compounds within the liver is paramount for assessing efficacy and potential toxicity. Sulfobromophthalein (BSP), a dye historically used for liver function tests, serves as a valuable probe compound for studying hepatic uptake and excretion mechanisms. This guide provides a comparative overview of novel imaging techniques capable of visualizing BSP distribution in the liver, offering insights into their principles, advantages, and limitations to aid in the selection of the most appropriate method for specific research needs.
The visualization of BSP at the cellular and subcellular level within the liver has been advanced by several cutting-edge imaging modalities. These techniques offer significant improvements over traditional methods that rely on bulk tissue measurements, providing crucial spatial context to the pharmacokinetics of BSP. This guide focuses on a comparison of Mass Spectrometry Imaging (MSI), Advanced Fluorescence Microscopy, and Radionuclide Imaging.
Comparative Analysis of Imaging Techniques
The choice of an imaging modality for visualizing BSP in the liver depends on several factors, including the desired spatial resolution, sensitivity, and whether a label-free approach is preferred. The following table summarizes the key performance metrics of different techniques.
| Imaging Technique | Principle | Spatial Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| MALDI-MSI | Laser desorption/ionization of molecules from a tissue section followed by mass analysis. | 5-20 µm | pmol to fmol | Low to Medium | Label-free, molecular specificity, multiplexing capability. | Requires vacuum, potential for ion suppression effects. |
| ToF-SIMS | A focused ion beam sputters secondary ions from the sample surface, which are then analyzed by time-of-flight mass spectrometry. | Sub-micron (<1 µm) | amol to zmol | Low | High spatial resolution, surface sensitivity, elemental and molecular information. | Destructive to the sample, limited to the surface. |
| Confocal Microscopy | A focused laser excites fluorescent molecules, and a pinhole rejects out-of-focus light to create a sharp optical section. | ~200-500 nm | nmol to pmol | Medium to High | High resolution, optical sectioning, live-cell imaging possible. | Requires fluorescent labeling of BSP, phototoxicity, and photobleaching. |
| Multiphoton Microscopy | Two or more photons of longer wavelength light are simultaneously absorbed to excite a fluorophore, allowing for deeper tissue penetration. | ~300-500 nm | pmol | Medium | Deeper tissue penetration, reduced phototoxicity, suitable for in vivo imaging. | Requires fluorescent labeling, more complex and expensive instrumentation. |
| SPECT/PET | Detection of gamma rays emitted from a radiolabeled tracer (e.g., ¹²³I-BSP) to reconstruct a 3D image. | 1-2 mm | pmol to fmol | High | High sensitivity, quantitative, whole-body imaging. | Low spatial resolution, requires handling of radioactive materials. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these advanced imaging techniques. Below are representative protocols for key experiments.
Mass Spectrometry Imaging (MALDI-MSI) Protocol for BSP in Liver Tissue
-
Tissue Preparation:
-
Excise the liver from the animal model at the desired time point after BSP administration.
-
Snap-freeze the tissue in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen to preserve the spatial distribution of BSP.
-
Store the frozen tissue at -80°C until sectioning.
-
Section the frozen liver tissue to a thickness of 10-20 µm using a cryostat at -20°C.
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.
-
-
Matrix Application:
-
Select an appropriate matrix for the detection of BSP in negative or positive ion mode (e.g., 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid).
-
Apply the matrix uniformly onto the tissue section using an automated sprayer or spotting system to ensure a homogenous crystal layer.
-
-
Data Acquisition:
-
Use a MALDI-TOF mass spectrometer equipped with a high-repetition-rate laser.
-
Define the imaging area on the tissue section.
-
Set the laser parameters (energy, frequency) and the raster step size (e.g., 20 µm) for the desired spatial resolution.
-
Acquire mass spectra at each pixel across the defined region.
-
-
Data Analysis:
-
Generate ion intensity maps for the specific m/z corresponding to BSP and its metabolites.
-
Co-register the MSI data with a histological image (e.g., H&E stain) of an adjacent tissue section to correlate BSP distribution with liver morphology.
-
Multiphoton Microscopy Protocol for In Vivo Imaging of Fluorescently Labeled BSP
-
Animal Preparation:
-
Synthesize or procure a fluorescently labeled BSP derivative (e.g., BSP-fluorescein).
-
Anesthetize the animal (e.g., mouse) and surgically expose the liver.
-
Position the animal on the microscope stage with a heated platform to maintain body temperature.
-
-
Imaging Setup:
-
Use a multiphoton microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
-
Select an appropriate excitation wavelength that efficiently excites the fluorophore conjugated to BSP while minimizing tissue autofluorescence.
-
Use a high numerical aperture water-immersion objective for deep tissue imaging.
-
-
Image Acquisition:
-
Administer the fluorescently labeled BSP intravenously.
-
Acquire time-lapse 3D image stacks of the liver lobules to visualize the dynamic uptake and distribution of BSP in hepatocytes and its excretion into bile canaliculi.
-
Simultaneously, collect second-harmonic generation (SHG) signals to visualize collagen fibers and provide structural context.
-
-
Data Analysis:
-
Perform 4D reconstruction of the time-lapse image stacks.
-
Quantify the fluorescence intensity in different cellular compartments (hepatocytes, sinusoids, bile canaliculi) over time to determine pharmacokinetic parameters at a subcellular level.
-
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental and biological processes involved in studying BSP distribution, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Sulfobromophthalein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of sulfobromophthalein, ensuring compliance and minimizing risk.
Summary of Hazards and Safe Handling
This compound sodium salt hydrate (B1144303) may cause allergic reactions upon inhalation or skin contact.[1][2][3] While one safety data sheet (SDS) does not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, others identify it as a sensitizer.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate care.
Personal Protective Equipment (PPE): When handling this compound, always wear the following personal protective equipment:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Eye Protection: Use safety glasses with side-shields or goggles.[4]
-
Respiratory Protection: In case of inadequate ventilation or when dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
-
Lab Coat: A lab coat should be worn to protect clothing.
Spill Management Protocol
In the event of a this compound spill, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of dust.[4]
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material.[2][4] Avoid generating dust.
-
Collect the Waste: Place the swept-up material into a suitable, labeled, and closed container for disposal.[2][4]
-
Clean the Area: Wash the spill area with soap and water.
-
Dispose of Contaminated Materials: Any materials used for cleanup, such as wipes or contaminated PPE, should be disposed of as hazardous waste.
Disposal Procedures
There are no established, validated protocols for the in-laboratory neutralization or chemical degradation of this compound for disposal purposes. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials, and the first rinse of any empty containers, in a designated, compatible, and clearly labeled waste container.[5]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] While this compound's toxicity is not fully investigated, it is prudent to follow this guideline.[2]
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of waste generation.
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Key Chemical and Physical Properties
For easy reference, the following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Value |
| Appearance | White, crystalline powder[6] |
| Solubility | Soluble in water; insoluble in alcohol and acetone[6] |
| Stability | Stable under normal conditions[4] |
| Incompatible Materials | Strong oxidizing agents[2][4] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. ALTERATIONS IN this compound SODIUM-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on degradation kinetics of sulforaphane in broccoli extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Increased this compound clearance in a patient receiving phenobarbital and other anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrahpetic distribution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Sulfobromophthalein
A Comprehensive Guide to Safely Handling Sulfobromophthalein
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound (BSP) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and proper chemical management.
Immediate Safety and Hazard Information
This compound sodium salt is a dye historically used for liver function tests and now often utilized in vitro as a substrate for drug transporter proteins. While some safety data sheets indicate it is not considered hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other sources classify it as a sensitizer.[1] The primary risks are associated with its potential to cause allergic skin reactions or asthma-like symptoms if inhaled as a powder.[2][3] Therefore, treating it with appropriate caution is paramount.
Key Hazards:
-
Inhalation: May cause allergy or asthma symptoms or breathing difficulties.[2][4]
-
Eye Contact: May cause irritation.
-
Chronic Exposure: The toxicological properties have not been fully investigated.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following equipment should be worn at all times when handling this compound, particularly in its powdered form.
| Protection Type | Required Equipment | Specification |
| Eye & Face | Safety Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand | Chemical-resistant Gloves | Nitrile or latex gloves are suitable.[5] Change gloves immediately if they become contaminated. |
| Body | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing.[5] Consider a disposable gown for extensive work. |
| Respiratory | Approved Respirator | Required when handling the powder outside of a fume hood or if dust formation is likely. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Operational Handling and Storage
Proper handling procedures are critical to prevent the generation of dust and avoid contamination.
Preparation and Handling:
-
Ventilation: All weighing and preparation of the solid powder must be conducted in a certified chemical fume hood to control dust.[5]
-
Avoid Dust: Use careful techniques to avoid the formation and dispersal of dust.[1][2]
-
Cross-Contamination: Use dedicated spatulas and weigh boats.[5]
-
Solution Preparation: When creating a solution, add the powder to the solvent slowly to prevent splashing.[5]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container tightly closed to prevent moisture absorption and release of dust.[1][5]
-
Segregate from incompatible materials, such as strong oxidizing agents.[1][2]
Quantitative Toxicity Data
Published toxicological data on this compound is limited. No official occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA or ACGIH.[1] The available data is summarized below.
| Metric | Value | Species | Route | Citation |
| LD50 | 52 mg/kg | Dog | Intravenous | [5] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocol: In Vitro OATP1B1 Substrate Assay
This compound is a known substrate for the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), a transporter protein crucial for the hepatic uptake of many drugs. The following protocol outlines a typical experiment to screen for potential drug-drug interactions using this compound as a probe substrate.[5]
Objective: To determine if a test compound inhibits the uptake of this compound into OATP1B1-expressing cells.
Materials:
-
HEK293 cells (or other suitable cell line) transfected to express the OATP1B1 transporter.
-
Control (mock-transfected) cells not expressing OATP1B1.
-
Radiolabeled [³H]this compound.
-
Test compound(s).
-
Krebs-Henseleit buffer or other appropriate assay buffer.
-
Cell lysis buffer.
-
Scintillation counter and vials.
Methodology:
-
Cell Culture: Culture the OATP1B1-expressing and mock-transfected cells in appropriate multi-well plates (e.g., 24-well or 48-well) until they reach a suitable confluency.
-
Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubation: Add assay buffer containing either the test compound at various concentrations or the vehicle control to the wells. Pre-incubate the cells for 10-15 minutes at 37°C.
-
Initiate Uptake: To start the uptake reaction, add the assay buffer containing [³H]this compound (at a fixed concentration) and the test compound (or vehicle) to each well.
-
Incubation: Incubate the plates for a short, defined period (e.g., 2-5 minutes) at 37°C. This timing is critical and should be within the linear range of uptake for the substrate.
-
Stop Reaction: Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter. This value represents the amount of [³H]this compound taken up by the cells.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity measured in mock-transfected cells from that in OATP1B1-expressing cells.
-
Determine the percent inhibition of the test compound by comparing the specific uptake in the presence of the compound to the specific uptake in the vehicle control wells.
-
Plot the percent inhibition against the concentration of the test compound to determine an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Workflow and Disposal Plan
The following diagram illustrates the complete lifecycle for handling this compound in a laboratory setting, from acquisition to final disposal.
Caption: Workflow for safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, follow these steps immediately.
| Exposure Type | Immediate Action |
| Skin Contact | Remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1][2] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Place the spilled material and cleaning supplies into a sealed, labeled container for hazardous waste disposal. Ventilate the area.[5] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Keep all this compound waste separate from other laboratory waste streams. This includes unused chemical, contaminated PPE (gloves, gowns, weigh boats), and any materials used for spill cleanup.[5]
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect aqueous solutions in a compatible, sealed container labeled for hazardous aqueous waste.
-
-
Environmental Precaution: Do not discharge any this compound waste into drains or the environment.[2]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, ensuring compliance with all local, state, and federal regulations.[2]
References
- 1. westlab.com [westlab.com]
- 2. researchgate.net [researchgate.net]
- 3. formpak-software.com [formpak-software.com]
- 4. bioivt.com [bioivt.com]
- 5. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
